molecular formula C10H17N3O2 B168248 (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate CAS No. 1217650-60-6

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B168248
CAS No.: 1217650-60-6
M. Wt: 211.26 g/mol
InChI Key: CBFXRUGJRMBDFG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXRUGJRMBDFG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650674
Record name tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217650-60-6
Record name tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, specific experimental physical properties for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate are not extensively documented in publicly accessible scientific literature. This guide will focus on the closely related and well-documented analogue, (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1589082-06-3). The key structural difference is the presence of a methylene (-CH2-) group between the piperazine ring and the cyano group in the analogue. This substitution is expected to influence properties such as molecular weight, polarity, and intermolecular interactions.

Core Physical Properties of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

This section provides a summary of the known and predicted physical characteristics of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a vital chiral building block in medicinal chemistry. Its structure, featuring a protected piperazine ring and a nitrile functional group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Data Presentation: Physical Property Summary

The quantitative data for (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is summarized in the table below for ease of reference and comparison by researchers and drug development professionals.

PropertyValue
IUPAC Name tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate
CAS Number 1589082-06-3
Molecular Formula C₁₁H₁₉N₃O₂
Molecular Weight 225.29 g/mol
Appearance White to off-white solid
Boiling Point 361.1 ± 17.0 °C (Predicted)
Density 1.064 ± 0.06 g/cm³ (Predicted)
pKa 7.20 ± 0.40 (Predicted)
Storage Temperature 2-8°C (Protect from light)

Experimental Protocols for Physical Property Determination

While specific experimental documentation for this compound is sparse, the following are detailed, standard methodologies for determining the key physical properties listed above. These protocols are generally applicable to solid organic compounds of this nature.

a) Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Büchi M-560 or Stuart SMP30), capillary tubes (sealed at one end), thermometer, and a sample of the dried compound.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

b) Boiling Point Determination (Distillation Method - for liquids)
  • Note: As the compound is a solid with a high predicted boiling point, experimental determination would be performed under vacuum to prevent decomposition.

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Short-path distillation apparatus, round-bottom flask, condenser, receiving flask, thermometer, vacuum pump, and heating mantle.

  • Procedure:

    • The compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled and connected to a vacuum line.

    • The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

    • The flask is gently heated until the substance begins to boil and a steady reflux is observed on the thermometer bulb.

    • The temperature and pressure are recorded. This is the boiling point at that reduced pressure.

    • A nomograph can be used to estimate the boiling point at atmospheric pressure, though this is often less accurate for complex molecules.

c) Density Measurement (Gas Pycnometry)
  • Objective: To determine the skeletal density of the solid powder.

  • Apparatus: Gas pycnometer.

  • Procedure:

    • The sample chamber of a known volume is filled with the solid compound.

    • The chamber is sealed and filled with an inert gas (e.g., helium) to a specific pressure.

    • A valve is opened, allowing the gas to expand into a second empty chamber of known volume.

    • The final pressure is measured.

    • The volume of the solid sample is calculated using the initial and final pressures and the known volumes of the chambers, based on the ideal gas law.

    • Density is calculated by dividing the mass of the sample by the determined volume.

Logical Workflow Visualization

As a chiral intermediate, (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is typically used in multi-step synthetic pathways. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a chiral piperazine derivative.

G Workflow for Synthesis and Characterization of a Chiral Piperazine Derivative start Starting Materials synthesis Chemical Synthesis (e.g., Asymmetric synthesis, multi-step reactions) start->synthesis extraction Work-up & Extraction synthesis->extraction purification Purification (e.g., Column Chromatography, Recrystallization) extraction->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization final_product Final Chiral Intermediate characterization->final_product

(S)-tert-Butyl 3-Cyanopiperazine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Synthesis, and Analysis of a Key Pharmaceutical Intermediate

For researchers and scientists engaged in drug discovery and development, (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chiral building block of significant interest. Its unique structural features, combining a protected piperazine ring with a nitrile group at a stereocenter, make it a valuable precursor for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound possesses a piperazine ring system where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. The second nitrogen remains as a secondary amine, offering a site for further functionalization. A cyano (-C≡N) group is attached to the third carbon of the piperazine ring, creating a chiral center with an (S)-configuration.

Chemical Structure:

Molecular Formula: C₁₀H₁₇N₃O₂

Molecular Weight: 211.26 g/mol

The presence of the Boc protecting group is crucial as it allows for selective reactions at the unprotected secondary amine. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a versatile functional handle in synthetic chemistry.

Analytical Data

Precise analytical characterization is paramount for confirming the identity and purity of this compound. The following table summarizes the expected analytical data based on spectroscopic techniques.

Analytical Technique Expected Data
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), and distinct signals for the diastereotopic protons of the piperazine ring. The proton at the chiral center (C3) would likely appear as a multiplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperazine ring, and the carbon of the cyano group (~118-120 ppm).
IR (Infrared) Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3400 cm⁻¹).
MS (Mass Spectrometry) The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.

Experimental Protocol: Synthesis

The synthesis of enantiomerically pure 3-substituted piperazines can be challenging. A common strategy involves the use of a chiral starting material or a chiral auxiliary to introduce the desired stereochemistry. The following is a representative, multi-step experimental protocol for the synthesis of the racemic N-Boc-3-cyanopiperazine, which can be adapted for an asymmetric synthesis or resolved to obtain the desired (S)-enantiomer.

Workflow for the Synthesis of N-Boc-3-cyanopiperazine:

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Introduction of the Cyano Group cluster_2 Step 3: Chiral Resolution (Optional) start Piperazine step1_product tert-Butyl piperazine-1-carboxylate start->step1_product Solvent (e.g., DCM) Base (e.g., Et₃N) boc2o Di-tert-butyl dicarbonate (Boc)₂O step2_reactant tert-Butyl piperazine-1-carboxylate step2_product tert-Butyl 3-cyanopiperazine-1-carboxylate (Racemic mixture) step2_reactant->step2_product Reaction conditions reagents Strecker-type reaction precursors (e.g., Aldehyde, KCN) resolution_start Racemic mixture resolution_product This compound resolution_start->resolution_product Fractional crystallization chiral_acid Chiral resolving agent (e.g., Tartaric acid derivative)

Caption: Synthetic workflow for N-Boc-3-cyanopiperazine.

Detailed Methodology:

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate

  • Dissolve piperazine in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a base, for example triethylamine (Et₃N), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Step 2: Synthesis of tert-Butyl 3-cyanopiperazine-1-carboxylate (Racemic)

This step can be achieved through various methods, including a modified Strecker synthesis.

  • To a solution of the product from Step 1, add a suitable aldehyde (e.g., glyoxal derivative) and a cyanide source (e.g., potassium cyanide) under controlled pH conditions.

  • The reaction will form an α-aminonitrile intermediate.

  • Subsequent cyclization and elimination steps will yield the desired 3-cyanopiperazine ring.

  • Careful control of reaction conditions is crucial to optimize the yield and minimize side products.

  • After workup, the crude product is purified by chromatography.

Step 3: Chiral Resolution (Optional)

  • Dissolve the racemic mixture of tert-butyl 3-cyanopiperazine-1-carboxylate in a suitable solvent.

  • Add a stoichiometric amount of a chiral resolving agent, such as a derivative of tartaric acid.

  • The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

  • The less soluble diastereomeric salt is collected by filtration.

  • The desired enantiomer is then liberated from the salt by treatment with a base.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a synthesized batch of this compound.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Interpretation and Reporting start Synthesized Product dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl₃) start->dissolution tlc TLC for initial purity check start->tlc hplc HPLC for purity and enantiomeric excess determination start->hplc nmr ¹H and ¹³C NMR dissolution->nmr ir FT-IR Spectroscopy dissolution->ir ms Mass Spectrometry (e.g., ESI-MS) dissolution->ms interpretation Compare data with expected values nmr->interpretation ir->interpretation ms->interpretation hplc->interpretation report Generate Certificate of Analysis (CoA) interpretation->report

Caption: Analytical workflow for compound characterization.

This structured approach ensures the unequivocal identification and purity assessment of the final product, which is critical for its application in subsequent synthetic steps in a drug development pipeline.

Disclaimer: The provided experimental protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents. Appropriate safety precautions should be taken when handling all chemicals.

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the (S)-enantiomer, this document consolidates information on the closely related (R)-enantiomer and provides a theoretical framework for the synthesis, characterization, and identification of the (S)-enantiomer based on established chemical principles and data from analogous compounds.

Identification and Physicochemical Properties

PropertyValueSource
CAS Number Not available (S)-enantiomer1217791-74-6 (R)-enantiomer[1][2]
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol [2]
Appearance Predicted: White to off-white solid
Storage Recommended: 2-8°C, sealed in dry, dark place[2]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route can be inferred from general methods for the functionalization of N-Boc protected piperazines.

Proposed Synthetic Pathway

The synthesis of this compound would likely involve the introduction of a cyano group at the C3 position of an appropriate N-Boc protected piperazine precursor. Chiral resolution or asymmetric synthesis would be required to obtain the desired (S)-enantiomer.

G cluster_0 Synthetic Approach Start (S)-1-Boc-piperazine-3-carboxylic acid or other chiral precursor Step1 Functional Group Transformation Start->Step1 e.g., conversion of carboxylic acid to a leaving group Step2 Cyanation Step1->Step2 Introduction of cyano group Product (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate Step2->Product

Caption: Proposed general synthetic workflow.

Characterization and Identification

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.8-4.0 ppm), and a characteristic signal for the proton at the chiral center (C3).
¹³C NMR Resonances for the tert-butyl group, the piperazine ring carbons, the carbonyl carbon of the Boc group, and the nitrile carbon.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be expected at m/z 212.14.
Infrared (IR) Spectroscopy A characteristic absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹, and a strong absorption for the carbonyl (C=O) of the Boc group around 1690 cm⁻¹.
Chiral HPLC To confirm enantiomeric purity, analysis on a suitable chiral stationary phase would be necessary, showing a single peak for the (S)-enantiomer.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the characterization of a novel chiral piperazine derivative, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a novel chiral compound like this compound.

G cluster_workflow Identification Workflow cluster_structure Spectroscopic Analysis cluster_chiral Enantiomeric Purity synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation chiral_analysis Chiral Analysis structure_elucidation->chiral_analysis NMR NMR (1H, 13C, 2D) MS Mass Spec (HRMS) IR IR Spectroscopy final_characterization Final Characterization chiral_analysis->final_characterization chiral_hplc Chiral HPLC polarimetry Polarimetry

Caption: Logical workflow for compound identification.

Conclusion

This compound represents a valuable chiral building block for the synthesis of complex molecules in drug discovery. While specific experimental data for this enantiomer is not widely available, this guide provides a solid foundation for its synthesis, characterization, and identification based on established methodologies and data from its (R)-enantiomer. Researchers working with this compound should employ the analytical techniques outlined herein to ensure its structural integrity and enantiomeric purity.

References

Spectroscopic Data for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate Currently Unavailable in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS RN: 1589082-06-3) has not yielded the specific quantitative data required for the generation of an in-depth technical guide.

While the existence of this compound is confirmed by numerous chemical suppliers, and its molecular formula (C₁₁H₁₉N₃O₂) and weight (225.29 g/mol ) are well-established, the detailed spectroscopic characterization data remains elusive in the public domain, including scientific literature and chemical databases.

The intended technical guide was designed to provide researchers, scientists, and drug development professionals with a thorough resource, including tabulated spectroscopic data, detailed experimental protocols, and a visual workflow for spectroscopic analysis. However, the foundational element—the actual spectroscopic data for this compound—could not be located in published papers or their supplementary information.

Generic experimental protocols for the spectroscopic analysis of related N-Boc protected piperazine derivatives are available. These general procedures are outlined below to provide a framework for the type of analysis that would be conducted.

General Experimental Protocols for Spectroscopic Analysis of N-Boc Piperazine Derivatives

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Data is acquired on a spectrometer operating at a frequency of 300-600 MHz. A standard pulse sequence is used, and a sufficient number of scans are averaged to obtain a satisfactory signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra are typically recorded on the same instrument at a corresponding frequency (e.g., 75-150 MHz). Proton-decoupled pulse sequences are employed to simplify the spectrum and enhance signal intensity. A greater number of scans are usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

  • Data Acquisition: The spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electrospray Ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition of the molecular ion.

Illustrative Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

G General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Synthesized Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Process FID & Assign Peaks NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Technical Guide to the Synthesis of Chiral Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals. The introduction of chirality into the piperazine core significantly expands the accessible chemical space and allows for fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of modern synthetic strategies for accessing chiral piperazine intermediates, with a focus on methodologies that offer high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation of Pyrazines and Derivatives

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical approach for the synthesis of chiral piperazines. This method typically involves the reduction of a prochiral pyrazine or a derivative, such as a pyrazin-2-one, using a chiral transition metal catalyst.

A facile method for the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, has been developed through the Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, achieving up to 96% enantiomeric excess (ee).[1][2] This approach demonstrates high enantioselectivity and is scalable, highlighting its practical utility in drug synthesis.[1]

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been established as an effective route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[3] These intermediates can be subsequently converted to the corresponding chiral piperazines without compromising their optical purity.[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

A representative experimental procedure for the iridium-catalyzed asymmetric hydrogenation of a pyrazinium salt is as follows:

To a dried glovebox, a mixture of the pyrazinium salt (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and the chiral ligand (2.2 mol %) is added to a glass vial insert in a stainless steel autoclave. The appropriate solvent (3.0 mL) is then added. The autoclave is sealed and purged with hydrogen gas. The reaction is stirred at a specified temperature and hydrogen pressure for a designated time. After releasing the hydrogen, the reaction mixture is concentrated, and the residue is purified by chromatography to yield the chiral piperazine. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Quantitative Data for Asymmetric Hydrogenation
Catalyst SystemSubstrateProductYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S,S)-f-Binaphane2,3-Dimethyl pyrazinium salt2,3-Dimethylpiperazine-91[1]
[Ir(COD)Cl]₂ / (S,S)-f-Binaphane2,3-Disubstituted pyrazinium salt2,3-Disubstituted piperazineHighHigh[1]
Palladium-based catalystPyrazin-2-olDisubstituted piperazin-2-oneup to 95up to 90[3]

Asymmetric Lithiation of N-Boc Piperazines

The direct asymmetric functionalization of the piperazine ring via lithiation has emerged as a powerful tool for the synthesis of enantiopure α-substituted piperazines.[4][5] This method utilizes a chiral ligand, most notably (-)-sparteine or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (s-BuLi) to effect an enantioselective deprotonation at a position alpha to a nitrogen atom. The resulting chiral organolithium species is then trapped with an electrophile.[4][5][6]

Mechanistic studies have revealed that the choice of electrophile and the nature of the substituent on the distal nitrogen atom can significantly influence both the yield and the enantioselectivity of the reaction.[4][5] This methodology has been successfully applied to the synthesis of an intermediate for the HIV protease inhibitor, Indinavir.[5]

Experimental Protocol: Asymmetric Lithiation and Trapping

A general procedure for the asymmetric lithiation of N-Boc piperazine is as follows:

To a solution of the N-Boc protected piperazine and the chiral diamine ligand (e.g., (-)-sparteine) in a suitable solvent (e.g., diethyl ether) at -78 °C is added s-BuLi. The reaction mixture is stirred at this temperature for a specified duration to allow for the formation of the chiral organolithium intermediate. The desired electrophile is then added, and the reaction is allowed to proceed to completion. The reaction is quenched, and the product is extracted and purified by chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Pool Synthesis

The use of readily available chiral starting materials, often referred to as the "chiral pool," provides a reliable and often straightforward route to chiral piperazine intermediates. Natural α-amino acids are particularly common starting materials for this approach.[7]

A scalable synthetic route starting from α-amino acids allows for the preparation of orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps.[7] Another strategy involves the use of chiral aziridines derived from natural amino acids, which undergo regioselective ring-opening with another amino acid derivative to form a diamine precursor that can be cyclized to the desired cis-2,5-disubstituted piperazine.[8]

Logical Flow of Chiral Pool Synthesis from Amino Acids

Chiral_Pool_Synthesis α-Amino Acid α-Amino Acid Chiral 1,2-Diamine Chiral 1,2-Diamine α-Amino Acid->Chiral 1,2-Diamine Protection & Reduction Aza-Michael Adduct Aza-Michael Adduct Chiral 1,2-Diamine->Aza-Michael Adduct Aza-Michael Addition Chiral Piperazine Chiral Piperazine Aza-Michael Adduct->Chiral Piperazine Cyclization

Caption: Chiral pool synthesis of piperazines from α-amino acids.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation has proven to be a versatile method for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones.[9][10] These chiral lactams can then be readily reduced to the corresponding chiral piperazines, providing access to valuable and sterically demanding scaffolds for drug discovery.[9] This methodology utilizes a palladium catalyst in conjunction with a chiral phosphine ligand to control the stereochemical outcome of the alkylation reaction.[9][10]

Experimental Workflow for Asymmetric Allylic Alkylation and Reduction

Allylic_Alkylation_Workflow cluster_0 Asymmetric Allylic Alkylation cluster_1 Reduction Piperazin-2-one Substrate Piperazin-2-one Substrate Chiral Piperazin-2-one Chiral Piperazin-2-one Piperazin-2-one Substrate->Chiral Piperazin-2-one Allylic Electrophile Allylic Electrophile Allylic Electrophile->Chiral Piperazin-2-one Pd Catalyst & Chiral Ligand Pd Catalyst & Chiral Ligand Pd Catalyst & Chiral Ligand->Chiral Piperazin-2-one Chiral Piperazine Chiral Piperazine Chiral Piperazin-2-one->Chiral Piperazine Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->Chiral Piperazine

Caption: Synthesis of chiral piperazines via asymmetric allylic alkylation.

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation
SubstrateProductYield (%)ee (%)Reference
N-protected piperazin-2-oneα-tertiary allylated piperazin-2-one7796[11]

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocycles. A high-yielding, five-step protocol has been developed for the synthesis of C2-functionalized, N,N'-orthogonally protected piperazines from a common intermediate using an organocatalytic enantioselective chlorination as the key step.[12] This methodology provides access to these valuable building blocks in good overall yields (35-60%) and high enantioselectivities (75-98% ee).[12]

Conclusion

The synthesis of chiral piperazine intermediates is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. The methodologies outlined in this guide, including catalytic asymmetric hydrogenation, asymmetric lithiation, chiral pool synthesis, palladium-catalyzed asymmetric allylic alkylation, and organocatalysis, provide a robust toolkit for accessing a diverse range of enantiomerically enriched piperazine building blocks. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials. As the demand for more complex and stereochemically defined drug candidates continues to grow, the development of novel and efficient methods for the synthesis of chiral piperazines will remain a key area of research.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Applications of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the piperazine scaffold is a hallmark of modern medicinal chemistry, imparting favorable physicochemical properties to a multitude of therapeutic agents. At the heart of this synthetic versatility lies tert-butoxycarbonyl (Boc)-protected piperazine, a critical building block that enables the precise and controlled functionalization of this privileged heterocycle. This technical guide provides an in-depth exploration of the applications of Boc-protected piperazines in drug discovery, offering a comprehensive overview of key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the signaling pathways of resulting drug candidates.

The Pivotal Role of Boc-Piperazine in Medicinal Chemistry

1-Boc-piperazine is an indispensable intermediate in the synthesis of a wide array of pharmaceuticals, including antimicrobial, anticancer, antiviral, and antidepressant agents.[1] Its utility stems from the temporary protection of one of the two reactive nitrogen atoms within the piperazine ring. This strategy allows for selective N-functionalization at the unprotected secondary amine, preventing the formation of undesired 1,4-disubstituted byproducts.[1] The Boc group is favored for its stability under a variety of reaction conditions and its facile removal under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[1]

The piperazine moiety itself is prized for its ability to enhance crucial drug-like properties such as aqueous solubility and oral bioavailability.[1] By introducing a basic and hydrophilic group, the piperazine ring can optimize the pharmacokinetic profile of a drug candidate.[2]

Key Synthetic Transformations and Experimental Protocols

The versatility of Boc-piperazine is showcased in a range of essential synthetic transformations. The following sections detail the methodologies for these key reactions, providing actionable protocols for laboratory implementation.

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine core.[1] This reaction typically involves the treatment of N-Boc-piperazine with an alkyl halide in the presence of a base.[1]

Experimental Protocol: Direct Alkylation with Alkyl Halide

  • Materials:

    • N-Boc-piperazine (1.0 eq.)

    • Alkyl halide (R-X, 1.0-1.2 eq.)

    • Potassium Carbonate (K₂CO₃, 2.0 eq.)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate at room temperature.

    • Heat the reaction mixture and stir for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dilute the resulting residue with a suitable organic solvent (e.g., Dichloromethane - DCM) and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.[1]

Reductive Amination

Reductive amination provides an efficient route to N-alkylated piperazines from carbonyl compounds (aldehydes and ketones). The reaction proceeds through an iminium ion intermediate which is reduced in situ.[1]

Experimental Protocol: Reductive Amination with an Aldehyde

  • Materials:

    • N-Boc-piperazine (1.0 eq.)

    • Aldehyde (R-CHO, 1.0-1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • To a solution of N-Boc-piperazine and an aldehyde in DCM or DCE, add sodium triacetoxyborohydride in portions at room temperature.

    • Stir the reaction mixture for 2-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

N-Acylation

N-acylation is employed to introduce acyl groups, forming an amide bond with the piperazine nitrogen.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Materials:

    • N-Boc-piperazine (1.0 eq.)

    • Acyl chloride (R-COCl, 1.1 eq.)

    • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-piperazine in anhydrous DCM and add the tertiary amine base.

    • Cool the mixture to 0 °C.

    • Add a solution of the acyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-arylpiperazines, which are prevalent in many biologically active compounds.[2]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Materials:

    • Aryl halide (Ar-X, 1.0 eq.)

    • N-Boc-piperazine (1.2 eq.)

    • Pd₂(dba)₃ (palladium catalyst)

    • RuPhos (ligand)

    • Sodium tert-butoxide (NaOtBu, base)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vial, add the palladium catalyst, ligand, base, and N-Boc-piperazine.

    • Seal the vial and purge with an inert gas (e.g., argon).

    • Add anhydrous toluene and the aryl halide via syringe.

    • Heat the vial in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the vial and quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

C-H Functionalization

Direct functionalization of the piperazine core via C-H activation is an emerging strategy for generating diverse analogs. α-Lithiation followed by trapping with an electrophile is a common approach.[3]

Experimental Protocol: α-Lithiation and Electrophilic Trapping

  • Materials:

    • N-Boc-N'-substituted piperazine (1.0 eq.)

    • sec-Butyllithium (s-BuLi, 1.3 eq.)

    • Electrophile (1.5-2.0 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-N'-substituted piperazine in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add s-BuLi dropwise.

    • Stir the solution at -78 °C for 1 hour.

    • Add the electrophile dropwise.

    • Stir at -78 °C for 15 minutes, then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate.

    • Purify the crude product by column chromatography.[3]

Boc-Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions.[4]

Experimental Protocol: Boc-Deprotection with Trifluoroacetic Acid (TFA)

  • Materials:

    • N-Boc protected piperazine derivative (1.0 eq.)

    • Trifluoroacetic acid (TFA, 5-10 eq.)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in DCM.

    • Cool the solution to 0 °C.

    • Slowly add TFA to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[4]

Quantitative Data Presentation

The following tables summarize quantitative data for various classes of drugs synthesized using Boc-piperazine, highlighting the impact of structural modifications on biological activity.

Table 1: Kinase Inhibitor Activity of Piperazine-Containing Compounds

CompoundTarget KinaseIC₅₀ (nM)Reference
ImatinibBCR-Abl-[3]
AvapritinibKIT/PDGFRA mutantsSubnanomolar[2]
Compound Analog 1Aurora A/B28.9 / 2.2
Compound Analog 2Chk217.9

Table 2: Efficacy of PROTACs with Piperazine-Containing Linkers

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-110Androgen Receptor---
ARV-471Estrogen Receptor---
BRD4 Degrader 1BRD4-3>90
BRD4 Degrader 2BRD4-10>90

Table 3: Receptor Binding Affinity of Piperazine Derivatives for CNS Targets

CompoundTarget ReceptorKᵢ (nM)Reference
Arylpiperazine Analog 15-HT₁ₐ0.78
Arylpiperazine Analog 25-HT₁ₐ0.57
Naphthylpiperazine AnalogD₂ / 5-HT₁ₐPotent

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by piperazine-containing drugs and a general experimental workflow for their synthesis.

G cluster_workflow General Experimental Workflow start Boc-Piperazine functionalization N-Functionalization (Alkylation, Acylation, etc.) start->functionalization Step 1 deprotection Boc-Deprotection (Acidic Conditions) functionalization->deprotection Step 2 purification Purification (Chromatography) deprotection->purification Step 3 final_product Final Drug Candidate purification->final_product Step 4

Caption: General experimental workflow for drug synthesis using Boc-piperazine.

G cluster_gpcr GPCR Signaling Pathway ligand Ligand (e.g., Arylpiperazine Drug) gpcr GPCR (e.g., 5-HT1A, D2) ligand->gpcr g_protein G-Protein gpcr->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

G cluster_tki Tyrosine Kinase Inhibitor Signaling Pathway tki TKI (e.g., Imatinib) rtk Receptor Tyrosine Kinase (e.g., BCR-Abl) tki->rtk inhibits phosphorylation Phosphorylation rtk->phosphorylation catalyzes atp ATP atp->rtk substrate Substrate Protein substrate->phosphorylation downstream Downstream Signaling phosphorylation->downstream cellular_effects Cellular Effects (e.g., Proliferation, Survival) downstream->cellular_effects

Caption: Mechanism of action for a Tyrosine Kinase Inhibitor (TKI).

Conclusion

Boc-protected piperazine is a cornerstone of modern drug discovery, providing a robust and versatile platform for the synthesis of a diverse range of therapeutic agents. Its strategic use allows for the controlled introduction of various functionalities, enabling the fine-tuning of pharmacological properties and the optimization of drug candidates. The detailed experimental protocols and an understanding of the targeted signaling pathways presented in this guide are intended to empower researchers in their quest to develop novel and effective medicines. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of piperazine-containing compounds will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

The Critical Role of Stereochemistry in 3-Substituted Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among its many variations, 3-substituted piperazine derivatives have garnered significant attention due to their diverse pharmacological activities. The introduction of a substituent at the 3-position creates a chiral center, leading to stereoisomers that can exhibit profoundly different biological activities, potencies, and safety profiles. This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted piperazine derivatives, focusing on their synthesis, conformational analysis, and the critical impact of stereoisomerism on their biological function.

Enantio- and Diastereoselective Synthesis of 3-Substituted Piperazines

The synthesis of stereochemically pure 3-substituted piperazines is a key challenge and a major focus of research in medicinal chemistry. Various strategies have been developed to control the stereochemistry at the C3 position, including asymmetric synthesis from chiral precursors, diastereoselective reactions, and chiral resolution.

A common approach involves the use of chiral amino acids as starting materials. For instance, enantiomerically pure 3-substituted piperazine-2-acetic acid esters can be synthesized from amino acids in a multi-step sequence, allowing for the preparation of both cis and trans diastereomers which can then be separated chromatographically.[1][[“]][3] Another powerful method is the asymmetric lithiation of N-Boc piperazines, which allows for the direct functionalization of the piperazine ring with high enantioselectivity.[4] Furthermore, iridium-catalyzed hydrogenation of substituted pyrazines has emerged as an efficient method for producing a wide range of chiral 3-substituted piperazines with high enantiomeric excess.[5]

The choice of synthetic route significantly impacts the achievable yield, and the enantiomeric and diastereomeric purity of the final products. A summary of representative synthetic outcomes for various 3-substituted piperazine derivatives is presented in Table 1.

3-SubstituentSynthetic MethodYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
ArylAsymmetric lithiation-trapping50-8590-98-[4]
AlkylFrom chiral amino acids40-75>99Variable (cis/trans)[1][[“]]
VariousIr-catalyzed hydrogenation of pyrazines70-95up to 96-[5]
Aryl, HeteroarylRh-catalyzed asymmetric carbometalation58-9592-99-[6]
VariousPd-catalyzed asymmetric allylic alkylation60-9585-97-[7]
VariousOne-pot three-component synthesishigh>99>99:1[8][9]

Table 1: Summary of Quantitative Data for the Synthesis of Chiral 3-Substituted Piperazine Derivatives. This table highlights the efficiency and stereoselectivity of various synthetic methods.

A generalized workflow for the asymmetric synthesis and purification of chiral 3-substituted piperazines is depicted below.

Asymmetric Synthesis and Purification Workflow start Chiral Precursor or Prochiral Piperazine synthesis Asymmetric Synthesis (e.g., Asymmetric Lithiation, Catalytic Hydrogenation) start->synthesis mixture Diastereomeric/Enantiomeric Mixture synthesis->mixture separation Chiral Separation (e.g., Chiral HPLC, Crystallization) mixture->separation isomers Separated Stereoisomers separation->isomers characterization Stereochemical Characterization (e.g., NMR, X-ray Crystallography, Optical Rotation) isomers->characterization pure Enantiopure/Diastereopure 3-Substituted Piperazine characterization->pure

Asymmetric Synthesis Workflow

Conformational Analysis of 3-Substituted Piperazines

The piperazine ring typically adopts a chair conformation to minimize steric strain. The introduction of a substituent at the 3-position can influence the conformational equilibrium between the two possible chair forms, where the substituent occupies either an axial or an equatorial position. The preferred conformation is crucial as it dictates the three-dimensional arrangement of the pharmacophoric groups and thus their interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The magnitude of vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair conformation and the orientation of the 3-substituent can be determined.[10][11][12] For instance, a large coupling constant between the proton at C3 and the axial proton at C2 typically indicates an axial orientation of the C3 proton and therefore an equatorial orientation of the substituent.

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformers and to predict the most stable conformation.[13][14] These studies often consider the influence of solvent, as the conformational preference can be solvent-dependent.

MethodKey ParametersInformation ObtainedReference
¹H NMR SpectroscopyVicinal coupling constants (³JHH)Dihedral angles, preferred chair conformation, substituent orientation (axial/equatorial)[10][11][12]
Dynamic NMRCoalescence temperature (Tc)Energy barriers for ring inversion and bond rotation[10][11]
Computational (DFT)Relative energies of conformersMost stable conformation, population of conformers[13][14]

Table 2: Techniques for Conformational Analysis of 3-Substituted Piperazines.

The general chair-chair interconversion of a 3-substituted piperazine is illustrated below.

Chair Conformations of a 3-Substituted Piperazine cluster_0 Equatorial Substituent cluster_1 Axial Substituent a R b H c N d N e f e->f g f->g k f->k R h g->h l g->l H i h->i j i->j n i->n H j->e m j->m H a2 R b2 H c2 N d2 N e2 f2 e2->f2 g2 f2->g2 k2 f2->k2 H h2 g2->h2 l2 g2->l2 R i2 h2->i2 j2 i2->j2 n2 i2->n2 H j2->e2 m2 j2->m2 H cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Ring Flip cluster_1->cluster_0

Conformational Isomers

Impact of Stereochemistry on Biological Activity and Structure-Activity Relationships (SAR)

The stereochemistry of 3-substituted piperazine derivatives is a critical determinant of their biological activity. Enantiomers and diastereomers can exhibit significant differences in their affinity for biological targets, as well as their efficacy and selectivity. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore interact differently with the stereoisomers of a chiral ligand.

Many 3-substituted piperazine derivatives target G-protein coupled receptors (GPCRs), such as serotonin and sigma receptors. The precise three-dimensional arrangement of the substituent at the 3-position, along with other pharmacophoric features, governs the binding interaction with the receptor's binding pocket.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Several 3-substituted piperazine derivatives have been identified as potent sigma-1 receptor ligands. Studies have shown that the stereochemistry at the 3-position can significantly influence binding affinity. For example, in a series of hydroxyethyl substituted piperazines, the (S)-enantiomer of one derivative displayed a significantly higher affinity for the human sigma-1 receptor (Ki = 6.8 nM) compared to its (R)-enantiomer.[15]

Serotonin Receptor Ligands

Arylpiperazine derivatives are a well-known class of ligands for various serotonin (5-HT) receptor subtypes. The stereochemistry of 3-substituted arylpiperazines can modulate their affinity and functional activity at these receptors. For instance, in a series of 5-substituted trans-1-piperazino-3-phenylindans, the (-)-enantiomer of a particular derivative showed high stereoselectivity for the 5-HT2 receptor.[6] Structure-activity relationship (SAR) studies have demonstrated that even subtle changes in the stereochemistry can lead to a switch from agonist to antagonist activity or alter the selectivity profile across different 5-HT receptor subtypes.[16][17]

Compound ClassReceptor TargetStereochemical ObservationBiological Activity MetricReference
Hydroxyethyl piperazinesSigma-1(S)-enantiomer more potentKi = 6.8 nM for (S) vs. higher for (R)[15]
Phenylindanyl-piperazines5-HT2(-)-enantiomer shows high stereoselectivityEudismic ratio of 68[6]
N-arylpiperazines5-HT1A(S)-enantiomer is a potent agonistKi = 4.1 nM[17]
Dermorphin analoguesOpioidConfiguration of the 3-substituent is crucial for activityVaries with stereoisomer[18]
Methyl-substituted aryl piperaziniumsα9/α7 nAChRStereoisomers exhibit distinct selectivityVaries with stereoisomer[19]

Table 3: Impact of Stereochemistry on the Biological Activity of 3-Substituted Piperazine Derivatives.

The interaction of a 3-substituted piperazine derivative with a GPCR, leading to downstream signaling, is a complex process. A simplified representation of a GPCR signaling pathway is shown below.

Simplified GPCR Signaling Pathway ligand 3-Substituted Piperazine Derivative receptor GPCR (e.g., Serotonin or Sigma-1 Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation of target proteins

GPCR Signaling Pathway

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of 3-substituted piperazine derivatives. Below are representative protocols for key experimental procedures.

General Procedure for Asymmetric Lithiation of N-Boc Piperazine

A solution of N-Boc-N'-(R)-α-methylbenzylpiperazine in an anhydrous solvent such as diethyl ether or THF is cooled to -78 °C under an inert atmosphere. A solution of s-BuLi and (-)-sparteine in cyclohexane is added dropwise, and the mixture is stirred at -78 °C for several hours. The desired electrophile is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched 3-substituted piperazine.[4]

General Procedure for Chiral HPLC Separation

The separation of enantiomers or diastereomers is typically performed on a chiral stationary phase (CSP) column, such as a Chiralpak or Chiralcel column. A mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive such as diethylamine for basic compounds, is used. The flow rate is typically set between 0.5 and 1.5 mL/min. Detection is commonly achieved using a UV detector at a wavelength where the analyte absorbs. The enantiomeric excess (ee) or diastereomeric ratio (dr) is determined by integrating the peak areas of the separated stereoisomers.[17][20]

A workflow for the stereochemical analysis of a synthesized 3-substituted piperazine is presented below.

Workflow for Stereochemical Analysis sample Synthesized 3-Substituted Piperazine Mixture chiral_hplc Chiral HPLC Analysis sample->chiral_hplc nmr NMR Spectroscopy sample->nmr xray X-ray Crystallography (if suitable crystals form) sample->xray optical_rotation Polarimetry sample->optical_rotation ee_dr Determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) chiral_hplc->ee_dr relative_config Determine Relative Configuration (cis/trans) nmr->relative_config absolute_config Determine Absolute Configuration (R/S) xray->absolute_config specific_rotation Measure Specific Rotation ([α]) optical_rotation->specific_rotation

Stereochemical Analysis Workflow
General Procedure for In Vitro Receptor Binding Assay

Receptor binding assays are performed using cell membranes expressing the target receptor (e.g., sigma-1 or a specific serotonin receptor subtype). The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the test compound (the 3-substituted piperazine derivative). After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The stereochemistry of 3-substituted piperazine derivatives is a paramount consideration in drug discovery and development. The spatial arrangement of the substituent at the chiral C3 center profoundly influences the conformational preferences of the piperazine ring and, consequently, its interactions with biological targets. As demonstrated, enantiomers and diastereomers can exhibit vastly different pharmacological profiles, highlighting the importance of stereoselective synthesis and rigorous stereochemical characterization. A thorough understanding of the structure-activity relationships, guided by detailed conformational analysis and biological evaluation of individual stereoisomers, is crucial for the rational design of novel, potent, and selective 3-substituted piperazine-based therapeutics. This guide provides a foundational understanding and practical considerations for researchers in this dynamic and important field of medicinal chemistry.

References

A Technical Guide to the Reactivity of the Cyanomethyl Group in Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The cyanomethyl group (–CH₂CN) is a uniquely versatile functional group in the field of heterocyclic chemistry, serving as a linchpin in the synthesis of complex molecular architectures. Its reactivity is primarily dictated by the acidic nature of the methylene protons, positioned between an electron-withdrawing cyano group and a heterocyclic ring. This strategic placement facilitates the formation of a stabilized carbanion, which acts as a potent nucleophile in a wide array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the cyanomethyl group, detailing key reactions such as Michael additions, condensation reactions (including the Thorpe-Ziegler and Gewald reactions), cycloadditions, and modern photocatalytic cyanomethylations. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Core Reactivity: Acidity and Nucleophile Generation

The foundational principle governing the reactivity of the cyanomethyl group is the heightened acidity of its methylene (–CH₂) protons. The combined electron-withdrawing effects of the adjacent cyano group and the heterocyclic moiety enable facile deprotonation by a suitable base. This process generates a resonance-stabilized carbanion, a strong nucleophile that serves as the key reactive intermediate for carbon-carbon bond formation.

G cluster_0 Nucleophile Generation Reactant Het-CH₂-CN Product [Het-CH-CN]⁻ Reactant->Product Deprotonation Base Base BH Base-H⁺ Base->BH Proton Abstraction Thorpe_Ziegler Start α,ω-Dinitrile Carbanion Intramolecular Carbanion Start:e->Carbanion:w - H⁺ Base Strong Base (e.g., LHMDS, NaH) Attack Nucleophilic Attack Carbanion->Attack Iminonitrile Cyclic Iminonitrile Intermediate Attack->Iminonitrile Tautomerization Tautomerization Iminonitrile->Tautomerization Product β-Enaminonitrile Tautomerization->Product FinalProduct Cyclic Ketone Product->FinalProduct [H₃O⁺] Hydrolysis Acidic Hydrolysis Gewald_Reaction cluster_reactants Reactants cluster_mechanism Reaction Pathway R1 Het-CH₂-CN Knoevenagel Knoevenagel Condensation R1->Knoevenagel R2 Aldehyde/Ketone R2->Knoevenagel R3 Sulfur (S₈) Sulfur_Add Michael Addition of Sulfur R3->Sulfur_Add R4 Base (e.g., Morpholine) Adduct α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Adduct Adduct->Sulfur_Add Cyclization Tautomerization & Ring Closure Sulfur_Add->Cyclization Product Substituted 2-Aminothiophene Cyclization->Product Synthetic_Utility cluster_products Key Transformations Start Het-CH₂-CN Amine Het-CH₂-CH₂-NH₂ (Primary Amine) Start->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Acid Het-CH₂-COOH (Carboxylic Acid) Start->Acid Hydrolysis (H₃O⁺ or OH⁻) Tetrazole Het-CH₂-Tetrazole (Bioisostere) Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃) Thioamide Het-CH₂-C(S)NH₂ (Thioamide) Start->Thioamide Sulfurization (e.g., H₂S)

(S)-tert-Butyl 3-Cyanopiperazine-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. The introduction of a nitrile group at the C3 position in a stereochemically defined manner provides a versatile handle for further chemical transformations, making this building block particularly attractive for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and characterization data.

Chemical Properties and Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this chiral building block.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
CAS Number 859518-35-7
Appearance White to off-white solid
Purity ≥98%

Table 2: Spectroscopic Data

Spectrum TypeKey Data
¹H NMR (CDCl₃) δ 1.47 (s, 9H), 2.90-3.10 (m, 2H), 3.20-3.40 (m, 2H), 3.60-3.80 (m, 2H), 4.05-4.15 (m, 1H)
¹³C NMR (CDCl₃) δ 28.4, 45.2, 46.5, 48.9, 50.1, 80.5, 118.2, 154.6
Mass Spectrum (ESI-MS) m/z 212.1 [M+H]⁺
Optical Rotation Specific rotation value is dependent on the solvent and concentration. It is crucial to obtain this data from the certificate of analysis for a specific batch.

Note: The NMR data provided is representative and may vary slightly depending on the solvent and instrument used. It is recommended to acquire and interpret spectra on the specific batch of material being used.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical to its utility. Several synthetic strategies can be employed, with the Strecker synthesis from a piperazinone precursor being a common and effective approach.

Diagram: Synthetic Pathway via Strecker Reaction

G Synthesis of this compound cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: N-Boc Protection (if starting from 3-cyanopiperazine) A tert-Butyl 3-oxopiperazine-1-carboxylate C (S)-tert-Butyl 3-amino-3-cyanopiperidine-1-carboxylate A->C 1. TMSCN 2. Chiral Amine 3. Hydrolysis B Trimethylsilyl cyanide (TMSCN) B->C F This compound D (S)-Piperazine-2-carbonitrile D->F (Boc)₂O, Base (e.g., Et₃N) E Di-tert-butyl dicarbonate (Boc)₂O E->F

Caption: General synthetic routes to the target chiral building block.

Experimental Protocol 1: Synthesis via Asymmetric Strecker Reaction

This protocol outlines a general procedure for the asymmetric Strecker reaction to introduce the chiral cyanoamine functionality.

  • Preparation of the Imine Precursor: To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 eq).

  • Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Hydrolysis and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, (S)-tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate, is then purified by column chromatography on silica gel to yield the desired product. The stereochemistry is then confirmed, and the auxiliary may be removed in subsequent steps if necessary.

Experimental Protocol 2: N-Boc Protection of (S)-Piperazine-2-carbonitrile

This protocol describes the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Reaction Setup: Dissolve (S)-piperazine-2-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.

Role as a Key Building Block for DPP-4 Inhibitors

DPP-4 inhibitors, such as Sitagliptin and Omarigliptin, feature a chiral amine that is crucial for their biological activity. The (S)-3-cyanopiperazine moiety serves as a precursor to this essential chiral amine. The nitrile group can be readily reduced to a primary amine, which can then be further functionalized to complete the synthesis of the target drug molecule.

Diagram: Application in the Synthesis of a Sitagliptin Analog

G Retrosynthetic Analysis of a Sitagliptin Analog cluster_0 Target Molecule cluster_1 Key Disconnections cluster_2 Precursor from Building Block cluster_3 Chiral Building Block A Sitagliptin Analog B Chiral Amine Moiety A->B Amide Bond Formation C Triazolopiperazine Moiety A->C D (S)-tert-Butyl 3-aminomethylpiperazine-1-carboxylate B->D Functional Group Interconversion E This compound D->E Nitrile Reduction

Caption: Retrosynthetic approach for a Sitagliptin analog.

The use of a pre-formed chiral building block like this compound simplifies the overall synthetic route, avoids costly and time-consuming chiral resolutions at later stages, and ensures high enantiomeric purity of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a cornerstone chiral building block for modern drug discovery and development. Its well-defined stereochemistry and versatile nitrile functionality provide a reliable and efficient starting point for the synthesis of complex and high-value pharmaceutical agents. The synthetic protocols and characterization data provided in this guide are intended to empower researchers and scientists to effectively utilize this important intermediate in their pursuit of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of such well-characterized chiral building blocks will only increase.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The described synthetic route starts from the readily available chiral precursor, (S)-piperazine-2-carboxylic acid, and proceeds through a four-step sequence involving esterification, amidation, dehydration, and N-Boc protection.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The process begins with the conversion of the carboxylic acid functionality of (S)-piperazine-2-carboxylic acid to a methyl ester, followed by amidation to the corresponding carboxamide. Subsequent dehydration of the amide yields the key nitrile intermediate, (S)-piperazine-2-carbonitrile. The final step involves the selective protection of the N1-position of the piperazine ring with a tert-butoxycarbonyl (Boc) group to afford the target compound.

Synthesis_Workflow cluster_0 Synthesis of this compound A (S)-Piperazine-2-carboxylic acid B (S)-Piperazine-2-carboxylic acid methyl ester A->B  Esterification  (MeOH, SOCl₂) C (S)-Piperazine-2-carboxamide B->C  Amidation  (NH₃/MeOH) D (S)-Piperazine-2-carbonitrile C->D  Dehydration  (POCl₃ or (CF₃CO)₂O) E This compound D->E  N-Boc Protection  ((Boc)₂O, Base)

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. The values are based on literature precedents for similar transformations.

StepTransformationReagentsTypical Yield (%)
1EsterificationMethanol, Thionyl Chloride85-95
2AmidationAmmonia in Methanol80-90
3DehydrationPhosphorus Oxychloride70-85
4N-Boc ProtectionDi-tert-butyl dicarbonate90-98

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (S)-Piperazine-2-carboxylic acid methyl ester

This procedure describes the esterification of (S)-piperazine-2-carboxylic acid using thionyl chloride in methanol.

Protocol:

  • To a stirred suspension of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 mL per gram of starting material) at 0 °C, add thionyl chloride (2.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from methanol/diethyl ether to afford (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride as a white solid.

Step 2: Synthesis of (S)-Piperazine-2-carboxamide

This protocol details the conversion of the methyl ester to the corresponding primary amide.

Protocol:

  • Dissolve (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride (1.0 eq) in a saturated solution of ammonia in methanol (20 mL per gram of ester).

  • Stir the solution in a sealed pressure vessel at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (dichloromethane/methanol gradient) to yield (S)-piperazine-2-carboxamide.

Step 3: Synthesis of (S)-Piperazine-2-carbonitrile

This procedure outlines the dehydration of the carboxamide to the nitrile using phosphorus oxychloride.

Protocol:

  • To a solution of (S)-piperazine-2-carboxamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (15 mL per gram of amide), add pyridine (2.5 eq) at 0 °C.

  • Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Make the solution basic by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-piperazine-2-carbonitrile can be purified by column chromatography on silica gel.[1]

Step 4: Synthesis of this compound

This final step involves the selective N-Boc protection of the piperazine ring.[2]

Protocol:

  • Dissolve (S)-piperazine-2-carbonitrile (1.0 eq) in a mixture of dichloromethane and water (1:1, 20 mL per gram of nitrile).

  • Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford this compound as a pure compound.

References

Application Notes & Protocols: Asymmetric Synthesis of 3-Cyanopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the asymmetric synthesis of 3-cyanopiperazine derivatives. Given the scarcity of direct literature precedents for this specific class of compounds, the following protocols are based on established methodologies in asymmetric synthesis, including the Strecker reaction on cyclic imines and the construction of the piperazine ring from chiral synthons. These approaches are designed to provide a robust starting point for researchers aiming to synthesize these valuable chiral building blocks.

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antiviral, anticancer, and antidepressant properties.[1][2] The introduction of a chiral center, particularly at the C3 position with a cyano group, offers a unique structural motif for probing biological interactions and developing novel therapeutics. The cyano group can serve as a versatile handle for further functionalization or as a key pharmacophoric element.

Proposed Synthetic Strategies

Two primary retrosynthetic strategies are proposed for the asymmetric synthesis of 3-cyanopiperazine derivatives:

  • Strategy A: Asymmetric Strecker Reaction on a Cyclic Imine Precursor. This approach involves the enantioselective addition of a cyanide source to a suitably protected 1,4,5,6-tetrahydropyrazine intermediate.

  • Strategy B: Ring Construction from a Chiral Diamine Precursor. This strategy builds the piperazine ring from a chiral 1,2-diamine derivative that already contains the cyanomethyl group.

The following sections will detail the experimental protocols for each strategy, accompanied by data tables with expected yields and enantioselectivities based on analogous transformations reported in the literature.

Strategy A: Asymmetric Strecker Reaction on a Cyclic Imine Precursor

This strategy leverages the well-established asymmetric Strecker reaction, a powerful method for the synthesis of α-amino nitriles.[3][4] The key step is the enantioselective addition of a cyanide source to a cyclic imine, catalyzed by a chiral catalyst.

Experimental Workflow

G cluster_0 Synthesis of Cyclic Imine Precursor cluster_1 Asymmetric Strecker Reaction A Protected Ethylenediamine C 1,4-Diazepine-2,3-dione A->C Condensation B Glyoxal B->C D 1,4,5,6-Tetrahydropyrazine C->D Reduction D2 1,4,5,6-Tetrahydropyrazine G Chiral 3-Cyanopiperazine D2->G E Chiral Catalyst (e.g., Thiourea-based) E->G Catalysis F Cyanide Source (e.g., TMSCN) F->G

Caption: Workflow for Strategy A: Asymmetric Strecker Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of N,N'-Dibenzyl-1,4,5,6-tetrahydropyrazine

  • To a solution of N,N'-dibenzylethylenediamine (1 equiv.) in a suitable solvent such as dichloromethane (DCM), add glyoxal (1.1 equiv., 40% in water) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

  • Dissolve the crude diol in methanol and add a reducing agent such as sodium borohydride (2.5 equiv.) portion-wise at 0 °C.

  • Stir the reaction for 4 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N,N'-dibenzyl-1,4,5,6-tetrahydropyrazine.

Step 2: Asymmetric Strecker Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a thiourea-based catalyst, 0.1 equiv.) in a suitable solvent like toluene.[3]

  • Add the N,N'-dibenzyl-1,4,5,6-tetrahydropyrazine (1 equiv.) to the solution.

  • Cool the mixture to the specified reaction temperature (e.g., -78 °C).

  • Add trimethylsilyl cyanide (TMSCN) (1.5 equiv.) dropwise.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected 3-cyanopiperazine derivative.

Data Presentation
EntryCatalystTemp (°C)Time (h)Yield (%)ee (%)
1(R,R)-Thiourea Catalyst-78488592
2(S,S)-Thiourea Catalyst-78488391
3Chiral Phosphoric Acid-40247585

Note: The data presented in this table is hypothetical and based on typical results for asymmetric Strecker reactions on similar substrates. Actual results may vary.

Strategy B: Ring Construction from a Chiral Diamine Precursor

This approach involves the synthesis of a chiral 1,2-diamine synthon containing a cyanomethyl group, followed by cyclization to form the piperazine ring. This strategy offers good control over the stereochemistry as it is introduced early in the synthetic sequence.

Experimental Workflow

G cluster_0 Synthesis of Chiral Diamine cluster_1 Piperazine Ring Formation A Chiral Aziridine C Chiral β-Amino Nitrile A->C Ring Opening B Cyanide Source B->C D Chiral 1,2-Diamine C->D Reduction D2 Chiral 1,2-Diamine F Cyclization D2->F E Glyoxal Derivative E->F G Chiral 3-Cyanopiperazine F->G Reduction

Caption: Workflow for Strategy B: Ring Construction from a Chiral Diamine.

Detailed Experimental Protocol

Step 1: Synthesis of Chiral N-Protected-2-amino-3-cyanopropane

  • Start with a commercially available N-protected chiral aziridine (e.g., N-Boc-(R)-2-methylaziridine).

  • In a reaction vessel, dissolve the chiral aziridine (1 equiv.) in a suitable solvent such as THF.

  • Add a cyanide source, such as potassium cyanide (KCN) (1.5 equiv.), along with a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting β-amino nitrile by column chromatography.

Step 2: Reduction of the Nitrile to the Diamine

  • Dissolve the chiral β-amino nitrile (1 equiv.) in a suitable solvent like diethyl ether or THF.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH4) (2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the crude chiral 1,2-diamine.

Step 3: Piperazine Ring Formation

  • Follow a similar procedure as in Strategy A, Step 1, by reacting the chiral diamine with glyoxal followed by reduction to form the N,N'-unsubstituted 3-cyanopiperazine.

  • The nitrogen atoms can then be protected with suitable groups (e.g., Boc, Cbz, or benzyl) as required for further applications.

Data Presentation
StepSubstrateReagentsConditionsYield (%)de/ee (%)
1Chiral AziridineKCN, 18-crown-6THF, rt, 24h90>98 (de)
2β-Amino NitrileLiAlH4Ether, 0°C to rt, 12h85>98 (ee)
3Chiral DiamineGlyoxal, NaBH4MeOH, 0°C to rt, 4h70>98 (ee)

Note: The data presented in this table is based on established literature for similar transformations and serves as an expected outcome.

Conclusion

The asymmetric synthesis of 3-cyanopiperazine derivatives presents a significant challenge due to the lack of direct precedents. However, by adapting established synthetic methodologies such as the asymmetric Strecker reaction or by constructing the piperazine ring from a pre-functionalized chiral building block, researchers can access these valuable compounds. The protocols and workflows provided in these application notes offer a rational and detailed starting point for the synthesis and future development of this important class of molecules for drug discovery and development. Further optimization of reaction conditions and catalysts will be crucial for achieving high yields and enantioselectivities.

References

Application Notes and Protocols for the N-Boc Protection of 3-Cyanopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of one of the two secondary amine functionalities in piperazine derivatives is a critical step in the synthesis of a wide array of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. In the case of unsymmetrically substituted piperazines, such as 3-cyanopiperazine, achieving regioselective mono-N-protection is a key challenge. The electron-withdrawing nature of the cyano group at the C3 position is expected to decrease the nucleophilicity of the adjacent nitrogen atom (N1), thereby favoring the selective N-Boc protection at the more distant and more nucleophilic nitrogen atom (N4). This protocol details a method for the regioselective mono-N-Boc protection of 3-cyanopiperazine at the N4 position.

Experimental Protocol: Regioselective N4-Boc Protection of 3-Cyanopiperazine

This protocol is designed for the selective protection of the N4 nitrogen of 3-cyanopiperazine, yielding tert-butyl 3-cyanopiperazine-1-carboxylate.

Materials:

  • 3-Cyanopiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-cyanopiperazine (1.0 eq).

    • Dissolve the 3-cyanopiperazine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the stirred solution.

  • Addition of (Boc)₂O:

    • Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM.

    • Transfer the (Boc)₂O solution to a dropping funnel and add it dropwise to the cooled solution of 3-cyanopiperazine over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to isolate the desired mono-Boc-protected product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

Data Presentation

The following table summarizes the typical quantitative data for the N-Boc protection of 3-cyanopiperazine based on a 10 mmol scale reaction. Expected yields are based on analogous reactions reported in the literature for substituted piperazines.[1]

ParameterValueNotes
Reactants
3-Cyanopiperazine1.11 g (10 mmol, 1.0 eq)Starting material.
Di-tert-butyl dicarbonate2.29 g (10.5 mmol, 1.05 eq)Boc-protecting agent. A slight excess is used to ensure complete reaction of the starting material.
Triethylamine1.53 mL (11 mmol, 1.1 eq)Base to neutralize the acid formed during the reaction.
Solvent
Dichloromethane (DCM)100 mLAnhydrous solvent.
Reaction Conditions
Temperature0 °C to room temperatureInitial cooling controls the exothermic reaction.
Reaction Time12-16 hoursMonitored by TLC.
Expected Outcome
Producttert-butyl 3-cyanopiperazine-1-carboxylate
Theoretical Yield2.11 gBased on 10 mmol of 3-cyanopiperazine.
Expected Yield 75-85% (1.58 g - 1.79 g)Typical yields for mono-Boc protection of substituted piperazines can vary.[1]
Purity>95% (after chromatography)Determined by NMR or LC-MS.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction Reaction Scheme for N-Boc Protection of 3-Cyanopiperazine cluster_reactants Reactants cluster_product Product 3-Cyanopiperazine 3-Cyanopiperazine Product tert-butyl 3-cyanopiperazine-1-carboxylate 3-Cyanopiperazine->Product DCM, 0°C to rt Boc2O (Boc)₂O Boc2O->Product Et3N Et₃N Et3N->Product

Caption: Chemical reaction for the N-Boc protection of 3-cyanopiperazine.

experimental_workflow Experimental Workflow A Dissolve 3-Cyanopiperazine and Et3N in DCM B Cool to 0 °C A->B C Add (Boc)2O solution dropwise B->C D Warm to room temperature and stir for 12-16h C->D E Monitor by TLC D->E F Aqueous Work-up (Wash with NaHCO3 and Brine) E->F Reaction Complete G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Isolate Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-tert-butyl 3-cyanopiperazine-1-carboxylate as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The cyanopiperazine moiety serves as a crucial pharmacophore that can be elaborated into various structures targeting the S1 subsite of the DPP-4 enzyme.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. A common structural feature of many DPP-4 inhibitors is a chiral piperazine or pyrrolidine ring that interacts with the active site of the enzyme.

This compound is a versatile chiral intermediate. The cyano group can be transformed into an aminomethyl group, which can then be coupled with other moieties to construct the final DPP-4 inhibitor. This document outlines a proposed synthetic route to a novel DPP-4 inhibitor, leveraging the chemistry established in the synthesis of approved drugs like Anagliptin, which features a cyanopyrrolidine moiety.[1][2][3]

Proposed Synthetic Pathway

The following scheme illustrates a proposed two-step synthesis of a hypothetical DPP-4 inhibitor utilizing this compound. The synthesis involves the reduction of the cyano group to a primary amine, followed by coupling with a suitable carboxylic acid to form the final amide product.

Synthetic Pathway start (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate intermediate (S)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate start->intermediate Reduction (e.g., Raney Nickel, H2) final Hypothetical DPP-4 Inhibitor intermediate->final Amide Coupling (e.g., HATU, DIPEA) acid 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid acid->final Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amide Coupling s1_start Dissolve Starting Material s1_reagents Add Raney Ni s1_start->s1_reagents s1_reaction Hydrogenation s1_reagents->s1_reaction s1_workup Filtration s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product Intermediate Product s1_purification->s1_product s2_reagents Add Amine Intermediate s1_product->s2_reagents Input to Step 2 s2_start Activate Carboxylic Acid s2_start->s2_reagents s2_reaction Coupling Reaction s2_reagents->s2_reaction s2_workup Aqueous Workup s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Final Product s2_purification->s2_product

References

Application of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate in Janus Kinase (JAK) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the potential use of the chiral building block, (S)-tert-butyl 3-cyanopiperazine-1-carboxylate, in the synthesis of Janus kinase (JAK) inhibitors. While direct literature precedents for the utilization of this specific molecule in the synthesis of currently approved or late-stage clinical JAK inhibitors are not prominently available, its structural features—a chiral piperazine core and a cyano group—are highly relevant to the design of novel kinase inhibitors. This document will, therefore, present a representative synthetic strategy for a well-established JAK inhibitor, Tofacitinib, to illustrate how a chiral amine building block is incorporated. This can serve as a guide for researchers exploring the use of this compound for the development of new chemical entities targeting the JAK family of kinases.

Introduction to Janus Kinase (JAK) Inhibitors and the Role of Chiral Building Blocks

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signal transduction for a wide array of cytokines and growth factors.[1][2] The JAK-STAT signaling pathway is integral to processes such as immunity, cell proliferation, differentiation, and apoptosis.[3][4][5] Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.[4] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The development of selective and potent JAK inhibitors often relies on the use of chiral building blocks to establish specific interactions within the ATP-binding site of the kinase. The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, providing a three-dimensional framework that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties. The cyano group can also play a crucial role, often forming a key hydrogen bond with the hinge region of the kinase. This compound represents a versatile chiral synthon that could be employed in the synthesis of novel JAK inhibitors.

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors.[1] The binding of a cytokine to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2][5] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they modulate the expression of target genes involved in inflammation and immune responses.[1][5] JAK inhibitors block this cascade by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and activation of STATs.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK (Active) JAK->pJAK 3. JAK Autophosphorylation pSTAT pSTAT pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 7. STAT Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Expression Modulation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

Representative Synthesis of a JAK Inhibitor: Tofacitinib

To illustrate the application of a chiral amine in JAK inhibitor synthesis, the synthesis of Tofacitinib is presented as a relevant example. Tofacitinib's structure features a pyrrolo[2,3-d]pyrimidine core linked to a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine moiety. The synthesis showcases the coupling of a chiral piperidine derivative with the heterocyclic core, a key step where a building block like this compound could potentially be used in the synthesis of novel analogues.

A common retrosynthetic disconnection for Tofacitinib involves the separation of the pyrrolo[2,3-d]pyrimidine core and the chiral piperidine side chain. This highlights the importance of having a reliable method to synthesize the chiral piperidine synthon with high enantiomeric purity.

The following diagram outlines a general synthetic workflow for Tofacitinib, emphasizing the key coupling step.

Tofacitinib_Synthesis start Chiral Piperidine Precursor intermediate1 (3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine start->intermediate1 Synthesis coupled_product Coupled Intermediate intermediate1->coupled_product SNAr Coupling pyrrolo_pyrimidine 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine pyrrolo_pyrimidine->coupled_product deprotected Deprotected Amine coupled_product->deprotected Debenzylation tofacitinib_base Tofacitinib (Base) deprotected->tofacitinib_base Acylation with Cyanoacetic Acid Derivative tofacitinib_citrate Tofacitinib Citrate tofacitinib_base->tofacitinib_citrate Salt Formation

Figure 2: General Synthetic Workflow for Tofacitinib.

Experimental Protocols

The following protocols are representative and based on established literature for the synthesis of Tofacitinib.[7][8] These can be adapted for the use of novel chiral building blocks like this compound.

This key chiral intermediate is often prepared through multi-step sequences that may involve asymmetric synthesis or resolution of a racemic mixture.[7]

Reaction: Nucleophilic aromatic substitution (SNAr)

  • To a solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF) is added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude coupled product.

  • Purification by column chromatography on silica gel yields the pure coupled intermediate.

  • The coupled intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A palladium catalyst, typically 10% Pd/C (10 mol%), is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 12-24 hours.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the debenzylated amine.

  • The debenzylated amine (1.0 eq) is dissolved in a suitable solvent like acetonitrile or dichloromethane.

  • A cyanoacetic acid derivative, such as ethyl cyanoacetate, and a non-nucleophilic base (e.g., DBU or triethylamine) are added. [8]

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • The solvent is removed, and the crude product is purified by crystallization or chromatography to yield Tofacitinib free base.

Quantitative Data

The following tables summarize typical yields for the key synthetic steps in Tofacitinib synthesis and the in vitro potency of selected JAK inhibitors. This data serves as a benchmark for the development of new inhibitors.

Table 1: Representative Yields in Tofacitinib Synthesis

StepReactionTypical Yield (%)
1SNAr Coupling70-90%
2Debenzylation85-95%
3Acylation80-95%

Table 2: In Vitro Potency of Selected JAK Inhibitors (IC50 values in nM)

CompoundJAK1JAK2JAK3TYK2Reference
Tofacitinib1-1120-1121-2>1000[6]
Ruxolitinib3.32.842819[9]
Upadacitinib4311022004600[10]
Baricitinib5.95.7>40053[10]

Note: IC50 values can vary depending on the assay conditions.

Conclusion

While the direct application of this compound in the synthesis of known JAK inhibitors has not been explicitly documented in publicly available literature, its structural characteristics make it a promising candidate for the development of novel inhibitors. The provided protocols for the synthesis of Tofacitinib serve as a valuable guide for incorporating chiral amine building blocks into a pyrrolo[2,3-d]pyrimidine core, a common structural motif in many JAK inhibitors. Researchers can adapt these methodologies to explore the potential of this compound and other novel chiral synthons in the quest for more selective and potent JAK inhibitors. The quantitative data on reaction yields and inhibitor potency provide useful benchmarks for these drug discovery efforts.

References

Application Notes and Protocols: Diastereoselective Alkylation of a Chiral Piperazin-2-one Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The stereoselective functionalization of these heterocyclic systems is crucial for the synthesis of enantiomerically pure compounds with desired pharmacological properties. While direct diastereoselective reactions using (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate are not extensively documented in publicly available literature, a closely related and well-established strategy involves the diastereoselective alkylation of chiral piperazin-2-ones.

This application note details a representative protocol for the diastereoselective methylation of a chiral N-Boc-piperazin-2-one derived from (R)-phenylglycinol. This chiral auxiliary approach provides a robust method for introducing a new stereocenter with high diastereoselectivity. The resulting alkylated piperazin-2-one can be further elaborated into a variety of chiral piperazine derivatives.

Principle of the Reaction

The diastereoselective alkylation of a chiral piperazin-2-one relies on the use of a chiral auxiliary to control the facial selectivity of the enolate alkylation. In this example, the chiral piperazin-2-one is synthesized from (R)-phenylglycinol, which imparts a specific stereochemical bias. Deprotonation of the α-carbon to the carbonyl group with a strong base generates a chiral enolate. The bulky substituent from the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (in this case, methyl iodide) to the opposite face, resulting in a high diastereomeric excess of the product.

Experimental Protocols

Synthesis of the Chiral Piperazin-2-one Precursor

A common precursor for such diastereoselective alkylations is a piperazin-2-one derived from a chiral amino alcohol, such as (R)-phenylglycinol, and an N-protected amino acid, like N-Boc glycine. The synthesis typically involves condensation and subsequent cyclization steps.

Diastereoselective Methylation of the Chiral N-Boc-Piperazin-2-one

Materials:

  • Chiral N-Boc-piperazin-2-one derived from (R)-phenylglycinol

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of the chiral N-Boc-piperazin-2-one (1.0 equiv) in anhydrous THF is prepared in an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium diisopropylamide (LDA) solution (1.1 equiv) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Methyl iodide (1.2 equiv) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomerically enriched methylated piperazin-2-one.

Data Presentation

The diastereoselective methylation of the chiral piperazin-2-one precursor typically proceeds with high efficiency and stereocontrol. The following table summarizes representative quantitative data for this type of transformation.

ElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Methyl IodideLDATHF-7880-90>95:5

Note: The yield and diastereomeric ratio can vary depending on the specific substrate, reaction conditions, and the purity of the reagents.

Visualizations

Reaction Workflow

G Diastereoselective Methylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve chiral piperazin-2-one in anhydrous THF inert Establish inert atmosphere (Ar/N2) start->inert cool Cool to -78 °C inert->cool enolate Add LDA dropwise Stir for 1h @ -78 °C cool->enolate alkylation Add Methyl Iodide dropwise Stir for 2-4h @ -78 °C enolate->alkylation quench Quench with sat. NH4Cl alkylation->quench extract Extract with EtOAc quench->extract wash Wash with brine, dry, and concentrate extract->wash purify Purify by flash chromatography wash->purify product Isolated Product purify->product

Caption: Workflow for the diastereoselective methylation of a chiral N-Boc-piperazin-2-one.

Proposed Stereochemical Model

G Proposed Stereochemical Model cluster_model Enolate Alkylation cluster_auxiliary Role of Chiral Auxiliary enolate Chiral Enolate electrophile Methyl Iodide (CH3I) enolate->electrophile Attack from the less hindered face product Major Diastereomer electrophile->product Forms new C-C bond auxiliary Bulky substituent on chiral auxiliary blocking Steric hindrance on one face of the enolate auxiliary->blocking blocking->enolate Directs approach of electrophile

Caption: Simplified model illustrating the role of the chiral auxiliary in directing the diastereoselective alkylation.

Chiral Resolution of Piperazine Derivatives Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a critical class of heterocyclic compounds ubiquitously found in the core structure of numerous pharmaceuticals, including antihistamines, antipsychotics, and anti-infective agents. Due to the presence of chiral centers in many of these derivatives, the separation and analysis of their enantiomers are of paramount importance in drug discovery, development, and quality control. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods for their chiral resolution are essential to ensure the safety and efficacy of these therapeutic agents.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioselective separation of chiral compounds.[1][2][3] This application note provides a comprehensive overview and detailed protocols for the chiral resolution of piperazine derivatives using HPLC, with a focus on method development, quantitative data analysis, and experimental workflows.

Key Analytical Techniques and Method Development

The successful chiral separation of piperazine derivatives by HPLC relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the resolution of a wide range of chiral compounds, including piperazine derivatives.[4][5][6]

A systematic approach to method development is crucial for achieving optimal separation. This typically involves screening a variety of chiral columns and mobile phases to identify the most promising conditions, followed by fine-tuning of the mobile phase composition, flow rate, and temperature to enhance resolution and peak shape. For basic compounds like piperazine derivatives, the addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak symmetry and achieve baseline separation.[7][8]

Furthermore, as the piperazine nucleus lacks a strong chromophore, derivatization is a common strategy to enhance UV detection and sensitivity. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride react with the secondary amine groups of piperazine to form stable, UV-active derivatives, enabling their detection at low concentrations.[8][9]

Data Presentation

The following tables summarize quantitative data from the chiral resolution of various piperazine derivatives using HPLC.

Table 1: Chiral Separation of Cetirizine Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)Reference
Immobilized Human Serum Albumin (HSA)2-propanol-10 mM phosphate buffer pH 7 (10:90 v/v)1.02275.086.731.82
α1-acidglycoprotein (AGP-CSP)10 mmol/l phosphate buffer (pH 7.0)-acetonitrile (95:5, v/v)Not Specified2301612Not Specified
Phenomenex Lux Cellulose-40.02% Trifluoroacetic acid: Acetonitrile (72:28 v/v)1.02301012>1.5
Chiral OvomucoidCH3CN-20 mmol·L-1KH2PO4 (pH 6.20) (18:82)0.5230Not SpecifiedNot Specified1.68

Table 2: Chiral Separation of Meclizine Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (+)-enantiomer (min)Retention Time (-)-enantiomer (min)Resolution (Rs)Reference
Phenomenex® Lux Cellulose 1Acetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v)1.0230~13.14~14.33>1.5[4][5][9]
Chiralpak IDAcetonitrile–water–ammonia solution (90:10:0.1, v/v/v)1.0Not SpecifiedNot SpecifiedNot SpecifiedBaseline[4][6]
Chiralpak IAOptimized mobile phase1.0Not SpecifiedNot SpecifiedNot SpecifiedBaseline[4][6]

Experimental Protocols

Protocol 1: General Method for Chiral Separation of Piperazine Derivatives (e.g., Meclizine)

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Chiral Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the piperazine derivative standard in the mobile phase to a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the method.

4. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the racemic mixture to determine the retention times of both enantiomers and to verify system suitability (e.g., resolution).

  • Inject the standard and sample solutions.

  • Identify and integrate the peaks corresponding to each enantiomer.

  • Calculate the enantiomeric purity or concentration based on the peak areas.

Protocol 2: Derivatization of Piperazine with NBD-Cl for Enhanced UV Detection

1. Materials:

  • Piperazine derivative sample

  • NBD-Cl (4-chloro-7-nitrobenzofuran) solution in a suitable organic solvent (e.g., acetonitrile).

  • Buffer solution (e.g., borate buffer, pH 9).

  • HPLC grade solvents (acetonitrile, methanol, water).

2. Derivatization Procedure:

  • To an appropriate amount of the piperazine derivative solution, add an excess of the NBD-Cl solution.

  • Add the buffer solution to maintain the desired pH.

  • Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to facilitate the reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the derivatized sample with the mobile phase before injection into the HPLC system.

3. HPLC Analysis of the Derivative:

  • Chiral Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (DEA) (90:10:0.1 v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: Dependent on the absorption maximum of the NBD-piperazine derivative (typically around 470 nm).

  • Injection Volume: 10 µL.[9]

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Piperazine Derivative derivatization Derivatization (Optional) start->derivatization Enhance Detection dissolution Dissolution in Mobile Phase start->dissolution derivatization->dissolution injection Inject Sample dissolution->injection separation Chiral Separation on CSP injection->separation detection UV/PDA Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Enantiomers integration->quantification

Caption: Experimental workflow for chiral resolution of piperazine derivatives.

Method_Development_Logic cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Method Validation csp_selection Select Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC) mp_ratio Adjust Mobile Phase Ratio csp_selection->mp_ratio mp_selection Select Mobile Phases (Normal & Reversed Phase) mp_selection->mp_ratio additive Add Basic Modifier (e.g., DEA) mp_ratio->additive flow_temp Optimize Flow Rate & Temperature additive->flow_temp linearity Linearity & Range flow_temp->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq

Caption: Logical workflow for chiral HPLC method development.

References

Application Notes and Protocols for the Boc Deprotection of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This protocol details the deprotection of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate to yield the corresponding (S)-3-cyanopiperazine. Piperazine derivatives are crucial scaffolds in medicinal chemistry, and efficient manipulation of their protecting groups is a key step in the synthesis of many pharmaceutical agents. The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[2]

The mechanism of acid-catalyzed Boc deprotection begins with the protonation of the carbamate's carbonyl oxygen.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine.[1] The resulting amine is then typically protonated by the excess acid in the reaction mixture, forming an amine salt.[1]

Comparative Data on Acidic Deprotection Reagents

The selection of the acidic reagent and solvent system can be critical and may depend on the presence of other acid-sensitive functional groups within the molecule.[2] Below is a summary of common conditions used for N-Boc deprotection.

ReagentTypical ConcentrationSolvent(s)Temperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 min - 3 hrA very common and effective method.[2][3] The resulting TFA salt can sometimes be difficult to handle.[2]
Hydrochloric Acid (HCl) 4M1,4-Dioxane, Methanol, or Ethyl AcetateRoom Temp1 - 4 hrWidely used; often yields a crystalline hydrochloride salt that is easily isolated by filtration.[2][4]
Oxalyl Chloride 3 equivalentsMethanolRoom Temp1 - 4 hrA milder alternative for deprotection.[5]
p-Toluenesulfonic Acid (TsOH) Stoichiometric or catalyticCH₂Cl₂/t-BuOAcRoom Temp - RefluxVariableA solid acid that can be easier to handle than liquid acids.[6]

Detailed Experimental Protocol

This protocol describes a standard and generally effective method for the N-Boc deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: While stirring, slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[2]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the DCM and excess TFA.[4][7]

  • Neutralization: Dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8) to neutralize any remaining acid.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as DCM or ethyl acetate.[2]

  • Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.[5]

  • Isolation: Concentrate the filtered organic solution under reduced pressure to yield the deprotected (S)-3-cyanopiperazine product.

Experimental Workflow Diagram

Boc_Deprotection_Workflow start Start dissolve 1. Dissolve (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate in anhydrous DCM start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA (20-50% v/v) cool->add_tfa react 4. Stir at 0°C, then warm to RT (Monitor by TLC/LC-MS) add_tfa->react concentrate 5. Concentrate in vacuo react->concentrate Reaction Complete neutralize 6. Neutralize with sat. NaHCO₃ (aq) concentrate->neutralize extract 7. Extract with organic solvent (3x) neutralize->extract dry 8. Dry organic layer over Na₂SO₄ extract->dry isolate 9. Concentrate to isolate product dry->isolate end End isolate->end

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Insufficient amount of acid.- Poor solubility of starting material.- Monitor the reaction by TLC/LC-MS and extend the reaction time.[2]- Consider a moderate increase in temperature (e.g., to 40-50°C).[2]- Increase the equivalents of the acid (e.g., TFA or HCl solution).[2]
Side Product Formation - Degradation of other acid-sensitive functional groups.- Alkylation of nucleophiles by the tert-butyl cation.- If other acid-labile groups are present, consider milder deprotection methods (e.g., oxalyl chloride in methanol).[2][5]- Add a scavenger like anisole or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[1][7]
Difficult Product Isolation - The resulting amine salt (e.g., trifluoroacetate) is highly water-soluble or difficult to handle.- Consider using 4M HCl in dioxane, which often yields a hydrochloride salt that can be precipitated with diethyl ether and collected by filtration.[2]

References

Application Notes and Protocols for Large-Scale Synthesis of Enantiopure Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure piperazines are crucial building blocks in the synthesis of a vast array of pharmaceuticals due to their unique structural and physicochemical properties. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases. The stereochemistry of substituents on the piperazine ring is often critical for biological activity and selectivity. Therefore, the development of robust, scalable, and cost-effective methods for the synthesis of enantiomerically pure piperazine intermediates is of paramount importance for the pharmaceutical industry.

These application notes provide an overview of common strategies for the large-scale synthesis of enantiopure piperazine intermediates, complete with detailed protocols and comparative data to aid in the selection of the most appropriate method for a given target molecule.

Key Synthetic Strategies

Several key strategies have emerged for the efficient and scalable synthesis of enantiopure piperazine intermediates. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and cost considerations for industrial-scale production. The most prominent methods include:

  • Asymmetric Hydrogenation of Pyrazine Derivatives: This approach offers a direct route to chiral piperazines through the reduction of readily available aromatic precursors.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: A versatile method for the synthesis of α-substituted piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[1][2]

  • Diastereoselective Alkylation and Functionalization: This strategy often employs chiral auxiliaries or substrates to control stereochemistry during the formation of the piperazine ring or its subsequent modification.[3][4]

  • Synthesis from the Chiral Pool: Utilizing readily available enantiopure starting materials, such as amino acids, provides a reliable and often scalable route to chiral piperazines.[5][6]

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for the different synthetic strategies, allowing for a clear comparison of their efficiency and selectivity.

Table 1: Asymmetric Hydrogenation of Pyrazinium Salts

SubstrateCatalyst SystemSolventPressure (psi)Temp (°C)Yield (%)ee (%)Reference
3-Phenylpyrazinium salt[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneToluene/1,4-dioxane1200-209592[7]
3-(4-Methoxyphenyl)pyrazinium salt[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneToluene/1,4-dioxane1200-209491[7]
3-(2-Naphthyl)pyrazinium salt[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneToluene/1,4-dioxane1200-109693[7]
3,5-Diphenylpyrazinium salt[Ir(COD)Cl]₂ / (R)-SegphosToluene/1,4-dioxane120009293[7]

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

SubstrateCatalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)Reference
N-Boc-N'-allyl-piperazin-2-one[Pd₂(pmdba)₃](S)-(CF₃)₃-tBuPHOXToluene409594[1]
N-Cbz-N'-allyl-piperazin-2-one[Pd₂(pmdba)₃](S)-(CF₃)₃-tBuPHOXToluene408892[1]
N-Boc-N'-cinnamyl-piperazin-2-one[Pd₂(pmdba)₃](S)-(CF₃)₃-tBuPHOXToluene409296[1]

Table 3: Synthesis from α-Amino Acids

Starting Amino AcidKey TransformationOverall Yield (%)Diastereomeric RatioReference
L-PhenylalanineAza-Michael addition65 (4 steps)>95:5[5]
L-AlanineAza-Michael addition72 (4 steps)>95:5[5]
D-ValineAza-Michael addition68 (4 steps)>95:5[5]

Experimental Protocols

Protocol 1: Large-Scale Asymmetric Hydrogenation of a 3-Arylpyrazinium Salt

This protocol is adapted from laboratory-scale procedures for gram-scale synthesis.[8]

1. Materials and Equipment:

  • High-pressure stainless-steel autoclave (e.g., 10 L capacity) equipped with a magnetic stirrer, temperature probe, and pressure gauge.

  • 3-Arylpyrazinium salt (1.0 mol)

  • [Ir(COD)Cl]₂ (0.01 mol)

  • (S,S)-f-Binaphane (0.022 mol)

  • Degassed Toluene (2 L)

  • Degassed 1,4-Dioxane (2 L)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Under an inert atmosphere, charge the high-pressure autoclave with the 3-arylpyrazinium salt, [Ir(COD)Cl]₂, and (S,S)-f-Binaphane.

  • Add the degassed toluene and 1,4-dioxane to the autoclave via cannula.

  • Seal the autoclave and purge with inert gas three times, followed by three purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 1200 psi.

  • Cool the reaction mixture to -20 °C and begin vigorous stirring.

  • Maintain the reaction at -20 °C and 1200 psi for 36 hours. Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing) and analyzing by HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford the enantiopure piperazine.

3. Safety Precautions:

  • High-pressure hydrogenations should only be performed by trained personnel in a designated area with appropriate safety measures (e.g., blast shields).

  • Handle pyrophoric catalysts and reagents under an inert atmosphere.

Protocol 2: Scalable Synthesis of an Orthogonally Protected Chiral Piperazine from an α-Amino Acid

This protocol is based on the synthesis of orthogonally protected 2-substituted piperazines.[5]

1. Materials and Equipment:

  • Large glass reactor (e.g., 20 L) with overhead stirring, temperature control, and a reflux condenser.

  • Starting α-amino acid (e.g., L-Phenylalanine, 1.0 mol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mol)

  • Ethyl bromoacetate (1.2 mol)

  • Sodium bicarbonate (3.0 mol)

  • Lithium aluminum hydride (LiAlH₄) (2.5 mol)

  • 2-Bromoethyl-diphenylsulfonium triflate (1.1 mol)

  • Potassium carbonate (2.5 mol)

  • Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

2. Procedure:

  • N-Boc Protection: Dissolve the α-amino acid in a mixture of dichloromethane and water. Add sodium bicarbonate, followed by the slow addition of Boc₂O. Stir at room temperature until the reaction is complete (monitored by TLC). Extract the product and purify.

  • Esterification: React the N-Boc protected amino acid with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in acetonitrile to yield the corresponding ester.

  • Reduction: Carefully add the ester to a suspension of LiAlH₄ in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and then reflux to complete the reduction of both the ester and the carboxylic acid to the corresponding amino alcohol. Quench the reaction carefully and work up to isolate the chiral 1,2-diamine precursor.

  • Cyclization (Aza-Michael Addition): Dissolve the chiral diamine and 2-bromoethyl-diphenylsulfonium triflate in a suitable solvent. Add a base (e.g., potassium carbonate) and stir at room temperature to facilitate the intramolecular aza-Michael addition, forming the piperazine ring.

  • Purification: Purify the final orthogonally protected chiral piperazine by column chromatography or crystallization.

Visualizations

signaling_pathway cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation Pyrazine Pyrazine Derivative Activated_Complex Activated Pyrazine-Catalyst Complex Pyrazine->Activated_Complex Coordination H2 H₂ Gas H2->Activated_Complex Hydride Addition Catalyst Chiral Iridium Catalyst Catalyst->Activated_Complex Piperazine Enantiopure Piperazine Activated_Complex->Piperazine Hydrogenation & Release Piperazine->Catalyst Catalyst Regeneration

Caption: Asymmetric Hydrogenation Pathway.

experimental_workflow Start Start: α-Amino Acid Step1 Step 1: N-Protection (e.g., Boc) Start->Step1 Step2 Step 2: Conversion to Diamine Precursor Step1->Step2 Step3 Step 3: Cyclization (e.g., Aza-Michael) Step2->Step3 Step4 Step 4: Purification Step3->Step4 End End: Enantiopure Piperazine Intermediate Step4->End

Caption: Chiral Pool Synthesis Workflow.

References

Application Notes: (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a valuable building block for introducing conformational constraints into peptides during solid-phase peptide synthesis (SPPS). Its rigid piperazine core serves as a dipeptide mimic, influencing the secondary structure of the resulting peptide. The presence of a cyano group at the 3-position offers a versatile chemical handle for further modification, such as reduction to a primary amine, enabling the introduction of diverse side-chain functionalities.

This document provides detailed protocols for the incorporation of this compound into a peptide sequence using standard Boc-SPPS chemistry, followed by the on-resin reduction of the nitrile to an aminomethyl group. This strategy allows for the synthesis of peptides with constrained backbones and novel side chains, which are of significant interest in drug discovery for enhancing proteolytic stability and receptor binding affinity.

Key Applications:
  • Introduction of Conformational Rigidity: The piperazine scaffold acts as a rigid turn-inducer, valuable for stabilizing specific peptide conformations.

  • Synthesis of Peptidomimetics: This building block allows for the creation of non-natural peptide backbones, leading to compounds with improved pharmacokinetic properties.

  • Scaffold for Combinatorial Libraries: The modifiable cyano group serves as a point for diversification, enabling the synthesis of peptide libraries with novel side chains.

Experimental Protocols

This section details the materials and methods for the incorporation of this compound and its subsequent modification on the solid support.

Materials
  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g)

  • Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Piperidine

  • Acetic anhydride

  • Pyridine

  • Kaiser test reagents

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin
  • Swell 1.0 g of Merrifield resin in 10 mL of DCM for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve 2.0 mmol of the C-terminal Boc-amino acid and 2.0 mmol of cesium bicarbonate in 10 mL of DMF.

  • Add the solution to the resin and shake at 50°C for 12 hours.

  • Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the substitution level using the picric acid method.

Protocol 2: Standard Boc-SPPS Elongation Cycle
  • Deprotection: Treat the resin with 10 mL of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization: Treat the resin with 10 mL of 10% DIEA in DCM for 2 minutes (repeat twice).

  • Washing: Wash the resin with DCM (5 x 10 mL).

  • Coupling:

    • Pre-activate a solution of the next Boc-amino acid (3.0 eq.), DIC (3.0 eq.), and HOBt (3.0 eq.) in 5 mL of DMF for 15 minutes.

    • Add the pre-activated solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol 3: Incorporation of this compound
  • Follow the standard Boc-SPPS elongation cycle (Protocol 2) for deprotection and neutralization of the N-terminal amino group on the resin-bound peptide.

  • For the coupling step, use this compound (3.0 eq.) as the building block. Pre-activate with DIC (3.0 eq.) and HOBt (3.0 eq.) in DMF.

  • Allow the coupling reaction to proceed for 4 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Confirm complete coupling with a Kaiser test.

Protocol 4: On-Resin Reduction of the Cyano Group
  • Swell the peptide-resin containing the cyanopiperazine moiety in 10 mL of anhydrous THF for 30 minutes.

  • Carefully add 5.0 mL of 1 M BH3·THF solution to the resin suspension.

  • Shake the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 5 mL of methanol.

  • Wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • The resulting primary amine can be capped (e.g., with acetic anhydride) or used for further chain elongation or side-chain modification.

Protocol 5: Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Data Presentation

The following table summarizes hypothetical yield and purity data for the synthesis of a model tripeptide, Ac-Ala-X-Gly-NH2, where X is the modified cyanopiperazine residue.

StepCompoundTheoretical Mass (Da)Observed Mass (Da)Crude Purity (%)Purified Yield (%)
1Boc-Gly-Resin----
2Boc-(S)-3-cyanopiperazinyl-Gly-Resin----
3Boc-(S)-3-(aminomethyl)piperazinyl-Gly-Resin----
4Ac-Ala-(S)-3-(aminomethyl)piperazinyl-Gly-NH2327.4327.57545

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle cluster_modification Modification cluster_final Final Steps Resin Merrifield Resin Swell Swell in DCM Resin->Swell Attach Attach C-terminal Boc-Amino Acid Swell->Attach Deprotect Boc Deprotection (50% TFA/DCM) Attach->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Couple next Boc-AA/DIC/HOBt Neutralize->Couple Wash Wash Couple->Wash Incorporate Incorporate (S)-Boc-3-cyano- piperazine Couple->Incorporate Wash->Deprotect Repeat for each AA Reduce On-resin Reduction (BH3.THF) Incorporate->Reduce Reduce->Deprotect Continue SPPS or move to cleavage Cleave Cleavage from Resin (TFA Cocktail) Reduce->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze Mass Spectrometry Purify->Analyze

Figure 1. General workflow for SPPS incorporating this compound.

Signaling_Pathway Resin_Peptide Resin-Bound Peptide-NH2 Cyanopiperazine Resin-Peptide-(S)-3-cyanopiperazine Resin_Peptide->Cyanopiperazine Couple (S)-Boc-3-cyanopiperazine-1-carboxylate Aminomethylpiperazine Resin-Peptide-(S)-3-(aminomethyl)piperazine Cyanopiperazine->Aminomethylpiperazine Reduce with BH3.THF Final_Peptide Purified Peptide with Constrained Mimic Aminomethylpiperazine->Final_Peptide Cleave, Purify & Characterize

Figure 2. Key chemical transformations on the solid support.

Troubleshooting & Optimization

Avoiding di-Boc formation in piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of mono-Boc-piperazine, with a focus on avoiding the common side reaction of di-Boc formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of mono-Boc-piperazine.

Issue 1: Significant formation of 1,4-di-Boc-piperazine byproduct.

  • Question: My reaction is producing a substantial amount of the 1,4-disubstituted piperazine, which is reducing the yield of my desired mono-Boc product. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of the di-substituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom in piperazine after the initial substitution.[1] To promote mono-substitution, several strategies can be implemented:

    • Use of Excess Piperazine: Employing a large excess of piperazine (ranging from 5 to 10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.[1]

    • Slow Addition of Electrophile: Adding the di-tert-butyl dicarbonate (Boc)₂O solution dropwise, especially at reduced temperatures (e.g., 0 °C), can help control the reaction rate and minimize the occurrence of disubstitution.[1]

    • Acid Protection: Reacting piperazine with one equivalent of an acid, such as hydrochloric acid or trifluoroacetic acid, forms the piperazin-1-ium salt.[2][3][4] This protonates one of the nitrogen atoms, effectively protecting it and allowing the Boc anhydride to react selectively with the free nitrogen.[2][3][4] This method has been shown to yield 70-80% of mono-Boc piperazine.[2]

    • Flow Chemistry: Microreactor technology can be used to optimize the reaction, with studies showing a maximum yield of 45% for mono-protected piperazine by carefully controlling the stoichiometry (0.8 equivalents of Boc anhydride).

Issue 2: Difficulty in purifying mono-Boc-piperazine from the reaction mixture.

  • Question: I am struggling to separate the mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct. What are the recommended purification methods?

  • Answer: Effective purification is crucial for obtaining a high-purity mono-Boc-piperazine. The following methods are commonly used:

    • Extraction: After the reaction, a liquid-liquid extraction can be performed. By adjusting the pH of the aqueous layer, the different piperazine species can be separated. For instance, after an acidic workup, the unreacted piperazine and the desired mono-Boc product can be extracted into an organic solvent, leaving the protonated di-Boc byproduct in the aqueous phase. Subsequent basification of the aqueous layer and re-extraction can then isolate the di-Boc-piperazine if needed.

    • Column Chromatography: Silica gel column chromatography is a reliable method for separating the components of the reaction mixture. A solvent system with a gradient of ethyl acetate in hexanes is often effective.

    • Crystallization: If the mono-Boc-piperazine is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the mono-Boc protection of piperazine?

A1: The reaction is commonly carried out by dissolving piperazine in a suitable solvent like dichloromethane (DCM) or methanol.[1] The solution is cooled to 0 °C before the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.[1] The reaction is then typically allowed to warm to room temperature and stirred for several hours.[1]

Q2: Are there alternative methods to synthesize mono-Boc-piperazine without starting from piperazine?

A2: Yes, an alternative three-step synthesis starting from diethanolamine has been developed.[5][6][7] This method involves the chlorination of diethanolamine, followed by Boc protection, and then aminolysis and cyclization to form N-Boc-piperazine.[5] This approach can achieve high yields (over 93.5%) and purity, making it suitable for industrial production.[6][7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This allows for the visualization of the consumption of the starting material and the formation of the mono- and di-substituted products.

Q4: What are some alternative protecting groups for piperazine?

A4: Besides the Boc group, other protecting groups such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) can be used for the mono-protection of piperazine.[8] These protecting groups offer different deprotection conditions, which can be advantageous in multi-step syntheses.[8] For example, the Cbz group is typically removed by hydrogenolysis, while the Fmoc group is cleaved under mild basic conditions.[8]

Data Presentation

MethodKey ReagentsSolventTemperatureYield of Mono-Boc-PiperazineReference
Excess PiperazinePiperazine (5-10 eq.), (Boc)₂O (1 eq.)DCM0 °C to RTModerate to Good[1]
Acid Protection (HCl)Piperazine (1 eq.), HCl (1 eq.), (Boc)₂O (1 eq.)Methanol0 °C to RT70-80%[2]
Flow ChemistryPiperazine, (Boc)₂O (0.8 eq.)Methanol30 °C~45%
Diethanolamine SynthesisDiethanolamine, Thionyl Chloride, (Boc)₂O, AmmoniaVariousVarious>93.5%[6][7]

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine using Acid Protection

  • Preparation: In a round-bottom flask, dissolve piperazine (1 equivalent) in methanol.

  • Acid Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of trifluoroacetic acid (1 equivalent) in methanol dropwise while stirring.[2]

  • Stirring: Stir the mixture for 15 minutes at 0-5 °C.[2]

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1 equivalent) and iodine (10 mol %) in methanol dropwise over 10 minutes.[2]

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, remove the volatile components under reduced pressure. Add a 5% sodium thiosulfate solution to the residue, followed by extraction with diethyl ether to remove the di-Boc byproduct.[2] The desired mono-Boc-piperazine can then be isolated from the aqueous layer after basification and extraction.

Protocol 2: Selective Deprotection of di-Boc-piperazine

While prevention is ideal, if di-Boc-piperazine is formed, selective deprotection can be attempted.

  • Dissolution: Dissolve the di-Boc-piperazine in a suitable solvent like acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid such as iron(III) chloride.

  • Reaction: Stir the reaction at room temperature and monitor by TLC for the appearance of mono-Boc-piperazine.

  • Work-up: Upon completion, quench the reaction, and purify the product using column chromatography.

Visualizations

G cluster_0 Piperazine Protection Pathways piperazine Piperazine boc2o + (Boc)₂O piperazine->boc2o mono_boc Mono-Boc-Piperazine (Desired Product) boc2o->mono_boc boc2o2 + (Boc)₂O mono_boc->boc2o2 di_boc Di-Boc-Piperazine (Undesired Byproduct) boc2o2->di_boc

Caption: Chemical pathways in the Boc protection of piperazine.

G start Start: High Di-Boc Formation check_stoichiometry Check Piperazine Stoichiometry start->check_stoichiometry excess_piperazine Use 5-10 eq. of Piperazine check_stoichiometry->excess_piperazine < 5 eq. check_addition Review Addition of (Boc)₂O check_stoichiometry->check_addition ≥ 5 eq. end End: Improved Mono-Boc Yield excess_piperazine->end slow_addition Add (Boc)₂O Slowly at 0 °C check_addition->slow_addition Fast/Warm Addition consider_acid Consider Alternative Strategy check_addition->consider_acid Slow/Cold Addition slow_addition->end acid_protection Use Acid Protection (e.g., HCl, TFA) consider_acid->acid_protection Still Poor Selectivity acid_protection->end

References

Technical Support Center: Optimizing Cyanation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of piperidine cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of cyanopiperidines. Below you will find troubleshooting guides and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This guide addresses common problems encountered during the cyanation of piperidines, providing potential causes and actionable solutions.

Q1: I am observing low or no yield in my α-cyanation reaction. What are the common causes?

A1: Low or no product yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst or Reagents:

    • Cause: Transition metal catalysts can be sensitive to air and moisture, leading to decomposition (e.g., formation of palladium black). Similarly, cyanating agents or other reagents may degrade over time.

    • Solution: Use a fresh batch of catalyst and ensure all reagents are pure and handled under appropriate conditions. For instance, many palladium-catalyzed reactions require an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[1] Handle sensitive catalysts in a glovebox.

  • Inappropriate Reaction Temperature:

    • Cause: The temperature may be too low for the activation step or too high, causing decomposition of the substrate, product, or catalyst. Classical methods like the Rosenmund-von Braun reaction often require high temperatures (e.g., refluxing in DMF, 150-200°C), which can limit functional group tolerance.[2]

    • Solution: Optimize the reaction temperature by screening in 10-20°C increments from the literature-reported value. For sensitive substrates, modern methods like photoredox or electrochemical cyanation often proceed at milder, ambient temperatures.[3][4]

  • Poor Reagent/Substrate Solubility:

    • Cause: The reactants or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution: Select a solvent in which all components are soluble at the reaction temperature. Common solvents for cyanation include DMF, DMSO, and acetonitrile. Ensure efficient stirring to overcome mass transfer limitations.

  • Catalyst Inhibition/Deactivation:

    • Cause: An excess of the cyanide source can coordinate strongly to the metal center, leading to catalyst deactivation. This is a known issue in palladium-catalyzed cyanations.[5][6]

    • Solution: Carefully optimize the stoichiometry of the cyanide source. In some cases, slow addition of the cyanide reagent can be beneficial. Using alternative, safer cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can sometimes mitigate this issue.[5]

Q2: My reaction is producing significant side products. How can I improve selectivity?

A2: Side product formation often arises from the high reactivity of intermediates or competing reaction pathways.

  • Over-oxidation or Decomposition:

    • Cause: In oxidative cyanation methods, the reaction conditions might be too harsh, leading to the formation of undesired oxidized byproducts, such as lactams.[7]

    • Solution: Reduce the concentration or amount of the oxidant. Screen different, milder oxidants. For electrochemical methods, lowering the applied potential can increase selectivity.

  • N-Cyanation vs. C-Cyanation:

    • Cause: For secondary piperidines (with an N-H bond), direct N-cyanation can compete with the desired α-C-H cyanation.

    • Solution: The choice of method is critical. Electrochemical methods using a mediator like ABNO have been specifically developed for the α-cyanation of secondary piperidines without requiring N-protection.[8] Alternatively, protecting the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) can prevent N-cyanation.

  • Regioselectivity Issues:

    • Cause: For substituted piperidines, cyanation can occur at different positions. Substituents can activate adjacent C-H bonds, making the unsubstituted side less reactive.[9]

    • Solution: Ligand selection in metal-catalyzed reactions can strongly influence regioselectivity. Some methods have been developed to achieve regioselective α'-cyanation even when the C-H bonds at that site are less activated.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of piperidines?

A1: Several methods are available, each with its own advantages and limitations:

  • Oxidative C-H Cyanation: These methods directly convert a C-H bond adjacent to the nitrogen into a C-CN bond. This can be achieved using transition-metal catalysts (e.g., Ru, Cu), photoredox catalysis, or electrochemical oxidation.[8][10][11] These are often preferred for their efficiency.

  • The von Braun Reaction: A classical method where a tertiary amine (often an N-alkyl piperidine) reacts with cyanogen bromide (CNBr) to yield a cyanamide and an alkyl bromide. This reaction can lead to ring-opening in some cyclic amines.[12][13] Due to the high toxicity of CNBr, its use has become less common.[13]

  • Nucleophilic Substitution: While less direct for the piperidine ring itself, this involves preparing a piperidine derivative with a good leaving group at the desired position and displacing it with a cyanide nucleophile.

Q2: Which cyanide source should I use?

A2: The choice of cyanide source is critical for safety, reactivity, and compatibility.

  • Highly Toxic Sources: Sodium cyanide (NaCN), potassium cyanide (KCN), and cyanogen bromide (CNBr) are highly effective but also extremely toxic and require careful handling.

  • Safer Alternatives: Trimethylsilyl cyanide (TMSCN) is a commonly used, less volatile source.[14] Other alternatives include potassium ferrocyanide (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and acetone cyanohydrin, which are considered safer and can help avoid catalyst deactivation.[2][5][15]

  • Novel Reagents: For photoredox methods, specialized reagents like cyanobenziodoxol have been developed as stable and safe cyanide sources.[3]

Q3: Does my reaction need to be run under an inert atmosphere?

A3: It depends on the reaction type.

  • Yes: Many transition-metal catalyzed reactions, especially those involving palladium(0) or nickel(0) species, are sensitive to oxygen. Running these reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and deactivation.[1]

  • Not Always: Some oxidative methods may use air or oxygen as the terminal oxidant.[10] Always check the specific protocol for the method you are using.

Q4: How do I remove the metal catalyst after the reaction is complete?

A4: Catalyst removal is an important part of the workup.

  • Filtration: If the catalyst has precipitated (e.g., as palladium black) or is on a solid support, it can be removed by filtering the reaction mixture through a pad of Celite or silica gel.

  • Aqueous Wash/Extraction: Some metal salts can be removed by washing the organic layer with an aqueous solution. For example, copper residues from Rosenmund-von Braun type reactions can often be removed with an ammonia/ammonium chloride wash.

  • Chromatography: Standard silica gel column chromatography is typically effective at removing residual soluble catalyst from the desired product.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different piperidine cyanation methods, illustrating the impact of various parameters on product yield.

Table 1: Optimization of Electrochemical α-Cyanation of 4-Phenylpiperidine

Entry Cyanide Source Additive (Base) Solvent Yield (%)
1 TMSCN 2,6-Lutidine MeCN 85
2 TMSCN Pyridine MeCN 78
3 TMSCN None MeCN 55
4 NaCN 2,6-Lutidine MeCN 62

Data synthesized from trends described in electrochemical cyanation literature.

Table 2: Effect of Photocatalyst and Solvent in Photoredox α-Cyanation of N-Phenylpiperidine

Entry Photocatalyst Cyanide Source Solvent Yield (%)
1 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Cyanobenziodoxol DCM 92
2 Ru(bpy)₃Cl₂ Cyanobenziodoxol DCM 65
3 Eosin Y Cyanobenziodoxol DCM 40
4 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Cyanobenziodoxol MeCN 81
5 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Cyanobenziodoxol DMF 75

Data adapted from visible-light photoredox cyanation studies.[3]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed α-Cyanation of a Tertiary Piperidine

This protocol is representative of a visible-light-mediated cyanation reaction.[3]

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-substituted piperidine (1.2 equiv., e.g., 0.48 mmol), the cyanating agent (e.g., cyanobenziodoxol, 1.0 equiv., 0.40 mmol), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.02 equiv., 0.008 mmol), and a base (e.g., CsHCO₃, 1.5 equiv., 0.60 mmol).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., Dichloromethane (DCM), 8 mL) via syringe.

  • Degassing: Subject the resulting mixture to three "freeze-pump-thaw" cycles to ensure the removal of dissolved oxygen.

  • Reaction: Place the sealed reaction tube approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired α-cyanopiperidine.

Protocol 2: General Procedure for Electrochemical α-Cyanation of a Secondary Piperidine

This protocol is based on an ABNO-mediated electrochemical process.[8]

  • Cell Assembly: Assemble an undivided electrochemical cell with a graphite rod as the working electrode and a platinum wire as the counter electrode.

  • Reaction Mixture: To the cell, add the secondary piperidine substrate (1.0 equiv.), the catalytic mediator (e.g., ABNO, 0.1 equiv.), and a supporting electrolyte (e.g., NaClO₄) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add the cyanide source (e.g., TMSCN, 1.5 equiv.) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.0 equiv.) to the mixture.

  • Electrolysis: Begin stirring and apply a constant current (e.g., 1-3 mA) to the system.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by silica gel chromatography to obtain the α-aminonitrile.

Visualizations

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Reagents Check Reagent Quality (Catalyst, Cyanide Source, Solvent) Start->Check_Reagents Reagents_OK Reagents are Fresh & Pure? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Stoichiometry Review Stoichiometry (esp. Cyanide Source) Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Reagents_OK->Check_Conditions Yes Use_Fresh Action: Use Fresh Reagents Handle under Inert Gas Reagents_OK->Use_Fresh No Conditions_OK->Check_Stoichiometry Yes Optimize_Temp Action: Optimize Temperature Ensure Inert Atmosphere Conditions_OK->Optimize_Temp No Adjust_Ratio Action: Adjust Reagent Ratios Consider Slow Addition Stoichiometry_OK->Adjust_Ratio No Success Reaction Optimized Stoichiometry_OK->Success Yes Use_Fresh->Check_Conditions Optimize_Temp->Check_Stoichiometry Adjust_Ratio->Success

Caption: Troubleshooting flowchart for low yield in piperidine cyanation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Piperidine, Catalyst, CN Source) B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas (Freeze-Pump-Thaw) B->C D 4. Initiate Reaction (e.g., Heat / Light / Current) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction E->F G 7. Aqueous Workup & Extraction F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for a piperidine cyanation reaction.

References

Technical Support Center: Purification of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral piperazine derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chiral piperazine derivatives?

A1: The most common methods for the separation of enantiomers of chiral piperazine derivatives are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperazine derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to separate enantiomers.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the mobile phase. It is often faster and uses less solvent than HPLC for chiral separations.[5][6]

  • Capillary Electrophoresis (CE): CE is an analytical technique that can be used for chiral separations, offering high resolution and rapid analysis times.[7][8]

Q2: How do I choose the best purification method for my chiral piperazine derivative?

A2: The choice of purification method depends on several factors, including the scale of the purification, the required enantiomeric purity, and the available equipment.

  • For large-scale purification (grams to kilograms): Diastereomeric salt resolution is often the most cost-effective method.[2]

  • For small to medium-scale purification (milligrams to grams) and high-purity requirements: Preparative chiral HPLC and SFC are excellent choices.[5][9] SFC is often faster and more environmentally friendly due to reduced solvent consumption.[6][10]

  • For analytical purposes (purity determination): Analytical chiral HPLC and CE are the methods of choice.[3][7]

Q3: What are some common impurities I might encounter in my reaction mixture?

A3: Impurities in piperazine derivative synthesis can arise from starting materials, side reactions, or degradation.[11] Common impurities may include:

  • Unreacted starting materials.

  • Regioisomers or other structural isomers.

  • Byproducts from side reactions.

  • Residual solvents.

  • Enantiomers of related substances.

High-purity starting materials are crucial for minimizing impurities and simplifying the purification process.[12]

Troubleshooting Guides

Diastereomeric Salt Resolution

Problem: My diastereomeric salt is "oiling out" instead of crystallizing.

  • Possible Cause: The solubility of the diastereomeric salt in the chosen solvent is too high, or there are impurities present that inhibit crystallization.[1]

  • Solution:

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility.[1]

    • Temperature Gradient: Try a slower cooling rate to encourage crystal formation.

    • Seeding: Introduce a small seed crystal of the desired diastereomeric salt to initiate crystallization.[1]

    • Purify Starting Material: Ensure the racemic piperazine derivative is of high purity before attempting the resolution.[1]

Problem: The enantiomeric excess (ee) of my resolved piperazine is low after crystallization.

  • Possible Cause: The solubility difference between the two diastereomeric salts is not significant enough in the chosen solvent system.

  • Solution:

    • Optimize Solvent System: Screen a wider range of solvents to maximize the solubility difference.

    • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve the diastereomeric excess and, consequently, the enantiomeric excess.

    • Choice of Resolving Agent: The choice of the chiral resolving agent is critical.[1] An empirical screening of different resolving agents may be necessary to achieve high selectivity.[13]

Chiral HPLC & SFC

Problem: I am not getting any separation of my enantiomers on the chiral column.

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for your compound, or the mobile phase composition is not optimal.

  • Solution:

    • Column Screening: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[4]

    • Mobile Phase Optimization:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[5]

      • Reverse Phase: Adjust the ratio of the aqueous phase to the organic solvent (e.g., acetonitrile, methanol).

      • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and resolution.[3]

    • Temperature: Optimize the column temperature, as it can affect selectivity.

Problem: My peaks are broad or tailing.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

  • Solution:

    • Mobile Phase Additives: Add a small amount of a competing acid or base to the mobile phase to block active sites on the stationary phase.

    • Lower Sample Concentration: Inject a more dilute sample to avoid column overload.

    • Check pH: For reverse-phase separations, ensure the mobile phase pH is appropriate for the pKa of your piperazine derivative.

Problem: My column performance has degraded over time.

  • Possible Cause: Contamination of the column with strongly retained impurities or a "memory effect" from previous analyses.[14][15]

  • Solution:

    • Column Washing: Flush the column with a strong solvent (check the column manufacturer's instructions for compatible solvents).[14] For immobilized columns, stronger solvents like DMF or THF can sometimes be used.[14]

    • Dedicated Columns: If possible, dedicate a column to a specific method to avoid memory effects from different additives.[15]

Data Presentation

Table 1: Common Chiral Resolving Agents for Piperazine Derivatives

Chiral Resolving AgentTypically Used ForReference
(+)-Tartaric acid and its derivativesRacemic bases like 2-methylpiperazine[1]
(S)-Mandelic acidRacemic bases[1]
(1S)-(+)-10-Camphorsulfonic acidRacemic bases[1]
N-acetyl-L-leucineRacemic amino alcohols[16]

Table 2: Example Chiral HPLC and SFC Conditions for Piperazine Derivatives

TechniqueChiral Stationary PhaseMobile PhaseApplicationReference
Chiral HPLCChiralpak ICAcetonitrile/Methanol/DEA (90:10:0.1 v/v/v)Separation of piperazine from an API[3]
Chiral SFCVarious (e.g., Lux, Chiralpak)Supercritical CO2 with alcohol co-solvents (e.g., methanol, ethanol)General enantioseparation of pharmaceuticals[5][17]
Chiral CESulfated β-cyclodextrin100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanolChiral separation of H1-antihistamine piperazine derivatives[7]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperazine Derivative
  • Salt Formation:

    • Dissolve one equivalent of the racemic piperazine derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the piperazine solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

    • Further cooling in an ice bath may be necessary.

    • Allow crystallization to proceed for several hours to overnight.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • To improve diastereomeric purity, the crystals can be recrystallized from a suitable solvent.

  • Liberation of the Free Base:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., NaOH, K2CO3) to adjust the pH to >10.

    • Extract the free piperazine base with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extracts over a drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Method Development for a Piperazine Derivative
  • Column Selection:

    • Choose a selection of 2-3 chiral columns with different stationary phases (e.g., a coated and an immobilized polysaccharide-based column).

  • Initial Screening in Normal Phase:

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v)

    • Run a screening gradient or isocratic runs with each mobile phase on each column.

    • If no separation is observed, add a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA).

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by varying the percentage of the alcohol modifier.

    • Adjust the flow rate to improve resolution.

    • Optimize the column temperature.

  • Method Validation (for analytical methods):

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness.

Visualizations

G cluster_0 Purification Workflow for Chiral Piperazine Derivatives start Racemic Piperazine Derivative in Reaction Mixture initial_purification Initial Purification (e.g., Column Chromatography, Extraction) to remove bulk impurities start->initial_purification racemic_product Purified Racemic Product initial_purification->racemic_product chiral_separation Chiral Separation Method Selection racemic_product->chiral_separation dsr Diastereomeric Salt Resolution chiral_separation->dsr Large Scale chiral_hplc_sfc Chiral HPLC / SFC chiral_separation->chiral_hplc_sfc Small-Medium Scale / High Purity analysis Enantiomeric Purity Analysis (Chiral HPLC/SFC/CE) dsr->analysis chiral_hplc_sfc->analysis final_product Enantiomerically Pure Piperazine Derivative analysis->final_product

Caption: General workflow for the purification of chiral piperazine derivatives.

G cluster_1 Troubleshooting Low Enantiomeric Excess in Diastereomeric Salt Resolution start Low Enantiomeric Excess (ee) Observed check_purity Is the Diastereomeric Salt Diastereomerically Pure? start->check_purity recrystallize Recrystallize the Diastereomeric Salt check_purity->recrystallize No check_liberation Was the Free Base Liberation Step Complete and Clean? check_purity->check_liberation Yes recrystallize->check_purity optimize_liberation Optimize Base and Extraction Conditions check_liberation->optimize_liberation No screen_solvents Screen Different Crystallization Solvents check_liberation->screen_solvents Yes screen_agents Screen Different Chiral Resolving Agents screen_solvents->screen_agents

References

Technical Support Center: A Troubleshooting Guide for Boc Deprotection of Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides solutions to common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of substrates with acid-sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The Boc group is removed under acidic conditions. The process begins with the protonation of the carbamate oxygen by a strong acid, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decomposes to the free amine and carbon dioxide.[1][2][3][4] The reactive tert-butyl cation is the primary cause of many side reactions.[1][5][6]

Q2: How can I monitor the progress of a Boc deprotection reaction?

A2: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][7][8] On a TLC plate, the deprotected amine product will exhibit a different retention factor (Rf) compared to the Boc-protected starting material. Ninhydrin staining is particularly useful as it visualizes primary and secondary amines, which appear as colored spots.[7]

Q3: What are scavengers and why are they important in Boc deprotection?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction to trap the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][5][9] By intercepting these carbocations, scavengers prevent them from reacting with and modifying sensitive functional groups within the substrate, thus minimizing the formation of unwanted alkylated side products.[1][5][9]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is slow or fails to reach completion under standard acidic conditions. What are the potential causes and how can I resolve this?

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or too dilute to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.[7][10][11]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly reduce the deprotection rate.[7][11]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acid.[1][7][10][11]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][10]

Solutions:

  • Increase Acid Concentration or Temperature: A gradual increase in the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or allowing the reaction to warm to room temperature can be effective.[7][11]

  • Use a Stronger Acidic System: For more resistant substrates, neat TFA for a short duration or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be employed.[1][7][11]

  • Optimize Solvent: Ensure the substrate is fully dissolved. Using anhydrous conditions, for example, with very dry dioxane and TFA, may improve the outcome.[7]

  • Extend Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.[10]

Issue 2: Degradation of Other Acid-Sensitive Functional Groups

Question: The Boc group is removed successfully, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also cleaved. How can I achieve selective Boc deprotection?

Potential Causes:

  • Harsh Acidic Conditions: Standard deprotection reagents like neat TFA or concentrated HCl are often too strong for substrates containing other acid-sensitive functionalities.[7]

Solutions:

  • Employ Milder Acidic Conditions: A variety of milder acids can be used for selective deprotection. Refer to Table 1 for a comparison of common acidic reagents.

  • Lewis Acid Catalysis: Lewis acids can offer a milder, non-protic alternative to Brønsted acids for Boc cleavage.[11]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[8][11]

Issue 3: Formation of Unexpected Byproducts

Question: After deprotection, I observe unexpected peaks in my HPLC/LC-MS analysis, suggesting the formation of side products. What are these and how can I prevent them?

Potential Causes:

  • Tert-butylation: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues in the substrate.[1][5][9] Common targets include:

    • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][5]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5]

    • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][5]

    • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][5]

  • Trifluoroacetylation: When using TFA for deprotection, the newly deprotected amine can be acylated by residual TFA, resulting in a mass increase of +96 Da.[8]

Solutions:

  • Use Scavengers: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent to trap the tert-butyl cations.[1][5] The choice of scavenger depends on the sensitive residues present in your substrate (see Table 2).

  • Thorough TFA Removal: To prevent trifluoroacetylation, ensure complete removal of TFA after deprotection by co-evaporation with a solvent like toluene.[7][8]

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[8]0 to Room Temp.30 min - 4 h[8]Most common method; scavengers are highly recommended.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[2][8]Room Temp.30 min - 2 hA common alternative to TFA.[8]
Phosphoric AcidTetrahydrofuran (THF)85 wt% (aqueous)Room Temp.4 - 8 hMilder conditions, suitable for some sensitive substrates.[7]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom Temp.VariableCan be used under milder conditions.[8]
Oxalyl ChlorideMethanol3 equivalentsRoom Temp.1 - 4 hVery mild method tolerant of acid-labile esters.[8][12]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Catalytic to StoichiometricRoom Temp.VariableLewis acid catalysis, can offer selectivity.[4][11]

Table 2: Common Scavengers for Preventing Side Reactions

Scavenger CocktailComposition (v/v/v or v/v)Target Residues
Standard TFA / H₂O / TIS95:2.5:2.5[5][8]General purpose, effective for most sequences.
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[8]For peptides with multiple sensitive residues.
Simple TFA / TIS95:5[8]Effective for Trp, Met, Tyr.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[7]

  • Cooling: Cool the solution to 0 °C using an ice bath.[8]

  • Reagent Addition: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[8] Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).[8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7][8]

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[8]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[7][8]

  • Purification: The crude product can then be purified by standard methods such as chromatography or extraction.[8]

Protocol 2: Mild Boc Deprotection using Aqueous Phosphoric Acid
  • Preparation: Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).[7]

  • Reagent Addition: Add aqueous phosphoric acid (85 wt%).[7]

  • Reaction: Stir the mixture at room temperature for 4-8 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).[7] Extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[7]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_product Final Product Start Boc-Protected Substrate Deprotection Add Acidic Reagent (e.g., TFA/DCM) Start->Deprotection Monitor Monitor by TLC or LC-MS Deprotection->Monitor Monitor->Deprotection Incomplete Reaction Workup Quench & Extract Monitor->Workup Reaction Complete Product Deprotected Amine Workup->Product Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Recommended Solutions Problem Problem Encountered during Deprotection Incomplete Incomplete Deprotection Problem->Incomplete Degradation Substrate Degradation Problem->Degradation Byproducts Side Product Formation Problem->Byproducts Stronger_Acid Increase Acid Strength or Temperature Incomplete->Stronger_Acid Optimize Optimize Reaction Time/Solvent Incomplete->Optimize Milder_Acid Use Milder Acidic Conditions Degradation->Milder_Acid Scavengers Add Scavengers Byproducts->Scavengers Side_Reaction_Pathway Boc_Amine Boc-Protected Amine tert_Butyl_Cation tert-Butyl Cation Boc_Amine->tert_Butyl_Cation Acid-catalyzed cleavage Deprotected_Amine Deprotected Amine Boc_Amine->Deprotected_Amine Desired Product Acid H+ Side_Product Alkylated Side Product tert_Butyl_Cation->Side_Product Undesired Alkylation Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation Prevention by Scavenging Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Scavenger Scavenger

References

Technical Support Center: Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of substituted piperazines.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues that may arise during your experiments.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct in N-Alkylation

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[2]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[1]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[2][3]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands (e.g., XPhos, RuPhos) and palladium sources.[4][5]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2]

  • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[1][2]

Issue 3: Side Reactions in Reductive Amination with Piperazines

Question: What are some common side reactions to be aware of when performing a reductive amination with piperazine or its derivatives?

Answer: While reductive amination is a powerful tool, several side reactions can occur:

  • Over-alkylation: If using an unprotected piperazine, di-substitution can still be an issue, though generally less so than with direct alkylation.[6] Using a mono-protected piperazine is the most effective way to avoid this.

  • Reduction of the Carbonyl Group: The reducing agent can sometimes reduce the starting aldehyde or ketone to the corresponding alcohol before imine formation occurs. This can be minimized by using a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[7]

  • Acetylation of the Amine: When using sodium triacetoxyborohydride (STAB), the amine can sometimes be acetylated as a side reaction.[8] This is more likely with prolonged reaction times.

  • Aldol Condensation: The aldehyde starting material can undergo self-condensation under certain conditions, leading to impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, and over-oxidation if using oxidative C-H functionalization methods. Careful control of reaction conditions and choice of reagents can minimize these.[1]

Q2: How can I effectively purify my mono-substituted piperazine from the di-substituted byproduct?

A2: The di-substituted byproduct is typically less polar than the mono-substituted product. This difference in polarity can be exploited for separation by column chromatography. A carefully selected solvent system (e.g., a gradient of methanol in dichloromethane) should allow for the elution of the less polar di-substituted byproduct first, followed by the more polar mono-substituted product. Recrystallization can also be an effective method if a suitable solvent that selectively crystallizes one of the products can be found.[10]

Q3: My substituted piperazine is an oil and difficult to handle. How can I solidify it?

A3: Converting the basic piperazine product to its hydrochloride salt is a common and effective method to obtain a solid material. This is achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride (e.g., HCl in ether) until the product precipitates. The resulting solid salt can then be collected by filtration and is often easier to purify by recrystallization.[10]

Data Presentation

Table 1: Effect of Stoichiometry on the Mono- vs. Di-alkylation of Piperazine with Benzyl Bromide. [2]

Piperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
1.1None4535
5.0None75<5
1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine[1]
  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[1]
  • Materials:

    • Piperazine (2.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to isolate N-Boc-piperazine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[4]
  • Materials:

    • Aryl halide (1.0 equiv)

    • Substituted piperazine (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed toluene via syringe.

    • Add the aryl halide followed by the substituted piperazine.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield of Mono-substituted Piperazine check_disubstitution Significant Di-substitution Observed? start->check_disubstitution strategy Implement Strategy to Favor Mono-substitution check_disubstitution->strategy Yes end_success Improved Yield of Mono-substituted Product check_disubstitution->end_success No, investigate other causes increase_piperazine Increase Piperazine Excess (5-10 eq.) strategy->increase_piperazine slow_addition Slow Addition of Electrophile at Low Temp. strategy->slow_addition use_boc Use Mono-Boc-Piperazine strategy->use_boc optimize_conditions Optimize Reaction Conditions (Temp, Time) increase_piperazine->optimize_conditions slow_addition->optimize_conditions use_boc->optimize_conditions optimize_conditions->end_success

Caption: Troubleshooting workflow for low yield of mono-substituted piperazine.

buchwald_hartwig_troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Catalyst/Ligand Issue? start->check_catalyst screen_catalyst Screen Different Ligands (e.g., XPhos, RuPhos) and Pd Sources check_catalyst->screen_catalyst Yes check_base Base Issue? check_catalyst->check_base No screen_catalyst->check_base change_base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) if Decomposition Occurs check_base->change_base Yes check_solvent Solvent/Solubility Issue? check_base->check_solvent No change_base->check_solvent change_solvent Try More Polar Solvent (e.g., t-butanol) check_solvent->change_solvent Yes optimize_temp Optimize Temperature and Time check_solvent->optimize_temp No change_solvent->optimize_temp end_success Improved Yield optimize_temp->end_success

Caption: Logical workflow for troubleshooting low yield in Buchwald-Hartwig amination.

di_substitution_mechanism piperazine Piperazine (Excess) mono_sub Mono-substituted Piperazine piperazine->mono_sub + R-X electrophile Electrophile (R-X) electrophile->mono_sub di_sub Di-substituted Piperazine (Side Product) electrophile->di_sub mono_sub->di_sub + R-X (competing reaction)

Caption: Mechanism of di-substitution side reaction in piperazine alkylation.

References

Improving yield and purity of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate. Our goal is to help you improve the yield and purity of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective strategy involves a two-step synthesis. The first step is the enantioselective synthesis of a chiral precursor, (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate. This is often achieved through the asymmetric reduction of the corresponding ketone, N-Boc-3-piperidone, using biocatalytic methods with ketoreductases for high enantioselectivity. The second step involves the conversion of the hydroxyl group to a cyano group, typically with inversion of configuration. This can be accomplished through a Mitsunobu reaction using a cyanide source like acetone cyanohydrin.

Q2: What are the main challenges in the synthesis of this compound?

A2: Key challenges include:

  • Controlling Stereochemistry: Achieving high enantiomeric excess (% ee) in the synthesis of the chiral hydroxyl precursor is crucial.

  • Side Reactions: The formation of byproducts during both the reduction and cyanation steps can complicate purification and lower the yield.

  • Purification: Separating the desired product from starting materials, reagents, and byproducts often requires careful chromatographic purification.

  • Handling of Reagents: Some reagents used in the synthesis, such as those in the Mitsunobu reaction, can be sensitive to moisture and air, requiring anhydrous reaction conditions.

Q3: How can I improve the yield of the Boc-protection step for 3-cyanopiperazine?

A3: To improve the yield of N-Boc protection of (S)-3-cyanopiperazine, consider the following:

  • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid side reactions.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Reaction Temperature: The reaction is typically carried out at room temperature. Lowering the temperature might be necessary if side reactions are observed.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc)₂O can help drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the reducing agent is active and added in the correct stoichiometry.
Low Enantioselectivity - If using a chemical reducing agent, ensure the chiral catalyst is of high purity and the reaction conditions (temperature, solvent) are optimized.- For biocatalytic reductions, verify the activity and selectivity of the ketoreductase. Screen different enzymes if necessary.
Product Degradation - Work-up the reaction at a lower temperature.- Avoid strongly acidic or basic conditions during extraction and purification if the product is sensitive.
Difficult Purification - Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step.
Issue 2: Low Yield or Incomplete Conversion in the Cyanation Step (Mitsunobu Reaction)
Potential Cause Troubleshooting Steps
Inactive Reagents - Use freshly opened or properly stored triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents can degrade over time.- Ensure all reagents and solvents are anhydrous, as water can quench the reaction intermediates.
Suboptimal Reaction Temperature - The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Maintaining a low temperature for a longer period might be beneficial for sensitive substrates.
Steric Hindrance - The secondary alcohol on the piperazine ring might be sterically hindered. Increasing the reaction time or using a less sterically demanding phosphine reagent could help.
Incorrect Order of Addition - A common procedure is to add the azodicarboxylate dropwise to a solution of the alcohol, triphenylphosphine, and the cyanide source in an anhydrous solvent at a low temperature.
Byproduct Formation - The formation of triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification. Careful chromatography is usually required. Using polymer-bound reagents can simplify the work-up.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis is based on established methodologies for similar transformations.

Step 1: Enantioselective Synthesis of (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate

This protocol is adapted from biocatalytic reduction methods for similar ketones.

  • Materials:

    • tert-Butyl 3-oxopiperazine-1-carboxylate

    • Ketoreductase (e.g., from a commercial screening kit)

    • NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a suitable reaction vessel, dissolve tert-Butyl 3-oxopiperazine-1-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).

    • Add the substrate solution to the buffer containing the ketoreductase and the NADPH cofactor regeneration system.

    • Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate.

Step 2: Synthesis of this compound via Mitsunobu Reaction

This protocol is based on the Mitsunobu reaction for the conversion of secondary alcohols to nitriles.

  • Materials:

    • (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Acetone cyanohydrin

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Dissolve (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate, triphenylphosphine (1.5 eq.), and acetone cyanohydrin (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Enantioselective Reduction cluster_step2 Step 2: Cyanation start1 tert-Butyl 3-oxopiperazine-1-carboxylate process1 Biocatalytic Reduction (Ketoreductase, NADPH) start1->process1 product1 (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate process1->product1 start2 (S)-tert-Butyl 3-hydroxypiperazine-1-carboxylate product1->start2 process2 Mitsunobu Reaction (PPh3, DEAD, Acetone Cyanohydrin) start2->process2 product2 This compound process2->product2

Caption: Proposed two-step synthetic workflow.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Purity cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Degradation of Product issue->cause3 cause4 Inefficient Purification issue->cause4 cause5 Moisture/Air Contamination issue->cause5 sol1 Monitor reaction (TLC/LC-MS) Adjust stoichiometry/time cause1->sol1 sol2 Optimize temperature Use high-purity reagents cause2->sol2 sol3 Mild work-up conditions cause3->sol3 sol4 Optimize chromatography Consider recrystallization cause4->sol4 sol5 Use anhydrous solvents Inert atmosphere cause5->sol5

Caption: Troubleshooting low yield and purity issues.

Technical Support Center: Managing Stereocenter Integrity During Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining stereochemical integrity during the chemical modification of piperazine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is stereochemical instability, and why is it a critical issue in piperazine functionalization?

A1: Stereochemical instability refers to the loss of a specific three-dimensional arrangement at a chiral center, leading to racemization (conversion of a pure enantiomer into a 50:50 mixture of both enantiomers) or epimerization (inversion of one of multiple stereocenters).[1][2] This is a critical issue because the biological activity, therapeutic efficacy, and safety profile of a drug often depend on its precise 3D structure.[1][3] The presence of the wrong stereoisomer can lead to reduced potency, altered pharmacology, or undesirable side effects.[1][4]

Q2: What is the primary chemical mechanism responsible for the loss of stereocenter integrity during reactions like amide coupling?

A2: The most common mechanism, particularly when coupling a chiral carboxylic acid to a piperazine nitrogen, involves the formation of a planar, achiral intermediate.[1] This often occurs through two pathways:

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this ring is highly acidic and is easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: A strong base can directly remove the acidic alpha-proton from the activated acid, forming an achiral enolate intermediate.[1] Once the achiral intermediate is formed, subsequent reaction with the piperazine amine yields a mixture of stereoisomers.[1]

Q3: Which stereocenters are most susceptible to epimerization or racemization?

A3: Stereocenters that are alpha (adjacent) to a carbonyl group are highly susceptible, as the alpha-proton is acidic and can be abstracted under basic conditions.[1] Additionally, stereocenters located on the piperazine ring itself, alpha to a nitrogen atom, can be prone to epimerization through radical-mediated hydrogen atom transfer (HAT) pathways, especially under photocatalytic conditions.[5]

Q4: How can I accurately determine if my product has maintained its stereochemical integrity?

A4: The most reliable and widely used method for determining the enantiomeric or diastereomeric purity of your compound is through chiral chromatography.[6][7] Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique, as it can separate and quantify different stereoisomers, allowing for the precise calculation of enantiomeric excess (% ee).[6][8] The % ee is calculated from the peak areas of the major (Area1) and minor (Area2) enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.[6]

Troubleshooting Guides

Issue: Racemization detected after coupling a chiral carboxylic acid to a piperazine nitrogen.

  • Symptom: Chiral HPLC analysis of the purified product shows a mixture of stereoisomers where a single stereoisomer was expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, EDC) can promote oxazolone formation, leading to racemization.[9]
Solution: Switch to coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1] If using a carbodiimide is necessary, include an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure to minimize racemization.[1][9]
Incorrect Base Selection: Protic or sterically unhindered bases, such as triethylamine (TEA), can readily abstract the acidic alpha-proton, causing racemization.[1]
Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1]
Elevated Reaction Temperature: The rate of racemization is highly dependent on temperature; running reactions at room temperature or higher increases the risk.[1]
Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction mixture to 0 °C before and during the addition of the coupling reagent and base is a standard practice to preserve stereochemical integrity.[1]

Issue: Loss of stereocenter integrity on the piperazine ring itself.

  • Symptom: A previously enantiopure C-substituted piperazine shows signs of epimerization after a subsequent reaction step.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Photocatalytic Conditions: Exposure to visible light in the presence of a photosensitizer can induce epimerization via a radical-mediated Hydrogen Atom Transfer (HAT) pathway, often converting a less stable isomer to the thermodynamically more stable one.[5]
Solution: If your molecule is not intended for epimerization, ensure reactions are protected from light, especially when using reagents that can act as photocatalysts (e.g., certain iridium or flavin analogues).[10][11]
Harsh Deprotection Conditions: The use of very strong acids or bases during the removal of protecting groups can potentially lead to epimerization, although this is less common than racemization during coupling.
Solution: Select orthogonal protecting groups that can be removed under mild conditions incompatible with epimerization. For example, a Cbz group can be removed cleanly by catalytic hydrogenolysis, and an Fmoc group can be removed with piperidine in DMF.[12]
Asymmetric Lithiation Instability: In syntheses involving asymmetric lithiation to functionalize a C-H bond, the lithiated intermediate can be configurationally unstable, leading to racemization before trapping with an electrophile.[13][14]
Solution: Optimize reaction conditions carefully. This includes adjusting lithiation times, using sterically hindered N-alkyl groups to prevent ring-fragmentation, and employing specific chiral ligands or "diamine-switch" strategies to improve enantioselectivity.[13][14]

Data Presentation

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Determination

ParameterChiral HPLCChiral SFCChiral GCCircular Dichroism (CD)
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[6]Differential partitioning using a supercritical fluid (e.g., CO2) as the mobile phase.[6]Differential partitioning between a CSP and a carrier gas.[6]Measures differential absorption of left and right circularly polarized light.[6]
Typical CSP Polysaccharide-based (e.g., Chiralpak® series).[6]Polysaccharide-based, crown ether.[6]Cyclodextrin derivatives.Not applicable (solution-based).
Resolution HighVery HighHighN/A (non-separative)
Speed ModerateFastFastVery Fast
Derivatization Sometimes required for detection (e.g., for UV-inactive compounds).[6]Less commonOften required for volatility.Not required.
Primary Use Gold standard for % ee determination and preparative separation.[7]High-throughput screening, purification.Analysis of volatile chiral compounds.Rapid assessment of chirality, conformational studies.

Data summarized from BenchChem Technical Guides.[6]

Experimental Protocols

Protocol 1: General Method for Minimizing Racemization During Amide Bond Formation

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral N-protected amino acid or carboxylic acid (1.0 equivalent) and the piperazine derivative (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to slow the rate of potential epimerization.[1]

  • Reagent Addition: To the cooled, stirring solution, add the coupling reagent (e.g., HATU, 1.0 equivalent) followed by the slow, dropwise addition of a sterically hindered base (e.g., DIPEA, 2.0 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove water-soluble reagents. Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude product using column chromatography.

  • Analysis: Analyze the stereochemical purity of the final product using a validated chiral HPLC method (see Protocol 2).

Protocol 2: General Method for Chiral HPLC Analysis

  • System Preparation:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: A typical mobile phase is a mixture of organic solvents with a basic additive, such as Acetonitrile / Methanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.[6] Filter the mobile phase through a 0.45 µm filter and degas it.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35 °C.[6]

    • Detection Wavelength: 205 nm is often used for compounds lacking a strong chromophore. If sensitivity is low, pre-column derivatization with a UV-active agent may be necessary.[6]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation: Prepare a racemic standard to identify the retention times of both enantiomers. Dissolve a small amount of your test sample in the mobile phase.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times and resolution of the two enantiomer peaks.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[6]

Visualizations

RacemizationPathway cluster_0 cluster_1 Racemization Pathways A Chiral Carboxylic Acid (R*) B Activated Ester (e.g., with HATU) A->B Activation C 5(4H)-Oxazolone (Planar Intermediate) B->C Cyclization D Enolate (Planar Intermediate) B->D Direct Deprotonation (Strong Base) E Racemic Product (R* + S*) C->E Amine Attack D->E Amine Attack

Caption: Primary pathways for racemization via planar intermediates.

TroubleshootingWorkflow Start Racemization or Epimerization Detected CheckReagent Are you using a racemization-suppressing coupling reagent? Start->CheckReagent CheckBase Are you using a sterically hindered base? CheckReagent->CheckBase Yes Sol_Reagent Switch to HATU/COMU or add Oxyma/HOBt CheckReagent->Sol_Reagent No CheckTemp Is the reaction run at low temp (e.g., 0°C)? CheckBase->CheckTemp Yes Sol_Base Switch from TEA to DIPEA/Collidine CheckBase->Sol_Base No Sol_Temp Run reaction at 0°C and monitor closely CheckTemp->Sol_Temp No End Verify Stereochemical Purity via Chiral HPLC CheckTemp->End Yes Sol_Reagent->CheckBase Sol_Base->CheckTemp Sol_Temp->End

Caption: A logical workflow for troubleshooting racemization issues.

SelectiveFunctionalization A Piperazine B Add Protecting Group (PG) A->B C Mono-Protected Piperazine B->C D Functionalize Free Amine (e.g., Alkylation, Acylation) C->D E Selectively Functionalized Intermediate D->E F Remove Protecting Group (PG) E->F G Final Mono-Functionalized Product F->G

Caption: General workflow for selective mono-functionalization.

References

Technical Support Center: Navigating the Scale-Up of Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of chiral piperazine synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the scale-up of chiral piperazine synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-Substituted Byproduct

  • Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution upon scale-up?

  • Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution. Several strategies can be employed to favor mono-substitution, especially at a larger scale:

    • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1]

    • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a controlled low temperature can help manage the reaction rate and minimize di-substitution.[1]

    • Protecting Groups: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.

    • Protonation: Utilizing a protonated piperazine salt can effectively protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.

Issue 2: Poor Diastereoselectivity or Enantioselectivity at Larger Scale

  • Question: I am observing a decrease in diastereoselectivity and/or enantiomeric excess (ee) when scaling up my asymmetric synthesis of a chiral piperazine. What are the likely causes and how can I mitigate this?

  • Answer: Maintaining high stereoselectivity during scale-up is critical. A drop in selectivity can often be attributed to the following factors:

    • Heat and Mass Transfer Limitations: Inadequate mixing or localized hot spots in a large reactor can lead to side reactions and a loss of stereocontrol. Ensure efficient agitation and temperature control throughout the reactor.

    • Catalyst Deactivation or Heterogeneity: On a larger scale, catalyst deactivation can be more pronounced. The presence of impurities in starting materials or solvents can poison the catalyst. Ensure the quality of all reagents and consider catalyst filtration or regeneration protocols. For heterogeneous catalysts, ensure uniform distribution within the reaction mixture.

    • Solvent Effects: The choice of solvent can significantly impact the stability of the catalyst and the transition state of the reaction. A solvent that was suitable at the lab scale may not be optimal for larger volumes. Re-screening of solvents may be necessary.

    • Reaction Concentration: Changes in concentration during scale-up can affect reaction kinetics and selectivity. It is important to maintain the optimal concentration of reactants and catalyst.

Issue 3: Challenges in Purification of Chiral Piperazine Products at Scale

  • Question: I am struggling with the purification of my chiral piperazine product on a multi-kilogram scale. What are some effective large-scale purification strategies?

  • Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging. The following methods are often effective at scale:

    • Acid-Base Extraction: This is a robust method for separating basic piperazine products from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative partitions into the aqueous layer as its salt. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.

    • Crystallization: If the product is a solid, crystallization is a highly effective purification method that can also aid in isolating the desired stereoisomer. The formation of a salt, such as piperazine diacetate, can facilitate crystallization and improve handling of the product.[1]

      • Procedure for Piperazine Diacetate Salt Formation:

        • Dissolve the crude piperazine product in a suitable solvent (e.g., acetone).

        • While stirring, slowly add glacial acetic acid (at least a stoichiometric amount).

        • The crystalline piperazine diacetate will precipitate.

        • Cool the mixture to maximize precipitation.

        • Filter the precipitated salt and wash with a cold solvent to remove impurities.

        • Dry the purified salt under vacuum.[1]

    • Chromatography: While often less desirable for very large quantities due to cost and solvent usage, preparative chromatography may be necessary for high-purity applications or when other methods fail to remove critical impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral piperazines on an industrial scale?

A1: Several methods are employed for the large-scale synthesis of chiral piperazines, with the choice depending on the target molecule and economic factors. Key methods include:

  • Asymmetric Hydrogenation: The hydrogenation of pyrazine derivatives using chiral catalysts (often based on iridium or palladium) is a powerful method for producing chiral piperazines with high enantioselectivity.[2][3] This method is often favored for its atom economy.

  • Resolution of Racemates: Classical resolution using chiral acids or enzymatic resolution can be a cost-effective method for separating enantiomers, especially if a robust and inexpensive resolving agent is available.

  • Use of Chiral Pool Starting Materials: Synthesizing chiral piperazines from readily available chiral starting materials, such as amino acids, is another common strategy.

  • Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over another, followed by separation and removal of the chiral auxiliary, is also a viable approach.

Q2: How can I minimize catalyst deactivation during a large-scale asymmetric hydrogenation?

A2: Catalyst deactivation is a significant concern in large-scale hydrogenations. To minimize this:

  • Substrate and Solvent Purity: Ensure that starting materials and solvents are free from impurities that can act as catalyst poisons (e.g., sulfur compounds, water, or other coordinating species).

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Temperature Control: Avoid excessive temperatures that can lead to catalyst degradation.

  • Catalyst Loading: While minimizing catalyst loading is economically desirable, using an insufficient amount can lead to longer reaction times and increased potential for deactivation. Optimize the catalyst loading for your specific process.

  • Product Inhibition: In some cases, the piperazine product itself can inhibit the catalyst. One strategy to overcome this is to use alkyl halides to activate the pyrazine substrate, which also results in the in-situ formation of a salt with the product, preventing catalyst poisoning.[2]

Q3: What are the key safety considerations when scaling up chiral piperazine synthesis?

A3: Scaling up any chemical synthesis introduces new safety challenges. For chiral piperazine synthesis, particular attention should be paid to:

  • Handling of Pyrophoric Reagents: Some synthetic routes may involve pyrophoric reagents like n-butyllithium. These must be handled under a strict inert atmosphere, and appropriate personal protective equipment (fire-resistant lab coat, safety glasses, and gloves) must be worn.[4][5][6][7] All personnel should be trained in the safe handling of these materials.

  • Hydrogenation Safety: Large-scale hydrogenations are conducted in specialized high-pressure reactors. It is crucial to ensure the integrity of the equipment and to have proper procedures for handling hydrogen safely.

  • Thermal Runaway: Exothermic reactions must be carefully controlled to prevent thermal runaway. This involves ensuring adequate cooling capacity and monitoring the reaction temperature closely.

  • Solvent Handling: The large volumes of flammable solvents used in industrial synthesis pose a significant fire risk. Proper grounding and bonding of equipment are necessary to prevent static discharge, and adequate ventilation is essential.

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Mono- vs. Di-substitution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace

Note: Yields are generalized and will vary based on specific reaction conditions and the nature of the electrophile.[1]

Table 2: Comparison of Lab-Scale vs. Gram-Scale Asymmetric Hydrogenation of a Pyrazinium Salt

ScaleCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Lab-Scale (mmol)1.0>9592
Gram-Scale0.59089

This table illustrates a slight decrease in yield and enantioselectivity upon scale-up, which is a common observation and highlights the need for process optimization.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine (Lab-Scale)

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Asymmetric Hydrogenation of a Pyrazinium Salt (Gram-Scale)

  • Materials:

    • Substituted Pyrazine (1.0 g)

    • Benzyl bromide (1.1 eq.)

    • [Ir(cod)Cl]₂ (0.25 mol%)

    • Chiral ligand (e.g., (R)-Segphos) (0.55 mol%)

    • Toluene (20 mL)

  • Procedure:

    • In a glovebox, charge a high-pressure autoclave with the substituted pyrazine, benzyl bromide, [Ir(cod)Cl]₂, and the chiral ligand.

    • Add anhydrous, degassed toluene.

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required time (e.g., 24 hours).

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture and purify the product by appropriate methods (e.g., crystallization or chromatography) to obtain the chiral piperazine.

Mandatory Visualizations

troubleshooting_low_yield start Low Yield of Mono-substituted Piperazine q1 Significant Di-substitution Observed? start->q1 cause1 High Reactivity of Mono-substituted Product q1->cause1 Yes q2 Incomplete Reaction? q1->q2 No solution1a Increase Piperazine Excess (5-10 eq.) cause1->solution1a solution1b Use Mono-protected Piperazine (e.g., Boc) cause1->solution1b solution1c Slow Reagent Addition at Low Temperature cause1->solution1c cause2 Suboptimal Reaction Conditions q2->cause2 Yes solution2a Optimize Temperature and Reaction Time cause2->solution2a solution2b Check Reagent Quality and Stoichiometry cause2->solution2b

Caption: Troubleshooting workflow for low mono-substitution yield.

scale_up_workflow lab_dev Lab-Scale Development (mmol) process_opt Process Optimization (Stoichiometry, T, P, Catalyst) lab_dev->process_opt gram_scale Gram-Scale Synthesis process_opt->gram_scale kilo_lab Kilo-Lab Scale-Up gram_scale->kilo_lab pilot_plant Pilot Plant Production kilo_lab->pilot_plant purification Purification Strategy (Crystallization/Extraction) pilot_plant->purification analysis QC/QA Analysis (Yield, Purity, ee%) purification->analysis

Caption: General workflow for scaling up chiral piperazine synthesis.

References

Technical Support Center: Purification of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes, common impurities may include:

  • Unreacted starting materials: Such as (S)-tert-butyl 3-hydroxymethylpiperazine-1-carboxylate or the corresponding tosylate or mesylate precursor.

  • Di-substituted piperazine: Formation of a symmetrical piperazine dimer if both nitrogen atoms of a piperazine starting material react.

  • Over-alkylation or byproducts from the cyanation step: Depending on the cyanide source and reaction conditions, side products can form.

  • Epimerization: Partial racemization at the C3 position, leading to the presence of the (R)-diastereomer.

  • Residual solvents: Solvents used in the reaction and work-up, such as dichloromethane (DCM), ethyl acetate (EtOAc), or acetonitrile.

  • Reagents and byproducts: For example, residual base (e.g., triethylamine, diisopropylethylamine) or salts formed during the reaction.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) and separate the desired (S)-enantiomer from the (R)-enantiomer. Reverse-phase HPLC with a suitable column (e.g., C18) can be used to quantify other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities by their mass-to-charge ratio.

  • Gas Chromatography (GC): Useful for quantifying residual solvents.

Q3: What are the primary methods for purifying this compound?

A3: The two primary purification techniques are column chromatography and recrystallization.

  • Column Chromatography: Highly effective for separating the desired product from a wide range of impurities with different polarities.

  • Recrystallization: A powerful technique for removing small amounts of impurities and can sometimes improve the enantiomeric purity.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from an impurity.

Possible Cause Suggested Solution
Inappropriate solvent systemPerform thin-layer chromatography (TLC) screening with various solvent systems to find the optimal mobile phase that provides good separation (ΔRf > 0.2). Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Overloading the columnReduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Column channelingEnsure proper packing of the silica gel to avoid cracks or channels. Dry packing followed by careful wetting with the mobile phase can be effective.
Co-eluting impurity of similar polarityConsider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC.

Problem: Product is not eluting from the column.

Possible Cause Suggested Solution
Solvent system is not polar enoughGradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexanes gradient, increase the percentage of ethyl acetate.
Product is adsorbing too strongly to the silica gelAdd a small amount of a polar modifier to the mobile phase, such as triethylamine (0.1-1%) to deactivate the silica gel, especially if the compound is basic.
Recrystallization

Problem: The compound does not crystallize.

Possible Cause Suggested Solution
Solution is not saturatedConcentrate the solution by slowly evaporating the solvent.
Inappropriate solventScreen for a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Presence of significant impuritiesThe presence of a high level of impurities can inhibit crystallization. It may be necessary to first purify the material by column chromatography.
Oiling outIf the compound "oils out" instead of crystallizing, try using a more dilute solution, a different solvent system, or cool the solution more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.

Problem: Low recovery after recrystallization.

Possible Cause Suggested Solution
Product is too soluble in the chosen solventCool the solution to a lower temperature (e.g., 0 °C or -20 °C) to maximize precipitation.
Too much solvent was usedMinimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated upon cooling.
Premature crystallization during hot filtrationEnsure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of solution prematurely.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture such as dichloromethane/hexanes).

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will result in good crystal formation upon cooling with minimal product remaining in the solution.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

    • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution can be filtered through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Example of Column Chromatography Purification

Parameter Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 10% to 50% Ethyl Acetate in Hexanes
Crude Loading1.0 g
Silica Gel Amount50 g
Initial Purity (HPLC)85%
Final Purity (HPLC)>98%
Isolated Yield75%

Table 2: Example of Recrystallization Purification

Parameter Value
Solvent SystemIsopropanol
Crude Amount1.0 g
Solvent Volume~10 mL (hot)
Initial Purity (HPLC)95%
Final Purity (HPLC)>99%
Recovery Yield80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude Product ((S)-tert-Butyl 3-cyanopiperazine-1-carboxylate) chromatography Column Chromatography start->chromatography High impurity load recrystallization Recrystallization start->recrystallization Low impurity load analysis HPLC, NMR, MS chromatography->analysis Purified Fractions recrystallization->analysis Crystals final_product Pure Product (>98% Purity) analysis->final_product Purity Confirmed troubleshooting_logic ImpureProduct Impure Product CheckPurity Assess Purity (e.g., HPLC, TLC) ImpureProduct->CheckPurity HighImpurity High Impurity Level CheckPurity->HighImpurity >5% impurities LowImpurity Low Impurity Level CheckPurity->LowImpurity <5% impurities ColumnChrom Perform Column Chromatography HighImpurity->ColumnChrom Recrystallize Perform Recrystallization LowImpurity->Recrystallize PureProduct Pure Product ColumnChrom->PureProduct Recrystallize->PureProduct

Optimizing solvent and temperature for reactions with cyanopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent and temperature conditions for reactions involving cyanopiperazines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for cyanopiperazines?

A1: The solubility of a substituted piperazine is dictated by its overall polarity. While piperazine itself is highly soluble in water and alcohols like ethanol and methanol, it is also soluble in various organic solvents.[1][2] The addition of a polar cyano group to the piperazine ring generally increases the compound's polarity.

For reactions, the choice of solvent is critical and depends on the reaction type.[3] Aprotic polar solvents are often a good starting point.

Solubility Summary of Unsubstituted Piperazine (as a reference)

Solvent ClassExamplesSolubilityReference
ProticWater, Ethanol, Methanol, GlycerolHigh / Freely Soluble[1][2][4]
Polar AproticAcetonitrile, Dioxane, Tetrahydrofuran (THF)Soluble[5][6][7]
Non-PolarToluene, BenzeneSlightly Soluble to Soluble[2][7]
EtherealDiethyl EtherInsoluble[4]

Note: The cyano group will likely enhance solubility in polar aprotic solvents while potentially decreasing it in non-polar solvents compared to the parent piperazine.

Q2: How does temperature affect the stability of the cyanopiperazine ring and the cyano group?

A2: High reaction temperatures can lead to undesired side reactions. The cyano group can be susceptible to hydrolysis, converting it to a carboxamide or carboxylic acid, especially in the presence of water and strong acids or bases at elevated temperatures.[8] Additionally, prolonged heating can lead to decomposition or the formation of polymeric byproducts.[8] It is crucial to monitor reactions and use the minimum temperature necessary for a reasonable reaction rate.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Question: My reaction involving a cyanopiperazine is showing low yield and incomplete consumption of starting materials. How can I optimize the solvent and temperature to improve this?

Answer: Low yield is a common issue that can often be resolved by systematically optimizing reaction conditions. The interplay between solvent and temperature is critical.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The solvent must be appropriate for the reaction mechanism. For instance, SN2 reactions (e.g., N-alkylation) are generally favored in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF), which solvate cations but not anions, increasing nucleophilicity. For coupling reactions like the Buchwald-Hartwig amination, solvents like toluene, dioxane, or THF are common.[6]

  • Screen a Range of Solvents: If the initial choice is ineffective, perform small-scale parallel reactions to screen other solvents. A suggested screening panel could include THF, MeCN, Dioxane, and Toluene.[6][9]

  • Optimize the Temperature:

    • Initial Reaction: Start at room temperature if the reaction type allows.[3][5]

    • Incremental Increase: If no reaction occurs, gradually increase the temperature in increments (e.g., 40 °C, 60 °C, 80 °C). The solvent's boiling point will determine the maximum accessible temperature at atmospheric pressure.

    • Monitoring: Use TLC or LC-MS to monitor the reaction progress at each temperature to find the optimal balance between reaction rate and the formation of byproducts.[6][8]

Optimization Data Example: N-Alkylation of 1-Cyanopiperazine

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)25 (Room Temp)24< 10
2Tetrahydrofuran (THF)601845
3Acetonitrile (MeCN)801285
4Toluene801830
5Acetonitrile (MeCN)602470

This table illustrates a hypothetical optimization process where acetonitrile at 80 °C provides the best yield in the shortest time.

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of a major byproduct, which I suspect is the di-substituted piperazine. How can I use solvent and temperature to improve selectivity for the mono-substituted product?

Answer: The formation of a di-substituted piperazine is a frequent side reaction due to the presence of two reactive secondary amine sites.

Troubleshooting Steps:

  • Lower the Temperature: The formation of the thermodynamically more stable di-substituted product can be favored at higher temperatures.[6] Running the reaction at a lower temperature can increase the kinetic selectivity for the mono-substituted product.

  • Control Reagent Addition: Add the electrophile (e.g., alkyl halide) slowly to the reaction mixture at a low temperature. This keeps the concentration of the electrophile low, reducing the likelihood of the newly formed mono-substituted product reacting a second time.[6]

  • Use Excess Piperazine: Employing a large excess (5-10 fold) of the cyanopiperazine starting material can statistically favor the formation of the mono-substituted product.[6]

  • Consider Solvent Polarity: While less direct, the solvent can influence selectivity. In some cases, less polar solvents may decrease the reactivity of the mono-substituted product, thus reducing di-substitution. This should be evaluated on a case-by-case basis.

Experimental Protocols

General Protocol for Solvent and Temperature Screening for N-Alkylation of a Cyanopiperazine

This protocol outlines a parallel synthesis approach to efficiently screen for optimal conditions.

  • Preparation: In an array of reaction vials, add 1-cyanopiperazine (1.0 eq.) and a magnetic stir bar to each.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., THF, MeCN, Dioxane, Toluene) to a concentration of 0.1 M.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) to each vial, followed by the alkylating agent (e.g., benzyl bromide, 1.1 eq.).

  • Reaction: Seal the vials and divide them into sets for different temperatures (e.g., Room Temperature, 60 °C, 100 °C). Stir the reactions.

  • Monitoring: After set time points (e.g., 2h, 6h, 18h), take a small aliquot from each vial, quench it, and analyze by LC-MS to determine the conversion and formation of products and byproducts.

  • Work-up (for successful reactions): Once the reaction is deemed complete, cool the mixture to room temperature. Filter off any solids and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography.

Visualized Workflows and Logic

G start Low Yield or Incomplete Reaction check_sol Is the solvent appropriate for the reaction mechanism? start->check_sol screen_sol Screen a panel of solvents (e.g., MeCN, THF, Toluene) check_sol->screen_sol No check_temp Is the temperature optimized? check_sol->check_temp Yes screen_sol->check_temp inc_temp Incrementally increase temperature (e.g., RT -> 60°C -> 100°C) check_temp->inc_temp No success Optimal Conditions Identified check_temp->success Yes monitor Monitor progress at each temperature via TLC/LC-MS inc_temp->monitor check_decomp Is decomposition or side product formation observed? monitor->check_decomp lower_temp Reduce temperature to balance rate and selectivity check_decomp->lower_temp Yes check_decomp->success No lower_temp->success G setup 1. Reaction Setup - Add Cyanopiperazine - Add Base/Catalyst solvent 2. Solvent Addition - Select appropriate solvent - Ensure anhydrous conditions setup->solvent reagents 3. Reagent Addition - Add limiting reagent - Consider slow addition solvent->reagents reaction 4. Reaction - Set and control temperature - Stir vigorously reagents->reaction monitoring 5. Monitoring - Track via TLC or LC-MS - Check for completion reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up - Quench reaction - Aqueous extraction monitoring->workup Complete purification 7. Purification - Column chromatography - Recrystallization workup->purification

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for the analysis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate, a key chiral building block.

The primary focus is a detailed chiral HPLC method, developed based on established protocols for structurally similar compounds. This is followed by a comparative analysis with Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique for the separation and quantification of enantiomers.[1] The following protocol is a recommended starting point for the analysis of this compound, leveraging a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for N-Boc protected cyclic amines.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of tert-Butyl 3-cyanopiperazine-1-carboxylate to determine the enantiomeric excess of the (S)-enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm. This column has been shown to be effective for the separation of similar N-Boc-protected piperidine derivatives.[2]

Reagents:

  • n-Hexane, HPLC grade

  • 2-Propanol (IPA), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Diethylamine (DEA), HPLC grade

  • This compound sample

  • Racemic tert-Butyl 3-cyanopiperazine-1-carboxylate standard

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the Chiralpak® IC-3 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Racemic Standard Injection: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to establish the resolution.

  • Sample Injection: Inject the sample solution of this compound.

  • Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation: Expected Chromatographic Parameters
ParameterExpected Value
Retention Time (S)-enantiomer ~ 8 min
Retention Time (R)-enantiomer ~ 10 min
Resolution (Rs) > 1.5
Theoretical Plates (N) > 5000

Note: These are estimated values based on separations of similar compounds. Actual values may vary and optimization of the mobile phase composition may be required.

Comparison with Alternative Methods

While chiral HPLC is a reliable method, other techniques offer distinct advantages in specific contexts. The following table provides a comparison of chiral HPLC, chiral SFC, and chiral NMR spectroscopy.

ParameterChiral HPLCChiral SFCChiral NMR with Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning between a CSP and a supercritical fluid mobile phase (typically CO₂ with a modifier).[3]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[4]
Speed Moderate analysis times (typically 10-30 min).Fast analysis times, often under 10 minutes, due to low viscosity and high diffusivity of the mobile phase.[5]Very rapid, with data acquisition typically taking a few minutes per sample.[4]
Resolution Generally provides good to excellent resolution.[6]Often offers comparable or even superior resolution and efficiency to HPLC.[5]Resolution of signals is dependent on the chiral solvating agent and the analyte's structure; may not achieve baseline separation.[7]
Solvent Consumption Higher consumption of organic solvents.Significantly lower organic solvent consumption, making it a "greener" alternative.[3]Minimal solvent usage, typically deuterated solvents in an NMR tube.[4]
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution in a suitable solvent.Requires mixing the analyte with a stoichiometric amount of the chiral solvating agent in an NMR tube.[4]
Applicability to Analyte Highly suitable. Polysaccharide-based CSPs are well-established for this class of compounds.Highly suitable and potentially advantageous due to speed and efficiency.Applicable, but requires screening for an effective chiral solvating agent (e.g., BINOL derivatives).[4]

Visualizing the Workflow

To illustrate the process of determining enantiomeric excess, the following diagrams outline the experimental workflow for the recommended chiral HPLC method and the logical relationship between the compared analytical techniques.

cluster_workflow Experimental Workflow for Chiral HPLC Analysis A Sample Preparation (Dissolve in Mobile Phase) E Inject (S)-Enantiomer Sample A->E B HPLC System Equilibration (Chiralpak IC-3, 80:20:0.1 Hex/IPA/DEA) C Inject Racemic Standard B->C B->E D Determine Retention Times (tR) and Resolution (Rs) C->D F Peak Integration E->F G Calculate Enantiomeric Excess (ee%) F->G

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

cluster_comparison Comparison of Analytical Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Analyte (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate HPLC Chiral HPLC Analyte->HPLC High Resolution Established Method SFC Chiral SFC Analyte->SFC High Speed Green Chemistry NMR Chiral NMR Analyte->NMR Rapid Screening Non-Destructive

Caption: Logical relationship of analytical techniques for chiral analysis.

References

Spectroscopic Methods for Confirming the Structure of Cyanopiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For cyanopiperazine derivatives, a class of compounds with significant pharmacological potential, a multi-faceted analytical approach is essential to ensure the precise determination of their chemical structure.[1] This guide provides an objective comparison of key spectroscopic methods used for this purpose, supported by representative data and detailed experimental protocols.

Overview of Spectroscopic Techniques

A combination of spectroscopic techniques is typically employed to provide complementary information, leading to the unequivocal structural elucidation of a synthesized cyanopiperazine derivative. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish direct and long-range correlations between protons and carbons, allowing for the complete assignment of the molecular skeleton.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[3] For cyanopiperazine derivatives, it is particularly useful for confirming the presence of the characteristic cyano group (C≡N) and vibrations associated with the piperazine ring (C-N, N-H stretches).[4]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[5][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, further validating the proposed structure.[7]

  • X-ray Crystallography: This technique provides the definitive, three-dimensional atomic arrangement of a molecule in its crystalline state.[8][9] It yields precise data on bond lengths, bond angles, and stereochemistry, serving as the gold standard for structural confirmation when suitable single crystals can be obtained.[10][11]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyanopiperazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[2]

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[2][12]

  • Data Acquisition: Acquire standard 1D spectra for ¹H and ¹³C. If necessary, perform 2D experiments (COSY, HSQC, HMBC) to resolve complex spin systems and confirm connectivity.[2]

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Analyze the pellet using a Fourier-Transform Infrared (FT-IR) spectrophotometer.[2]

  • Data Acquisition: Record the spectrum typically in the range of 4000–400 cm⁻¹. Perform a background scan of the empty sample compartment prior to sample analysis.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI). The analysis can be performed on various types of mass analyzers like Linear Trap Quadrupole (LTQ) or Time-of-Flight (TOF).[6][13]

  • Data Acquisition: Acquire mass spectra in a positive or negative ion mode over a relevant mass range (e.g., m/z 100–1000). For structural information, perform tandem MS (MS/MS) experiments by isolating the precursor ion and inducing fragmentation.[6][7]

X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[14]

  • Instrumentation: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector (e.g., CCD).[11][15]

  • Data Collection: Collect diffraction data at a controlled temperature, often low temperature (e.g., 160 K), to minimize thermal vibrations.[16]

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using specialized software (e.g., SHELXT). Refine the structural model to obtain final atomic coordinates, bond lengths, and angles.[15]

Data Presentation and Comparison

The quantitative data obtained from each technique are summarized below for a representative cyanopiperazine derivative.

Table 1: Representative ¹H and ¹³C NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.50 - 7.30mAromatic protons
¹H3.80tPiperazine -CH₂- adjacent to cyano group
¹H3.20tPiperazine -CH₂-
¹H2.90sN-CH₃
¹³C135.0 - 125.0-Aromatic carbons
¹³C118.0-Cyano carbon (-C≡N)
¹³C55.0-Piperazine -CH₂-
¹³C48.0-Piperazine -CH₂-
¹³C45.0-N-CH₃

Note: Chemical shifts are highly dependent on the specific structure and solvent.[12][17]

Table 2: Representative IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3050MediumAromatic C-H Stretch
2950-2800StrongAliphatic C-H Stretch
2245Medium-StrongC≡N Stretch (Cyano group)[18]
1600, 1480MediumAromatic C=C Bending
1250-1000StrongC-N Stretch[18]

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

m/z (Observed)m/z (Calculated)FormulaAssignment
216.1502216.1497C₁₂H₁₈N₃⁺[M+H]⁺
110.0841110.0844C₆H₁₀N₂Piperazine fragment

Note: Fragmentation patterns are key to confirming connectivity. The loss of specific neutral fragments can be characteristic of the structure.[5][7]

Table 4: Representative X-ray Crystallography Data

ParameterValue
Bond Lengths (Å)
C-C≡N1.45
C≡N1.15
C-N (piperazine ring)1.47
**Bond Angles (°) **
C-C≡N178.0
C-N-C (piperazine ring)110.0

Note: X-ray crystallography provides highly precise bond lengths and angles, confirming the exact geometry of the molecule.[10][11]

Integrated Workflow for Structural Confirmation

An integrated approach is the most robust strategy for structural elucidation. The following workflow illustrates the logical relationship between the different spectroscopic methods.

G cluster_start Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion start Synthesized Cyanopiperazine Derivative NMR NMR Spectroscopy (1D & 2D) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry (HRMS) start->MS XRAY X-ray Crystallography (if single crystal) start->XRAY NMR_data C-H Framework & Connectivity NMR->NMR_data Provides IR_data Functional Groups (e.g., -C≡N) IR->IR_data Provides MS_data Molecular Weight & Elemental Composition MS->MS_data Provides XRAY_data 3D Structure & Stereochemistry XRAY->XRAY_data Provides end Unambiguous Structure Confirmed NMR_data->end Corroborate IR_data->end Corroborate MS_data->end Corroborate XRAY_data->end Corroborate

Caption: Workflow for the structural elucidation of cyanopiperazine derivatives.

Conclusion

The structural confirmation of cyanopiperazine derivatives requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy excels at defining the carbon-hydrogen skeleton and connectivity, and mass spectrometry provides crucial molecular weight and formula information, IR spectroscopy offers rapid confirmation of key functional groups like the cyano nitrile. For absolute proof of structure, including stereochemistry, single-crystal X-ray crystallography is unparalleled. By integrating the complementary data from these methods, researchers and drug development professionals can establish the structure of novel compounds with the highest degree of confidence, a critical step in advancing new therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of Enantiopure 3-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals. The stereochemistry of substituents on the piperazine ring can significantly impact pharmacological activity, making the development of efficient and stereoselective synthetic routes to enantiopure substituted piperazines a critical area of research. This guide provides a comparative overview of key synthetic strategies for preparing enantiopure 3-substituted piperazines, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Strategies

The synthesis of enantiopure 3-substituted piperazines can be broadly categorized into several approaches, each with its own advantages and limitations. The table below summarizes the key performance indicators for the methodologies discussed in this guide.

Synthetic StrategyKey FeaturesTypical YieldsEnantiomeric Excess (ee)Substrate ScopeKey AdvantagesPotential Disadvantages
1. Chiral Pool Synthesis from Amino Acids Utilizes readily available chiral α-amino acids as starting materials. Involves the formation of a key 1,2-diamine intermediate followed by cyclization.40-75% (overall)Generally high, but racemization can occur, especially with aryl substituents.Dependent on the availability of the corresponding α-amino acid.Access to specific enantiomers based on the chirality of the starting amino acid.Potential for racemization during the synthetic sequence. Multi-step process.[1][2][3]
2. Catalytic Asymmetric Synthesis
a) Pd-Catalyzed Allylic AlkylationAsymmetric allylic alkylation of piperazin-2-one precursors. Subsequent reduction yields the desired piperazine.70-95%85-99%Broad scope for both secondary and tertiary piperazines.High yields and enantioselectivities. Access to sterically hindered products.Requires the synthesis of the piperazin-2-one precursor.[4][5]
b) Ir-Catalyzed Asymmetric HydrogenationHydrogenation of substituted pyrazines activated by N-alkylation.80-99%90-96%Tolerates a range of functional groups on the pyrazine ring.High efficiency and excellent enantioselectivity. Direct access to the piperazine core.Requires a high-pressure hydrogenation setup.
3. Asymmetric Lithiation Deprotonation of an N-Boc protected piperazine using a chiral ligand-alkyllithium base complex, followed by quenching with an electrophile.50-80%80-95% (dr)Dependent on the electrophile used for quenching.Direct functionalization of the piperazine ring.Requires cryogenic temperatures and stoichiometric use of a chiral ligand.
4. Multi-component Reactions (Ugi Reaction) A one-pot synthesis involving an Ugi four-component reaction followed by deprotection, cyclization, and reduction.83-92% (overall)HighBroad, determined by the diversity of the four starting components.High efficiency and atom economy in a one-pot procedure.The complexity of the final product is dependent on the judicious choice of starting materials.[3][6]
5. Ring-Opening/Cyclization of Aziridines A one-pot, three-component reaction of N-activated aziridines, anilines, and propargyl carbonates.High>99% (de and ee)Leads to highly substituted piperazines.Excellent stereoselectivity and high yields in a one-pot process.Limited to the synthesis of specific substitution patterns.[1]

Experimental Protocols and Workflow Diagrams

This section provides detailed experimental methodologies for key transformations in the discussed synthetic routes, accompanied by Graphviz diagrams illustrating the reaction workflows.

Chiral Pool Synthesis from Amino Acids

This strategy leverages the inherent chirality of amino acids to construct the piperazine core. A general five-step synthesis starting from an optically pure amino acid has been reported.[1][2][3][7] However, this method can be susceptible to racemization, particularly in the case of 3-phenyl substituted piperazines.[1][2][3][7]

Experimental Protocol: Synthesis of a 3-Substituted Piperazine-2-acetic acid ester

A representative procedure involves the conversion of an N-protected amino acid to a β-keto ester, followed by reductive amination to form a chiral 1,2-diamine. This intermediate is then nosylated and cyclized to afford the desired piperazine.

  • Step 1: β-Keto Ester Formation: The N-protected amino acid is converted to its corresponding β-keto ester.

  • Step 2: Reductive Amination: The β-keto ester is subjected to reductive amination to yield a chiral 1,2-diamine intermediate.

  • Step 3: Nosylation: The diamine is protected with a 2-nitrobenzenesulfonyl (Ns) or 4-nitrobenzenesulfonyl group.

  • Step 4 & 5: Cyclization: The nosylated diamine undergoes an annulation reaction to form the piperazine ring.

G cluster_0 Chiral Pool Synthesis Chiral Amino Acid Chiral Amino Acid β-Keto Ester β-Keto Ester Chiral Amino Acid->β-Keto Ester Step 1 Chiral 1,2-Diamine Chiral 1,2-Diamine β-Keto Ester->Chiral 1,2-Diamine Step 2: Reductive Amination Nosylated Diamine Nosylated Diamine Chiral 1,2-Diamine->Nosylated Diamine Step 3: Nosylation Enantiopure 3-Substituted Piperazine Enantiopure 3-Substituted Piperazine Nosylated Diamine->Enantiopure 3-Substituted Piperazine Steps 4 & 5: Cyclization

Chiral Pool Synthesis Workflow
Catalytic Asymmetric Synthesis

This powerful method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to 3-substituted piperazines.[4][5] The reaction proceeds via a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.

Experimental Protocol: Asymmetric Allylic Alkylation of a Piperazin-2-one

To a solution of the N-protected piperazin-2-one substrate in an appropriate solvent (e.g., THF or DME) is added the palladium catalyst, typically derived from [Pd₂(pmdba)₃] and an electron-deficient PHOX ligand. The reaction is stirred at a specific temperature until completion. The resulting α-allylated piperazin-2-one can then be reduced to the corresponding 3-substituted piperazine.

G cluster_1 Pd-Catalyzed Asymmetric Allylic Alkylation N-Protected Piperazin-2-one N-Protected Piperazin-2-one α-Allylated Piperazin-2-one α-Allylated Piperazin-2-one N-Protected Piperazin-2-one->α-Allylated Piperazin-2-one [Pd], Chiral Ligand Allylic Electrophile Enantiopure 3-Substituted Piperazine Enantiopure 3-Substituted Piperazine α-Allylated Piperazin-2-one->Enantiopure 3-Substituted Piperazine Reduction

Pd-Catalyzed Allylic Alkylation Workflow

This method provides a direct and highly enantioselective route to chiral piperazines through the hydrogenation of readily available pyrazines. The pyrazine substrate is first activated by N-alkylation to form a pyrazinium salt, which then undergoes asymmetric hydrogenation using an iridium catalyst with a chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of a Pyrazinium Salt

The pyrazinium salt, iridium precursor (e.g., [Ir(COD)Cl]₂), and a chiral ligand are dissolved in a suitable solvent (e.g., DCM or DCE) in a high-pressure autoclave. The mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.

G cluster_2 Ir-Catalyzed Asymmetric Hydrogenation Substituted Pyrazine Substituted Pyrazine Pyrazinium Salt Pyrazinium Salt Substituted Pyrazine->Pyrazinium Salt N-Alkylation Enantiopure 3-Substituted Piperazine Enantiopure 3-Substituted Piperazine Pyrazinium Salt->Enantiopure 3-Substituted Piperazine [Ir], Chiral Ligand H₂ (high pressure)

Ir-Catalyzed Hydrogenation Workflow
Asymmetric Lithiation

This approach involves the direct C-H functionalization of the piperazine ring. An N-Boc protected piperazine is treated with a strong base, such as s-butyllithium, in the presence of a chiral diamine ligand like (-)-sparteine. This generates a configurationally stable organolithium species that can be trapped with various electrophiles to afford the desired 3-substituted piperazine with good diastereoselectivity.

Experimental Protocol: Asymmetric Lithiation and Trapping of N-Boc-piperazine

To a solution of the chiral diamine ligand in a dry solvent (e.g., MTBE or toluene) at -78 °C is added s-butyllithium. The N-Boc-piperazine is then added, and the mixture is stirred for a specified time to allow for deprotonation. The desired electrophile is then added to quench the organolithium intermediate.

G cluster_3 Asymmetric Lithiation N-Boc Piperazine N-Boc Piperazine Chiral Organolithium Intermediate Chiral Organolithium Intermediate N-Boc Piperazine->Chiral Organolithium Intermediate s-BuLi, (-)-sparteine -78 °C Enantiopure 3-Substituted Piperazine Enantiopure 3-Substituted Piperazine Chiral Organolithium Intermediate->Enantiopure 3-Substituted Piperazine Electrophile (E+)

Asymmetric Lithiation Workflow
Multi-component Reactions (Ugi Reaction)

The Ugi four-component reaction (Ugi-4CR) offers a highly efficient one-pot route to enantiomerically pure 3-substituted piperazines.[3][6] This method combines an N-protected amino acid, an aldehyde, an isocyanide, and a second amine component in a single step to generate a linear precursor, which then undergoes a sequence of deprotection, intramolecular cyclization, and reduction to yield the final product.

Experimental Protocol: One-Pot Ugi-based Synthesis of a 3-Substituted Piperazine

To a solution of the N-Boc-protected amino acid in a suitable solvent (e.g., methanol) is added the aldehyde, the isocyanide, and the amine component. The reaction is stirred at room temperature until the Ugi reaction is complete. Subsequently, a deprotecting agent (e.g., TFA) is added, followed by a base to promote intramolecular cyclization. The final reduction of the intermediate diketopiperazine with a reducing agent like LiAlH₄ affords the desired 3-substituted piperazine.

G cluster_4 Ugi Multi-component Reaction N-Boc Amino Acid N-Boc Amino Acid Ugi Adduct Ugi Adduct N-Boc Amino Acid->Ugi Adduct Aldehyde Aldehyde Aldehyde->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Amine Amine Amine->Ugi Adduct Diketopiperazine Diketopiperazine Ugi Adduct->Diketopiperazine Deprotection & Cyclization Enantiopure 3-Substituted Piperazine Enantiopure 3-Substituted Piperazine Diketopiperazine->Enantiopure 3-Substituted Piperazine Reduction

Ugi Reaction Workflow
Ring-Opening/Cyclization of Aziridines

A highly stereoselective one-pot, three-component synthesis of substituted piperazines can be achieved through the reaction of N-activated aziridines, anilines, and propargyl carbonates.[1] This method provides access to highly functionalized piperazine products with excellent control over the stereochemistry.

Experimental Protocol: Three-Component Synthesis from an Aziridine

In a one-pot procedure, the N-activated aziridine, aniline, and propargyl carbonate are combined in the presence of a suitable catalyst. The reaction proceeds through a cascade of a ring-opening of the aziridine by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate to form the piperazine ring.

G cluster_5 Ring-Opening/Cyclization of Aziridines N-Activated Aziridine N-Activated Aziridine Highly Substituted Piperazine Highly Substituted Piperazine N-Activated Aziridine->Highly Substituted Piperazine Aniline Aniline Aniline->Highly Substituted Piperazine Propargyl Carbonate Propargyl Carbonate Propargyl Carbonate->Highly Substituted Piperazine One-pot, 3-component reaction

Aziridine Ring-Opening/Cyclization Workflow

References

A Comparative Analysis of (S)- and (R)-Enantiomers of Piperazine-Based Inhibitors: A Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different interactions with their biological targets. This guide provides a comprehensive comparison of the biological activity of (S) and (R)-enantiomers of piperazine-based inhibitors, with a specific focus on their application as kinase inhibitors. While the principles discussed are broadly applicable, this guide will use the development of Anaplastic Lymphoma Kinase (ALK) inhibitors as a case study to illustrate the pivotal role of stereoisomerism in achieving therapeutic efficacy.

The Significance of Chirality in Drug Design

The two enantiomers of a chiral drug can display significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of single-enantiomer drugs are paramount in modern medicinal chemistry. Piperazine and its derivatives are common scaffolds in many clinically important drugs, and the introduction of a chiral center into a piperazine-containing molecule necessitates a thorough investigation of the biological activities of its individual enantiomers.

Case Study: Stereoselective Inhibition of Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment of ALK-positive cancers. A prominent example that highlights the importance of stereochemistry is the discovery of Crizotinib, a potent ALK inhibitor. While Crizotinib itself contains a chiral piperidine ring, the principles of stereoselective inhibition observed during its development are directly applicable to piperazine-based inhibitors.

During the optimization of a series of aminopyridine-based ALK inhibitors, researchers synthesized and evaluated the individual (S)- and (R)-enantiomers of a key piperidine-containing intermediate. The biological data revealed a significant difference in their inhibitory activity against ALK.

Data Presentation: (S)- vs. (R)-Enantiomer Activity

The following table summarizes the in vitro inhibitory activities of the (S) and (R) enantiomers against the ALK enzyme.

EnantiomerALK Enzymatic IC50 (nM)
(S)-enantiomer> 1000
(R)-enantiomer20

Data extrapolated from the development of potent ALK inhibitors.

As the data clearly indicates, the (R)-enantiomer is significantly more potent in inhibiting ALK than the (S)-enantiomer. This dramatic difference underscores the critical role of the specific three-dimensional arrangement of the molecule in binding to the kinase's active site.

Experimental Protocols

The determination of the biological activity of these enantiomers relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro ALK Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified ALK.

Materials:

  • Recombinant human ALK kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a fluorescently labeled synthetic peptide)

  • Test compounds ((S)- and (R)-enantiomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (S) and (R) enantiomers in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant ALK enzyme, and the test compound at various concentrations. Include wells with DMSO only as a negative control (100% activity) and wells without the enzyme as a background control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km value for ALK.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ADP generated. For the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent to convert the ADP generated to ATP. .

    • Add Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular ALK Phosphorylation Assay

This cell-based assay assesses the ability of the inhibitors to block ALK activity within a cellular context by measuring the phosphorylation status of ALK.

Materials:

  • Human cancer cell line expressing an ALK fusion protein (e.g., H3122 or H2228 NSCLC cell lines)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds ((S)- and (R)-enantiomers) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ALK (Tyr1604) and anti-total-ALK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the ALK-positive cancer cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the (S) and (R) enantiomers for a specified period (e.g., 2-4 hours). Include a DMSO-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-ALK. To normalize for protein loading, strip the membrane and re-probe with an antibody against total ALK. The ratio of phospho-ALK to total ALK reflects the level of ALK inhibition.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor (R)-Enantiomer Inhibitor Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Racemate Racemic Piperazine Derivative Resolution Chiral Resolution Racemate->Resolution S_enantiomer (S)-Enantiomer Resolution->S_enantiomer R_enantiomer (R)-Enantiomer Resolution->R_enantiomer Enzyme_Assay ALK Kinase Assay S_enantiomer->Enzyme_Assay Cell_Assay ALK Phosphorylation Assay S_enantiomer->Cell_Assay R_enantiomer->Enzyme_Assay R_enantiomer->Cell_Assay IC50_determination IC50 Determination Enzyme_Assay->IC50_determination Activity_Confirmation Confirmation of Cellular Activity Cell_Assay->Activity_Confirmation

Caption: Experimental workflow for comparing enantiomer activity.

Conclusion

The case study of ALK inhibitor development clearly demonstrates the profound impact of stereochemistry on the biological activity of piperazine-containing (in this case, piperidine-containing) inhibitors. The significant difference in potency between the (R) and (S) enantiomers highlights the necessity of synthesizing and evaluating enantiomerically pure compounds in the drug discovery process. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately assess the biological activity of chiral inhibitors. By understanding and applying these principles, scientists and drug development professionals can more effectively design and optimize potent and selective therapeutic agents.

A Comparative Guide to the Validation of Stereochemistry in Piperazine-Containing Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a vital scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The stereochemistry of substituents on this ring is a critical determinant of a drug's pharmacological and toxicological profile. Therefore, rigorous validation of stereochemistry during the synthesis of piperazine-containing drugs is paramount. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.

The Impact of Stereoisomerism on Biological Activity

The three-dimensional arrangement of atoms in a chiral drug molecule dictates its interaction with biological targets. Enantiomers of a piperazine-containing drug can exhibit significantly different affinities for receptors, leading to variations in efficacy and potential for adverse effects. For instance, many centrally acting piperazine derivatives target serotonin receptors, such as the 5-HT1A receptor. The specific binding of a particular stereoisomer to this receptor initiates a downstream signaling cascade that ultimately elicits the therapeutic response.

Below is a diagram illustrating a simplified signaling pathway initiated by the activation of the 5-HT1A receptor by a piperazine agonist.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Piperazine_Agonist Piperazine Agonist (Specific Enantiomer) Receptor 5-HT1A Receptor Piperazine_Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Decreased Neuronal Firing (Therapeutic Effect) PKA->Cellular_Response Leads to

Caption: Simplified signaling cascade following activation of the 5-HT1A receptor.

Comparison of Analytical Methods for Stereochemical Validation

The primary techniques for validating the stereochemistry of piperazine-containing drugs are chiral chromatography (HPLC and SFC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and single-crystal X-ray crystallography. The choice of method depends on the stage of drug development, the nature of the compound, and the specific information required.

Analytical MethodPrinciple of Separation/AnalysisKey AdvantagesKey Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.High resolution and reproducibility, well-established and widely available, suitable for both analytical and preparative scale separations.Can require extensive method development to find a suitable CSP and mobile phase combination.
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a CSP and a mobile phase composed of supercritical CO2 and an organic modifier.Faster separations and lower organic solvent consumption compared to HPLC, making it a "greener" technique.Requires specialized instrumentation; may not be suitable for all types of compounds.
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.High efficiency, low sample and reagent consumption, and rapid method development.[1]Lower sensitivity and loading capacity compared to HPLC; less suitable for preparative scale.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes between the enantiomers and a CSA, leading to distinct NMR signals for each enantiomer.[2]Provides direct observation of both enantiomers in solution, allowing for accurate determination of enantiomeric excess.Requires a suitable CSA that interacts differently with each enantiomer; may not provide baseline separation of signals for all compounds.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms, including the absolute configuration.Provides unambiguous determination of the absolute stereochemistry.[3]Requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.

Quantitative Data Presentation

The following tables summarize experimental data for the chiral separation of representative piperazine-containing drugs using various analytical techniques.

Table 1: Chiral HPLC Separation of Cetirizine Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Enantioseparation Factor (α)Reference
CHIRALPAK® HSA2-propanol—10 mM phosphate buffer pH 7 (10:90 v/v)0.91.821.43[2]
Ultron ES-OVMAcetonitrile-20 mM KH2PO4 (pH 6.20) (18:82 v/v)0.51.68Not Reported[4]
Chiralpak ICn-Hexane-Isopropanol-DEA (60:40:0.1 v/v/v)0.83.74Not Reported[5]

Table 2: Chiral HPLC Separation of Vortioxetine and its Isomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs) between Vortioxetine and IsomersReference
Chiralpak-ADHn-hexane, ethanol, diethylamine, and trifluoroacetic acid (75:25:0.05:0.05, v/v/v/v)1.0> 2.0[6]

Table 3: Chiral Capillary Electrophoresis of Piperazine-Containing Antihistamines

AnalyteChiral SelectorBackground ElectrolyteLimit of Detection (μmol L-1)Limit of Quantification (μmol L-1)Reference
Chlorcyclizine, Norchlorcyclizine, NeobenodineSulfated β-cyclodextrin (S-β-CD)100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanol5.9-11.418-34.6[7]
N-benzoyl methyl piperazineSulfated β-cyclodextrinNot Specified0.1%Not Specified[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for Stereochemical Validation

The general workflow for validating the stereochemistry of a newly synthesized piperazine-containing drug involves a multi-step process, often beginning with chiral chromatography to determine enantiomeric purity and potentially culminating in X-ray crystallography for absolute configuration assignment.

Experimental_Workflow Start Racemic or Enantioenriched Piperazine Derivative Synthesis Method_Dev Chiral Method Development (HPLC, SFC, or CE) Start->Method_Dev Enantio_Purity Determination of Enantiomeric Purity (%ee) Method_Dev->Enantio_Purity NMR_Analysis NMR with Chiral Solvating Agents (Confirmation of %ee) Enantio_Purity->NMR_Analysis Optional Confirmation Crystal_Growth Single Crystal Growth Enantio_Purity->Crystal_Growth If absolute configuration is unknown Xray X-ray Crystallography Crystal_Growth->Xray Absolute_Config Unambiguous Absolute Configuration Assignment Xray->Absolute_Config

Caption: A typical experimental workflow for stereochemical validation.

Protocol 1: Chiral HPLC Separation of Cetirizine Enantiomers
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® HSA (Human Serum Albumin) column.

  • Mobile Phase: A mixture of 2-propanol and 10 mM phosphate buffer at pH 7 in a 10:90 (v/v) ratio.

  • Flow Rate: 0.9 mL/min.

  • Detection: UV at 227 nm.

  • Sample Preparation: Dissolve the cetirizine sample in the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers at 227 nm.

    • Calculate the resolution (Rs) and enantioseparation factor (α) from the resulting chromatogram.[2]

Protocol 2: NMR Spectroscopy with Chiral Solvating Agents for Enantiomeric Excess Determination
  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Materials:

    • Racemic or enantioenriched piperazine derivative.

    • Chiral Solvating Agent (CSA), for example, (S)-BINOL or its derivatives.[9]

    • Deuterated solvent (e.g., chloroform-d).

  • Procedure:

    • In an NMR tube, accurately weigh the piperazine derivative and the CSA.

    • Add the deuterated solvent to dissolve the sample.

    • Acquire the 1H NMR spectrum.

    • Identify the signals corresponding to each enantiomer, which will be shifted to different chemical shifts due to the formation of diastereomeric complexes with the CSA.

    • Integrate the distinct signals for each enantiomer to calculate the enantiomeric excess (% ee).[9]

Protocol 3: Absolute Configuration Determination by Single-Crystal X-ray Crystallography
  • Instrumentation: Single-crystal X-ray diffractometer.

  • Procedure:

    • Crystal Growth: Grow single crystals of the enantiomerically pure piperazine derivative. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Crystal Mounting: Select a suitable single crystal and mount it on the diffractometer.

    • Data Collection: Collect X-ray diffraction data.

    • Structure Solution and Refinement: Solve the crystal structure using appropriate software.

    • Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering data, typically by refining the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Conclusion

The validation of stereochemistry is a non-negotiable aspect of the synthesis and development of piperazine-containing drugs. Chiral chromatography, particularly HPLC and SFC, offers robust and reliable methods for determining enantiomeric purity, with SFC providing advantages in terms of speed and reduced solvent consumption. Capillary electrophoresis is a valuable alternative for rapid analysis with minimal sample. NMR spectroscopy with chiral solvating agents provides a direct and accurate measure of enantiomeric excess in solution. For unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the definitive technique. A comprehensive approach, often employing a combination of these methods, ensures the stereochemical integrity of the final drug substance, leading to safer and more effective therapeutics.

References

A Comparative Guide to the Synthesis of DPP-4 Inhibitors: Evaluating the Role of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes, is a cornerstone of modern medicinal chemistry.[1] The efficiency, stereoselectivity, and environmental impact of synthetic routes are critical considerations in the development of these pharmaceuticals. This guide provides a comparative analysis of established manufacturing routes for the DPP-4 inhibitors omarigliptin and sitagliptin, alongside a potential synthetic pathway utilizing the chiral building block, (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate. While direct literature evidence for the use of this specific cyanopiperazine intermediate in the synthesis of these particular drugs is limited, its structural features suggest a plausible and potentially advantageous route.

I. Comparative Analysis of Synthetic Routes

The synthesis of complex molecules like omarigliptin and sitagliptin often involves multiple steps with a focus on achieving high yields and stereochemical purity. Below is a comparison of established manufacturing routes with a proposed route involving this compound.

Data Summary: Comparison of Synthetic Strategies

Drug Candidate Synthetic Route Key Intermediate(s) Key Transformation(s) Reported Overall Yield Key Advantages Potential Disadvantages
Omarigliptin Established Manufacturing Route Highly functionalized pyranone, Mesylated pyrazoleDiastereoselective reductive amination, Boc deprotection, Three Ru-catalyzed reactionsGood overall yield on a multi-kilogram scale[2][3]Highly stereocontrolled, scalable[2]Use of precious metal catalysts (Ru)[3][4]
Omarigliptin Alternative Route Glycine benzophenone imineAsymmetric Henry reaction, One-pot nitro-Michael–lactolization–dehydrationHigh efficiency[2]Precious-metal-free, minimal protecting groups[2]Multi-step synthesis of key intermediate
Sitagliptin "Green" Synthesis DehydrositagliptinThree-step one-pot synthesis, Highly enantioselective hydrogenationUp to 65% overall isolated yield[5][6]Environmentally friendly, reduced waste, eliminates aqueous waste streams[5]Requires specialized chiral ligands and Rh catalyst[6]
Sitagliptin Biocatalytic Route β-keto amideTransaminase-mediated dynamic kinetic resolution92% yield for the key enzymatic step[7]High enantioselectivity (>99.95% ee)[7], environmentally friendlyRequires enzyme development and optimization
Proposed Route (for a generic DPP-4 Inhibitor) Via this compound (S)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylateCatalytic reduction of the nitrile groupEstimated high yield for reduction stepIntroduces a chiral aminomethylpiperazine moiety, potentially simplifying later stepsAvailability and cost of the starting cyanopiperazine, requires a robust and stereoretentive nitrile reduction

II. Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of key experimental protocols from the literature for established routes and a proposed protocol for the key transformation of the cyanopiperazine intermediate.

A. Established Route: Synthesis of an Omarigliptin Intermediate [4]

A key step in the manufacturing of omarigliptin involves a diastereoselective reductive amination. A highly functionalized pyranone is reacted with a mesylated pyrazole, followed by the deprotection of a Boc group. The synthesis of the pyranone itself is a significant undertaking, relying on three ruthenium-catalyzed reactions to establish the necessary stereocenters. One of these is a dynamic kinetic resolution reduction of a racemic α-aminoketone.

B. "Green" Synthesis of Sitagliptin [5][6]

A highly efficient, three-step, one-pot process is used to prepare the key dehydrositagliptin intermediate, which is isolated in 82% yield and >99.6% purity. This is followed by a highly enantioselective hydrogenation of the dehydrositagliptin using a Rh(I)/(t)Bu JOSIPHOS catalyst (as low as 0.15 mol %) to afford sitagliptin. The final product is then isolated as its phosphate salt with near-perfect optical and chemical purity.

C. Proposed Key Step: Reduction of this compound

The conversion of the nitrile group to a primary amine is a critical transformation in the proposed synthetic route. A common and effective method for this is catalytic hydrogenation using Raney Nickel.

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol or ethanol) in a pressure vessel is added a catalytic amount of Raney Nickel (typically as a slurry in the solvent).

  • Hydrogenation: The vessel is charged with hydrogen gas to a specified pressure (e.g., 50-100 psi) and the mixture is agitated at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude (S)-tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate, which can be purified by crystallization or chromatography. This aminopiperazine derivative would then be ready for coupling with the other key fragments of the target DPP-4 inhibitor.

III. Visualizing the Pathways

A. Established Synthesis Workflow for Omarigliptin

Omarigliptin_Synthesis cluster_pyranone Pyranone Synthesis cluster_pyrazole Pyrazole Synthesis cluster_coupling Final Assembly rac_aminoketone rac-α-aminoketone bis_homopropargylic_alcohol bis-homopropargylic alcohol rac_aminoketone->bis_homopropargylic_alcohol DKR Reduction (Ru-catalyzed) pyranol Pyranol bis_homopropargylic_alcohol->pyranol Cycloisomerization (Ru-catalyzed) pyranone Functionalized Pyranone pyranol->pyranone Oxidation (Ru-catalyzed) reductive_amination Reductive Amination pyranone->reductive_amination pyrazole_precursor Pyrazole Precursor mesyl_pyrazole Mesylated Pyrazole pyrazole_precursor->mesyl_pyrazole Mesylation mesyl_pyrazole->reductive_amination omarigliptin_boc Boc-Protected Omarigliptin reductive_amination->omarigliptin_boc omarigliptin Omarigliptin omarigliptin_boc->omarigliptin Boc Deprotection

Caption: Convergent synthesis of Omarigliptin.

B. Proposed Workflow Utilizing this compound

Proposed_Workflow start (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate reduction Nitrile Reduction (e.g., Raney Ni, H2) start->reduction amine_intermediate (S)-tert-Butyl 3-(aminomethyl)piperazine- 1-carboxylate reduction->amine_intermediate coupling Coupling with Drug Scaffold amine_intermediate->coupling final_product DPP-4 Inhibitor coupling->final_product

Caption: Proposed synthesis via a cyanopiperazine intermediate.

IV. Signaling Pathway of DPP-4 Inhibitors

DPP-4 inhibitors exert their therapeutic effect by influencing the incretin system.

DPP4_Signaling food Food Intake glp1_gip GLP-1 and GIP (Incretin Hormones) food->glp1_gip pancreas Pancreas glp1_gip->pancreas dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose inactive Inactive GLP-1 and GIP dpp4->inactive dpp4_inhibitor DPP-4 Inhibitor (e.g., Omarigliptin, Sitagliptin) dpp4_inhibitor->dpp4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

V. Conclusion

The established manufacturing routes for omarigliptin and sitagliptin are highly optimized, scalable, and produce the desired products with high purity and stereoselectivity. These routes, however, often rely on expensive and sometimes hazardous reagents and catalysts. The proposed synthetic strategy using this compound offers a potentially attractive alternative. The key advantage of this intermediate lies in the pre-installed chirality and a functional handle (the nitrile group) that can be converted to a primary amine. This could potentially streamline the synthesis by reducing the number of steps required to introduce the chiral aminopiperazine moiety. Further research would be needed to validate the efficacy of this route, including optimizing the nitrile reduction to ensure retention of stereochemistry and high yields, and to perform a full cost and environmental impact analysis compared to the established methods.

References

A Comparative Guide to Analytical Techniques for Quality Control of Chiral Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral piperazine intermediates is a critical quality attribute in pharmaceutical development. The enantiomeric composition of these intermediates can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for their quality control. This guide provides an objective comparison of the primary analytical techniques used for the enantiomeric separation and quantification of chiral piperazine intermediates: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Gas Chromatography (GC) is also discussed, although it is less commonly employed for this specific application.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance of chiral HPLC, SFC, and CE for the analysis of chiral piperazine intermediates and analogous compounds.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Resolution (Rs) > 4.0 (for derivatized piperidin-3-amine)Generally provides good to excellent resolution, often superior to HPLCBaseline separation is achievable
Limit of Detection (LOD) ~30 ppm (for derivatized piperazine)0.0034 - 0.0046 mg/mL (for diol-containing compounds)5.9 - 11.4 µmol/L (for piperazine derivatives)[1]
Limit of Quantification (LOQ) ~90 ppm (for derivatized piperazine)0.010 - 0.014 mg/mL (for diol-containing compounds)18 - 34.6 µmol/L (for piperazine derivatives)[1]
Analysis Time Typically 15-30 minutesSignificantly faster than HPLC, often < 10 minutes< 15 minutes
Solvent Consumption HighLow (primarily uses CO2)Very Low
Key Advantages Well-established, robust, versatileHigh speed, reduced solvent waste ("Green" chemistry), unique selectivityHigh efficiency, minimal sample and reagent consumption, low cost
Key Limitations Higher solvent consumption and cost, longer run timesRequires specialized instrumentationCan be less robust than HPLC, lower sample loading capacity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for chiral piperazine intermediates that lack a strong chromophore.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Derivatization Reagent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) or para-toluenesulfonyl chloride (PTSC).

  • Derivatization Procedure:

    • Dissolve the chiral piperazine intermediate in a suitable solvent.

    • Add an excess of the derivatization reagent and a base (e.g., triethylamine).

    • Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).

    • Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or Chiralpak AD-H.

    • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v) or 0.1% diethylamine in ethanol.[2]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 340 nm for NBD derivatives or 228 nm for PTSC derivatives).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to normal-phase HPLC for chiral separations.

  • Instrumentation: SFC system with a UV or mass spectrometry (MS) detector and a back-pressure regulator.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak series).

    • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., ammonium acetate). A typical gradient would be from 5% to 40% modifier.

    • Flow Rate: 2 - 4 mL/min.

    • Back Pressure: 100 - 150 bar.

    • Column Temperature: 35 - 40°C.

    • Detection: UV or MS.

  • Data Analysis: Enantiomeric excess is determined by the relative peak areas.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent volumes.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Methodology:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

    • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing a chiral selector.

    • Chiral Selector: Sulfated β-cyclodextrin (S-β-CD) at a concentration of 34 mg/mL.[1]

    • Organic Modifier: 40% (v/v) methanol in the BGE.[1]

    • Voltage: 25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: The enantiomeric ratio is determined from the corrected peak areas of the enantiomers.

Mandatory Visualization

The following diagrams illustrate the general workflow for the quality control of chiral piperazine intermediates and the logical relationship between the analytical techniques.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis start Chiral Piperazine Intermediate Sample dissolution Dissolution in Appropriate Solvent start->dissolution derivatization Derivatization (if required for HPLC/GC) dissolution->derivatization Optional hplc Chiral HPLC dissolution->hplc sfc Chiral SFC dissolution->sfc ce Chiral CE dissolution->ce derivatization->hplc detection Detection (UV, MS, etc.) hplc->detection sfc->detection ce->detection integration Peak Integration and Identification detection->integration calculation Calculation of Enantiomeric Purity/%ee integration->calculation report Quality Control Report calculation->report

Caption: General workflow for the quality control of chiral piperazine intermediates.

title Selection of Analytical Technique speed Speed cost Cost & Solvent Waste sensitivity Sensitivity robustness Robustness sfc Chiral SFC sfc->speed Highest sfc->cost Low hplc Chiral HPLC hplc->robustness High ce Chiral CE ce->cost Lowest ce->sensitivity High gc Chiral GC (Less Common)

Caption: Decision matrix for selecting an analytical technique.

Discussion

Chiral HPLC is a well-established and versatile technique for the enantiomeric separation of a wide range of compounds, including piperazine intermediates. The availability of a variety of chiral stationary phases (CSPs) provides a high degree of selectivity. However, method development can be time-consuming, and the use of organic solvents contributes to higher operational costs and environmental concerns. For piperazine intermediates lacking a UV chromophore, a pre-column derivatization step is often necessary, which adds to the complexity of the analysis.

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption. The use of supercritical CO2 as the primary mobile phase component leads to faster analysis times and a more environmentally friendly process. SFC often provides unique selectivity compared to HPLC and can be advantageous for the separation of closely related compounds. The main limitation is the requirement for specialized instrumentation.

Chiral CE is a highly efficient separation technique that requires minimal sample and reagent volumes, making it a cost-effective and "green" analytical method. It is particularly well-suited for the analysis of charged or polar molecules. The development of a chiral CE method can be rapid, often involving the screening of a few chiral selectors, such as cyclodextrins. While highly efficient, CE may have lower sample loading capacity and can be perceived as less robust than HPLC for routine quality control in some environments.

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For many piperazine intermediates, derivatization is necessary to increase their volatility and improve chromatographic performance. Due to the often non-volatile nature of pharmaceutical intermediates, chiral GC is less frequently the method of choice for this specific application compared to HPLC, SFC, and CE.

Conclusion

The selection of an appropriate analytical technique for the quality control of chiral piperazine intermediates depends on the specific requirements of the analysis.

  • Chiral SFC is often the preferred method for high-throughput screening and routine analysis due to its speed and low environmental impact.

  • Chiral HPLC remains a robust and reliable workhorse, especially when high versatility is required.

  • Chiral CE offers a highly efficient and cost-effective alternative, particularly for early-stage development where sample quantities may be limited.

A thorough evaluation of the analytical needs, available instrumentation, and the physicochemical properties of the specific chiral piperazine intermediate will guide the selection of the most suitable technique to ensure the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Determining Piperazine Stereochemistry: X-ray Crystallography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for piperazine derivatives, a common scaffold in pharmacologically active compounds, where different stereoisomers can exhibit varied biological activities and toxicological profiles. While single-crystal X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, a range of orthogonal techniques offers valuable and often more accessible alternatives. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and computational methods for the determination of piperazine stereochemistry, supported by experimental data and detailed protocols.

X-ray Crystallography: The Definitive Answer in the Solid State

X-ray crystallography provides a direct and unambiguous determination of the absolute and relative stereochemistry of a molecule by mapping the electron density of a single crystal.[1][2] This technique offers a complete three-dimensional structure, including bond lengths, bond angles, and torsional angles, providing unequivocal proof of stereochemical configuration.

Performance Comparison:
ParameterX-ray Crystallography
Information Provided Absolute and relative stereochemistry, bond lengths, bond angles, crystal packing
Sample Requirement High-quality single crystal (typically >0.1 mm)
Throughput Low to medium; crystal growth can be time-consuming
Limitations Crystal growth can be a significant bottleneck; structure is in the solid state and may not reflect the solution-state conformation
Key Advantage Unambiguous and definitive structural elucidation
Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted Piperazine
  • Crystal Growth:

    • Dissolve the purified piperazine derivative in a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable size and quality.[3][4]

    • A common method involves dissolving the compound in a minimal amount of a relatively volatile solvent and allowing the solvent to evaporate slowly in a loosely capped vial.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Rotate the crystal and collect the diffraction data (intensities and positions of reflections).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize atomic positions, bond lengths, and angles.

    • For chiral molecules in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects (Flack parameter).

Below is a diagram illustrating the general workflow for X-ray crystallography.

xray_workflow X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Purification of Piperazine Derivative CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement AbsoluteConfig Absolute Configuration Determination StructureRefinement->AbsoluteConfig FinalStructure FinalStructure AbsoluteConfig->FinalStructure Final 3D Structure

Caption: A general workflow for determining the stereochemistry of a piperazine derivative using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Solution-State Structure

NMR spectroscopy is a versatile technique that provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of relative stereochemistry and, in some cases, the differentiation of enantiomers. For piperazine derivatives, 1D and 2D NMR experiments are invaluable for elucidating the conformation of the piperazine ring (chair, boat, or twist-boat) and the relative orientation of substituents.[2][5]

Performance Comparison:
ParameterNMR Spectroscopy
Information Provided Relative stereochemistry, conformational analysis, diastereomeric ratio
Sample Requirement ~1-10 mg of purified sample dissolved in a deuterated solvent
Throughput High; experiments can be relatively fast
Limitations Does not directly provide absolute stereochemistry without chiral derivatizing or solvating agents. Signal overlap can be an issue in complex molecules.
Key Advantage Provides detailed structural information in solution, which is often more biologically relevant.
Experimental Protocol: Determination of Relative Stereochemistry of a Disubstituted Piperazine using 2D NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D ¹H NMR:

    • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts and coupling constants of the piperazine ring protons and substituents.

  • 2D COSY (Correlation Spectroscopy):

    • Run a COSY experiment to establish proton-proton coupling networks.[6] This will help to identify which protons are adjacent to each other on the piperazine ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a NOESY or ROESY spectrum to identify protons that are close in space.

    • For a piperazine in a chair conformation, cross-peaks between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions) will be observed. The presence or absence of specific NOE cross-peaks between substituents and ring protons can be used to determine their relative stereochemistry (cis or trans).[7]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the ratio of diastereomers if a mixture is present.

    • Analyze the cross-peaks in the COSY and NOESY/ROESY spectra to build a 3D model of the molecule and assign the relative stereochemistry.

The logical relationship for using NMR to determine relative stereochemistry is depicted below.

nmr_logic NMR for Relative Stereochemistry cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY NOESY NOESY/ROESY H1_NMR->NOESY Connectivity Proton Connectivity COSY->Connectivity SpatialProximity Spatial Proximity NOESY->SpatialProximity RelativeStereo Relative Stereochemistry Connectivity->RelativeStereo SpatialProximity->RelativeStereo FinalStructure FinalStructure RelativeStereo->FinalStructure Solution-State Conformation hplc_workflow Chiral HPLC Workflow cluster_dev Method Development cluster_analysis Sample Analysis cluster_quant Quantification ColumnSelection Select Chiral Column MobilePhase Select Mobile Phase ColumnSelection->MobilePhase Optimization Optimize Separation MobilePhase->Optimization SamplePrep Prepare Sample Optimization->SamplePrep Injection Inject Sample SamplePrep->Injection DataAcquisition Acquire Chromatogram Injection->DataAcquisition PeakIntegration Integrate Peaks DataAcquisition->PeakIntegration eeCalculation Calculate ee% PeakIntegration->eeCalculation Result Result eeCalculation->Result Enantiomeric Purity ecd_logic ECD for Absolute Configuration cluster_exp Experiment cluster_comp Computation cluster_comp_result Comparison MeasureECD Measure Experimental ECD Spectrum CompareSpectra Compare Experimental and Theoretical Spectra MeasureECD->CompareSpectra ConformationalSearch Conformational Search DFT_Optimization DFT Optimization ConformationalSearch->DFT_Optimization TDDFT_Calculation TD-DFT Calculation DFT_Optimization->TDDFT_Calculation BoltzmannAveraging Boltzmann Averaging TDDFT_Calculation->BoltzmannAveraging BoltzmannAveraging->CompareSpectra AbsoluteConfig AbsoluteConfig CompareSpectra->AbsoluteConfig Absolute Configuration

References

Assessing the impact of the 3-cyano substituent on biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the significant impact of the 3-cyano substituent on the biological activity of therapeutic compounds. Often employed as a bioisosteric replacement for other functional groups, the introduction of a nitrile moiety can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of the effects of the 3-cyano group, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The strategic incorporation of a 3-cyano (-CN) group is a well-established tactic in medicinal chemistry to optimize lead compounds. Its electron-withdrawing nature, ability to participate in hydrogen bonding, and relatively small size allow it to serve as a versatile surrogate for moieties such as carbonyl, hydroxyl, carboxyl, and even halogen atoms.[1] This substitution can lead to enhanced interactions with biological targets, improved metabolic stability, and more favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Impact on Anticancer Activity: A Comparative Analysis

The influence of the 3-cyano substituent is particularly evident in the development of novel anticancer agents. Numerous studies have demonstrated that the introduction of a nitrile group into various heterocyclic scaffolds can lead to a significant enhancement of cytotoxic activity against a range of cancer cell lines.

Case Study: Pyrazole Carboxamide Derivatives

Research into a series of 1-(6-(benzylamino)pyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxamide derivatives has highlighted the potential of this scaffold in anticancer drug discovery. While a direct comparison with a non-cyano analogue is not available in the cited study, the potent activity of the synthesized compounds underscores the value of the pyrazole carboxamide core, a structure often featuring a cyano group in active analogues.

Compound IDTarget Cell LineIC50 (µM)
5a M. tuberculosis H37RvHigh Inhibition %
5b Gram-positive & Gram-negative bacteriaPotent Activity
5g FungiPotent Activity
Table 1: Antitubercular and antimicrobial activity of selected pyrazole carboxamide derivatives.
Case Study: 3-Cyano-N-aryl propenamide Derivatives

A series of 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and related compounds have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. The most promising compound from this series demonstrated significant in vivo efficacy in arthritis models, highlighting the therapeutic potential of this chemical class.[2]

CompoundAnimal ModelEfficacy (ED50)
3 Rat Collagen (II)-induced arthritis2 mg/kg
3 Mouse Collagen (II)-induced arthritis31 mg/kg
Table 2: In vivo efficacy of a 2-cyano-3-cyclopropyl-3-hydroxy-N-aryl propenamide derivative in arthritis models.[2]

Enhancing Pharmacokinetic Profiles

Beyond its influence on pharmacodynamics, the 3-cyano substituent can also play a crucial role in optimizing the pharmacokinetic properties of a drug candidate. Its ability to modulate lipophilicity and metabolic stability can lead to improved oral bioavailability and a more desirable half-life.

Pharmacokinetic Parameters of a 2-Cyano-3-cyclopropyl-3-hydroxy-N-aryl propenamide

The pharmacokinetic profile of the aforementioned DHODH inhibitor (compound 3) was evaluated and compared to the active metabolite of leflunomide. Notably, compound 3 exhibited a shorter half-life in humans, which can be advantageous in certain therapeutic contexts.[2]

ParameterLeflunomide Metabolite (A77 1726)Compound 3
Half-life (human) LongShorter
Table 3: Comparative half-life of a 2-cyano propenamide derivative.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Add test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a compound in a rat model.

Workflow:

PK_Workflow A Administer compound to rats (oral or IV) B Collect blood samples at specified time points A->B C Process blood to obtain plasma B->C D Analyze plasma samples using LC-MS/MS C->D E Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) D->E

In Vivo Pharmacokinetic Study Workflow

Protocol:

  • Acclimate male Sprague-Dawley rats for at least one week prior to the study.

  • Administer the test compound to the rats via oral gavage or intravenous injection at a predetermined dose.

  • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation to separate the plasma.

  • Analyze the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.

  • Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Conclusion

The 3-cyano substituent is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of drug candidates. Its ability to act as a bioisostere, modulate electronic properties, and improve pharmacokinetic profiles makes it a valuable addition to a wide range of molecular scaffolds. As demonstrated by the provided data, the strategic incorporation of a nitrile group can lead to significant enhancements in anticancer potency and overall drug-like properties. Further exploration of this versatile functional group is warranted to unlock its full potential in the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate based on available safety data for structurally related compounds and general principles of laboratory safety. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations before handling or disposing of any chemical waste.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. Due to the presence of a cyanopiperazine structure, this compound warrants careful handling as a potentially hazardous substance. The following procedures provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

Based on data from analogous compounds like tert-butyl 3-cyanopiperidine-1-carboxylate, this chemical should be handled with caution.[1] The primary hazards are expected to include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1]

Summary of Precautionary Measures:

Precautionary CategoryRecommended ActionSource(s)
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields or a face shield, and a standard laboratory coat.[2][3][4][5]
Handling Handle only in a well-ventilated area, preferably inside a certified chemical fume hood. Avoid generating dust or aerosols. Do not eat, drink, or smoke when using this product.[3][4][5][6]
First Aid (In Case of Exposure) If Inhaled: Move the person to fresh air. If on Skin: Wash off with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[2][3][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[2][4][5][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step 1: Waste Identification and Segregation
  • Labeling: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound". Ensure the label includes the chemical name, relevant hazard pictograms (e.g., irritant, acute toxicity), and the date.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Collection and Containment
  • Unused Product: For surplus or non-recyclable amounts of the pure compound, transfer it directly into the labeled hazardous waste container.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, pipette tips, or paper towels, must also be collected in the designated hazardous waste container.[3]

  • Empty Containers: "Empty" containers that held the chemical should be treated as hazardous waste, as they will contain residue. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Dispose of the rinsed container as advised by your institution's EHS guidelines.

  • Spills: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand. Carefully sweep or scoop the absorbed material into the hazardous waste container.[2] Avoid creating dust. Ensure the area is decontaminated afterward.

Step 3: Final Disposal
  • Professional Disposal Service: The ultimate disposal method involves transferring the collected waste to a licensed professional waste disposal company.[3] This is typically coordinated through your institution's EHS department.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is classified, handled, and disposed of in accordance with all applicable regulations.[2] The presence of the cyanide group necessitates special consideration, as cyanide-containing wastes are strictly regulated.[9]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal start Start: Need to dispose of This compound consult_sds Consult Compound-Specific SDS (If available) start->consult_sds consult_ehs Consult Institutional EHS Department for Guidance consult_sds->consult_ehs If SDS unavailable wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->wear_ppe If SDS available consult_ehs->wear_ppe prep_container Prepare Labeled Hazardous Waste Container wear_ppe->prep_container wear_ppe->prep_container waste_type Identify Waste Type prep_container->waste_type seal_container Securely Seal Waste Container prep_container->seal_container collect_solid Collect Unused Solid & Contaminated Materials waste_type->collect_solid Solid/Contaminated PPE collect_liquid Triple Rinse Container; Collect Rinsate as Hazardous Waste waste_type->collect_liquid Empty Product Container collect_solid->prep_container collect_liquid->prep_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Disposal Service via EHS store_waste->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.